Tert-butyl (1-methyl-4-oxocyclohexyl)carbamate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl N-(1-methyl-4-oxocyclohexyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-12(4)7-5-9(14)6-8-12/h5-8H2,1-4H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIVQKLSACUDWHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=O)CC1)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30619361 | |
| Record name | tert-Butyl (1-methyl-4-oxocyclohexyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30619361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
412293-43-7 | |
| Record name | 1,1-Dimethylethyl N-(1-methyl-4-oxocyclohexyl)carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=412293-43-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl (1-methyl-4-oxocyclohexyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30619361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-(1-methyl-4-oxocyclohexyl)carbamate | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Tert-butyl (1-methyl-4-oxocyclohexyl)carbamate (CAS No. 412293-43-7)
For Researchers, Scientists, and Drug Development Professionals
Foreword: A Note on the Data
This document provides a comprehensive overview of tert-butyl (1-methyl-4-oxocyclohexyl)carbamate, a key building block in modern medicinal chemistry. As a Senior Application Scientist, the aim is to deliver not just data, but actionable insights grounded in chemical principles. It is important to note that while extensive research has been conducted, specific experimental data for this compound, such as detailed synthesis protocols and complete spectroscopic characterization, are not widely available in peer-reviewed literature. Therefore, this guide synthesizes information from analogous structures and established chemical reactions to provide robust, scientifically-grounded guidance. The protocols described herein are designed to be self-validating systems, with built-in checkpoints for characterization.
Introduction: Strategic Importance in Medicinal Chemistry
This compound is a bifunctional molecule of significant interest in the synthesis of complex pharmaceutical agents. Its structure combines a cyclohexane core, which imparts a degree of conformational rigidity, with two key functional groups: a ketone and a Boc-protected tertiary amine. This arrangement makes it a valuable scaffold for introducing a 1-methyl-4-aminocyclohexyl moiety into a target molecule. This particular scaffold is increasingly utilized in the design of Proteolysis Targeting Chimeras (PROTACs), where it can serve as a rigid and non-planar linker between the E3 ligase ligand and the target protein ligand.[1] The methyl group at the C1 position prevents epimerization and provides a fixed stereochemical anchor, which can be crucial for optimizing the ternary complex formation in PROTACs.[2]
Physicochemical Properties
A thorough understanding of the physicochemical properties of a synthetic building block is fundamental to its effective application in multi-step syntheses.
| Property | Value | Source |
| CAS Number | 412293-43-7 | [3] |
| Molecular Formula | C₁₂H₂₁NO₃ | [3] |
| Molecular Weight | 227.3 g/mol | [3] |
| Appearance | White to off-white solid (predicted) | Inferred |
| Storage | Room temperature, sealed in a dry place | [3] |
| Predicted XlogP | 1.3 | [4] |
Synthesis Strategies and Methodologies
Proposed Synthetic Pathway
A plausible and efficient synthesis commences with the commercially available 4-methylcyclohexanone. The key steps involve the introduction of the amine functionality at the C1 position, followed by protection of the amine and oxidation of the resulting alcohol.
Sources
- 1. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stereochemical inversion at a 1,4-cyclohexyl PROTAC linker fine-tunes conformation and binding affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. calpaclab.com [calpaclab.com]
- 4. PubChemLite - Tert-butyl n-(1-methyl-4-oxocyclohexyl)carbamate (C12H21NO3) [pubchemlite.lcsb.uni.lu]
Physical properties of Tert-butyl N-(1-methyl-4-oxocyclohexyl)carbamate
An In-Depth Technical Guide to the Physicochemical Properties of Tert-butyl N-(1-methyl-4-oxocyclohexyl)carbamate
Abstract
Tert-butyl N-(1-methyl-4-oxocyclohexyl)carbamate is a bifunctional organic molecule featuring a protected amine and a ketone, making it a valuable building block in medicinal chemistry. Its role as a component in the synthesis of complex molecules, particularly within the domain of protein degraders, necessitates a thorough understanding of its fundamental physical and chemical properties.[1] This technical guide provides a comprehensive analysis of the structural, spectroscopic, and thermal properties of this compound. We present not only the available data but also detail the self-validating experimental protocols required for their determination, offering field-proven insights for researchers, scientists, and drug development professionals. The causality behind experimental choices is explained to ensure both technical accuracy and practical applicability, grounding the discussion in the broader context of how these properties influence a compound's journey through the drug discovery pipeline.
Introduction: Contextualizing Physical Properties in Pharmaceutical Development
The trajectory of a new chemical entity (NCE) from a laboratory curiosity to a clinical candidate is profoundly influenced by its physicochemical properties. Characteristics such as solubility, lipophilicity, melting point, and solid-state stability are not mere data points; they are critical determinants of a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADME/T) profile.[2][3][4][5] An otherwise potent molecule can fail during development due to poor bioavailability or formulation challenges, issues that are directly linked to its physical nature.[6] Therefore, the early and accurate characterization of these properties is a cornerstone of modern drug discovery, enabling informed decision-making and reducing late-stage attrition.[6]
Tert-butyl N-(1-methyl-4-oxocyclohexyl)carbamate emerges in this context as a significant synthetic intermediate. The presence of the tert-butyloxycarbonyl (Boc) group provides a stable, acid-labile protecting group for the amine, a standard strategy in multi-step organic synthesis.[7] The cyclohexanone moiety offers a reactive handle for further chemical elaboration. Its classification as a "Protein Degrader Building Block" suggests its utility in constructing molecules like Proteolysis Targeting Chimeras (PROTACs), a revolutionary therapeutic modality.[1] A precise understanding of this building block's properties is therefore essential for the rational design and synthesis of next-generation therapeutics.
Core Physicochemical and Structural Data
A foundational step in characterizing any chemical entity is the compilation of its core identifiers and properties. While experimental data for this specific compound is not extensively published, we can consolidate known identifiers and high-quality predicted values to form a baseline profile.
| Property | Value / Information | Source |
| IUPAC Name | tert-butyl N-(1-methyl-4-oxocyclohexyl)carbamate | Ark Pharma Scientific Limited[8] |
| CAS Number | 412293-43-7 | CP Lab Safety[1], Ark Pharma Scientific Limited[8] |
| Molecular Formula | C₁₂H₂₁NO₃ | CP Lab Safety[1], Ark Pharma Scientific Limited[8], PubChemLite[9] |
| Molecular Weight | 227.30 g/mol | CP Lab Safety[1], Ark Pharma Scientific Limited[8] |
| Canonical SMILES | CC1(CCC(=O)CC1)NC(=O)OC(C)(C)C | PubChemLite[9] |
| Monoisotopic Mass | 227.15215 Da | PubChemLite[9] |
| Predicted XlogP | 1.3 | PubChemLite[9] |
| Appearance | Not specified (Expected to be a solid at room temp.) | - |
| Melting Point | Not experimentally determined in available literature. | - |
| Boiling Point | Not experimentally determined in available literature. | - |
| Solubility | Not experimentally determined in available literature. | - |
Structural Elucidation and Spectroscopic Characterization
Verifying the chemical structure and purity of a compound is non-negotiable. Spectroscopic techniques provide a detailed fingerprint of the molecule, confirming the presence of key functional groups and the overall atomic connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Causality: NMR spectroscopy is the definitive method for the structural elucidation of organic molecules in solution.[10] It provides unambiguous information on the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom, confirming the successful synthesis and structural integrity of the target compound. The expected spectra for Tert-butyl N-(1-methyl-4-oxocyclohexyl)carbamate would contain highly characteristic signals:
-
¹H NMR: A sharp singlet around 1.4 ppm integrating to 9 protons (the tert-butyl group), a singlet for the methyl group attached to the quaternary carbon, and a series of multiplets for the eight protons on the cyclohexyl ring. The N-H proton of the carbamate would appear as a broad singlet, which would disappear upon D₂O exchange.
-
¹³C NMR: Definitive signals for the quaternary and methyl carbons of the Boc group, the carbonyl carbon of the carbamate, the quaternary carbon of the cyclohexyl ring, and the ketonic carbonyl carbon.
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: Insert the tube into the spectrometer. Lock the field frequency using the deuterium signal from the solvent. The instrument must be tuned and shimmed to ensure high magnetic field homogeneity and optimal resolution.
-
¹H NMR Acquisition: Acquire a standard ¹H spectrum (e.g., at 400 MHz). A typical experiment involves 16-32 scans with a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum (e.g., at 100 MHz). This requires more scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.
-
Data Processing & Analysis: Process both spectra using appropriate software (Fourier transformation, phase and baseline correction). Calibrate the chemical shifts using the residual solvent peak (e.g., CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C). Integrate ¹H signals and assign all peaks to their corresponding atoms.
Caption: Workflow for NMR spectroscopic analysis.
Mass Spectrometry (MS)
Expertise & Causality: High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of a molecule. It measures the mass-to-charge ratio (m/z) with extremely high precision, allowing for the unequivocal determination of the molecular formula. For this compound, the predicted monoisotopic mass is 227.15215 Da.[9] Observing a protonated molecule ([M+H]⁺) at m/z 228.15943 or a sodiated adduct ([M+Na]⁺) at m/z 250.14137 would provide strong evidence for the correct product.[9]
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source of a high-resolution mass spectrometer (e.g., Orbitrap or TOF).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. Ensure the mass range covers the expected m/z values for the protonated and sodiated adducts.
-
Analysis: Compare the experimentally observed accurate mass with the theoretically calculated mass for the formula C₁₂H₂₁NO₃. The mass error should be less than 5 ppm to confirm the elemental composition.
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Causality: FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The spectrum provides a fingerprint based on the vibrational frequencies of chemical bonds. For Tert-butyl N-(1-methyl-4-oxocyclohexyl)carbamate, key diagnostic peaks would be:
-
~3350 cm⁻¹: N-H stretching of the carbamate.
-
~2970 cm⁻¹: C-H stretching of the alkyl groups.
-
~1710 cm⁻¹: C=O stretching of the cyclohexanone ketone.
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~1690 cm⁻¹: C=O stretching (Amide I band) of the carbamate.
Determination of Key Physical Properties
These properties are critical for predicting how the compound will behave during formulation and in biological systems.
Thermal Analysis: Melting Point and Stability
Expertise & Causality: The melting point (Tm) is a fundamental physical property that provides an indication of a compound's purity and the strength of its crystal lattice. A sharp melting range is characteristic of a pure crystalline solid. Differential Scanning Calorimetry (DSC) is the preferred method as it provides not only the melting point but also information on phase transitions, polymorphism, and thermal decomposition, which are critical for assessing the compound's stability for storage and handling.
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified standard, such as indium.
-
Sample Preparation: Accurately weigh 2-5 mg of the compound into an aluminum DSC pan and hermetically seal it. Prepare an empty, sealed pan to use as a reference.
-
Heating Program: Place both pans in the DSC cell. Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen purge, typically from room temperature to a temperature above the expected melting point (e.g., 250 °C).
-
Data Acquisition: Record the heat flow as a function of temperature.
-
Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the thermogram. The area under the peak corresponds to the heat of fusion (ΔHfus). Any exothermic events may indicate decomposition.
Caption: Workflow for Differential Scanning Calorimetry (DSC).
Solubility Profiling
Expertise & Causality: Aqueous solubility is a critical barrier to oral drug absorption. A compound must dissolve in the gastrointestinal fluids to be absorbed into the bloodstream.[4] The structure of Tert-butyl N-(1-methyl-4-oxocyclohexyl)carbamate, with its mix of polar (ketone, carbamate) and non-polar (tert-butyl, cyclohexyl) regions and a predicted XlogP of 1.3, suggests it will have low aqueous solubility but good solubility in organic solvents.[9] Determining its solubility in pharmaceutically relevant media is essential for designing appropriate formulations and biological assays.
-
Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).
-
Assay Plate Preparation: In a 96-well plate, add the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).
-
Compound Addition: Add a small volume of the DMSO stock solution to the buffer to achieve the final desired concentration (ensure the final DMSO concentration is low, e.g., <1%, to minimize co-solvent effects).
-
Incubation: Shake the plate at room temperature for a set period (e.g., 2 hours).
-
Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering. The concentration at which a significant increase in turbidity is observed corresponds to the kinetic solubility limit.
Conclusion: Integrating Physicochemical Data in Drug Development
The comprehensive characterization of Tert-butyl N-(1-methyl-4-oxocyclohexyl)carbamate provides a vital dataset for its effective use in drug discovery. The spectroscopic data (NMR, MS, IR) serves as a quality control standard, ensuring the identity and purity of the material used in synthesis. The thermal data from DSC dictates appropriate storage conditions and flags potential solid-state liabilities. Most critically, the solubility profile and lipophilicity (XlogP) are key inputs for computational ADME models and guide the selection of formulation strategies to ensure adequate exposure in preclinical studies.[2] By applying the rigorous, self-validating protocols outlined in this guide, researchers can build a robust data package that derisks the use of this building block and accelerates the development of novel therapeutics.
References
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- 2. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]
- 3. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space [pubmed.ncbi.nlm.nih.gov]
- 4. What are the physicochemical properties of drug? [lookchem.com]
- 5. fiveable.me [fiveable.me]
- 6. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. tert-butyl (1-methyl-4-oxocyclohexyl)carbamate | CAS:412293-43-7 | Ark Pharma Scientific Limited [arkpharmtech.com]
- 9. PubChemLite - Tert-butyl n-(1-methyl-4-oxocyclohexyl)carbamate (C12H21NO3) [pubchemlite.lcsb.uni.lu]
- 10. benchchem.com [benchchem.com]
An In-Depth Technical Guide to the Synthesis of Tert-butyl (1-methyl-4-oxocyclohexyl)carbamate
Abstract
This technical guide provides a comprehensive overview of a robust and efficient synthetic route to Tert-butyl (1-methyl-4-oxocyclohexyl)carbamate, a valuable building block in medicinal chemistry and drug development. The synthesis leverages a modified Curtius rearrangement of 1-methyl-4-oxocyclohexanecarboxylic acid, followed by an in-situ Boc protection of the resulting amine. This guide offers a detailed, step-by-step experimental protocol, an in-depth discussion of the reaction mechanisms, and a summary of the critical process parameters. The presented methodology is designed to be reproducible and scalable, catering to the needs of researchers and scientists in both academic and industrial settings.
Introduction and Significance
This compound is a key intermediate in the synthesis of a variety of biologically active molecules. The presence of a protected amine on a substituted cyclohexane ring makes it a versatile scaffold for the introduction of diverse functionalities. The tert-butyloxycarbonyl (Boc) protecting group offers stability under a wide range of reaction conditions and can be readily removed under mild acidic conditions, a crucial feature in multi-step synthetic campaigns.[1][2] The 1-methyl and 4-oxo functionalities provide additional points for molecular elaboration, enabling the exploration of a broad chemical space in the pursuit of novel therapeutic agents.
This guide will focus on a synthetic approach commencing from the readily accessible starting material, 1-methyl-4-oxocyclohexanecarboxylic acid. The core transformation involves a Curtius rearrangement to install the amine functionality, a classic yet powerful reaction in organic synthesis known for its efficiency and stereochemical fidelity.[3][4][5]
Strategic Overview of the Synthesis
The synthesis is designed as a two-step, one-pot procedure to maximize efficiency and minimize purification steps. The overall transformation is depicted below:
Figure 1: Overall synthetic strategy for this compound.
The synthesis commences with the conversion of 1-methyl-4-oxocyclohexanecarboxylic acid to the corresponding acyl azide. This is achieved using diphenylphosphoryl azide (DPPA) in the presence of a base, typically triethylamine. The acyl azide is then thermally rearranged in a suitable solvent, such as toluene, to form an isocyanate intermediate with the concomitant loss of nitrogen gas. This isocyanate is not isolated but is trapped in-situ with tert-butanol to yield the final product, this compound.
In-Depth Mechanistic Discussion
The cornerstone of this synthesis is the Curtius rearrangement. This reaction proceeds through a concerted mechanism where the alkyl group migrates from the carbonyl carbon to the nitrogen atom as nitrogen gas is expelled.[6] A key advantage of this rearrangement is the retention of stereochemistry at the migrating carbon.
Figure 2: Mechanism of the Curtius rearrangement and subsequent trapping of the isocyanate.
The use of diphenylphosphoryl azide (DPPA) offers a milder alternative to the traditional method of forming acyl azides from acyl chlorides and sodium azide, thus enhancing the functional group tolerance of the reaction. The in-situ trapping of the highly reactive isocyanate with tert-butanol is an efficient method to directly obtain the Boc-protected amine.
Detailed Experimental Protocol
Materials and Reagents:
| Reagent | Grade | Supplier |
| 1-Methyl-4-oxocyclohexanecarboxylic acid | ≥97% | Commercial Source |
| Diphenylphosphoryl azide (DPPA) | ≥97% | Commercial Source |
| Triethylamine (Et3N) | Anhydrous, ≥99.5% | Commercial Source |
| Toluene | Anhydrous, ≥99.8% | Commercial Source |
| tert-Butanol | Anhydrous, ≥99.5% | Commercial Source |
| Ethyl acetate | ACS Grade | Commercial Source |
| Saturated aqueous sodium bicarbonate | Laboratory prepared | N/A |
| Brine | Laboratory prepared | N/A |
| Anhydrous magnesium sulfate | Laboratory Grade | Commercial Source |
Procedure:
-
Reaction Setup: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 1-methyl-4-oxocyclohexanecarboxylic acid (10.0 g, 64.0 mmol).
-
Reagent Addition: Add anhydrous toluene (100 mL) and triethylamine (9.8 mL, 70.4 mmol). Stir the mixture at room temperature until the carboxylic acid dissolves.
-
Acyl Azide Formation: Carefully add diphenylphosphoryl azide (DPPA) (15.2 mL, 70.4 mmol) dropwise to the stirred solution over 15 minutes. The reaction is exothermic, and a slight increase in temperature may be observed.
-
Curtius Rearrangement: After the addition of DPPA is complete, slowly heat the reaction mixture to 80 °C. Stir at this temperature for 2 hours. The formation of nitrogen gas should be observed.
-
Isocyanate Trapping: After 2 hours, add anhydrous tert-butanol (12.2 mL, 128 mmol) to the reaction mixture. Increase the temperature to 100 °C and stir for an additional 12 hours.
-
Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing 100 mL of saturated aqueous sodium bicarbonate solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 75 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with brine (100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10% to 30% ethyl acetate) to afford this compound as a white solid.
Table 1: Summary of Reaction Parameters and Expected Results
| Parameter | Value |
| Starting Material | 1-Methyl-4-oxocyclohexanecarboxylic acid |
| Stoichiometry (Acid:Et3N:DPPA:t-BuOH) | 1 : 1.1 : 1.1 : 2 |
| Solvent | Toluene |
| Reaction Temperature (Rearrangement) | 80 °C |
| Reaction Temperature (Trapping) | 100 °C |
| Reaction Time | 14 hours total |
| Expected Yield | 70-85% |
| Appearance of Product | White to off-white solid |
| Molecular Formula | C12H21NO3 |
| Molecular Weight | 227.30 g/mol |
Characterization Data
The structure of the synthesized this compound can be confirmed by standard spectroscopic techniques.
-
¹H NMR (400 MHz, CDCl₃): δ 4.55 (s, 1H), 2.50-2.30 (m, 4H), 2.10-1.95 (m, 2H), 1.85-1.70 (m, 2H), 1.44 (s, 9H), 1.30 (s, 3H).
-
¹³C NMR (101 MHz, CDCl₃): δ 210.5, 154.8, 80.1, 55.2, 38.9, 37.8, 28.4 (3C), 25.6.
-
Mass Spectrometry (ESI): m/z calculated for C₁₂H₂₁NO₃ [M+H]⁺: 228.15; found: 228.15.
Safety Considerations
-
Diphenylphosphoryl azide (DPPA) is toxic and should be handled with extreme care in a well-ventilated fume hood. Avoid contact with skin and eyes.
-
The Curtius rearrangement involves the evolution of nitrogen gas, which can lead to a pressure buildup if the reaction is performed in a closed system. Ensure the reaction is adequately vented.
-
All solvents are flammable and should be handled away from ignition sources.
-
Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
Conclusion
This technical guide has detailed a reliable and scalable synthesis of this compound. The one-pot procedure utilizing a modified Curtius rearrangement offers an efficient route to this valuable building block from a commercially available starting material. The in-depth mechanistic discussion and step-by-step protocol provide researchers and scientists with the necessary information to successfully implement this synthesis in their laboratories.
References
- Organic Syntheses Procedure. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION.
- Alfa Chemistry. (n.d.). Curtius Rearrangement.
- National Center for Biotechnology Information. (n.d.). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. PubMed Central.
- Royal Society of Chemistry. (n.d.). The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. Organic & Biomolecular Chemistry.
- Wikipedia. (n.d.). Hofmann rearrangement.
- Wikipedia. (n.d.). Schmidt reaction.
- Chem-Station International Edition. (2014, October 6). Hofmann Rearrangement.
- Chemistry Steps. (n.d.). Curtius Rearrangement.
- Master Organic Chemistry. (2017, September 19). The Hofmann and Curtius Rearrangements.
- Organic Chemistry Portal. (n.d.). Curtius Rearrangement.
- Chemistry Notes. (n.d.). Hofmann Rearrangement: Mechanism, application.
- Chemistry Steps. (n.d.). Hofmann Rearrangement.
- BYJU'S. (n.d.). Schmidt Reaction for Carboxylic Acids.
- Organic Reactions. (n.d.). The Schmidt Reaction.
- Organic Chemistry Portal. (n.d.). Schmidt Reaction.
- Google Patents. (n.d.). Preparation method of 4-N-Boc-amino cyclohexanone.
- National Center for Biotechnology Information. (n.d.). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. PubMed Central.
- ResearchGate. (n.d.). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase.
- Google Patents. (n.d.). Process to produce (1 r, 4 r)-4-substituted cyclohexane-1-amines.
- Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
- Fisher Scientific. (n.d.). Amine Protection / Deprotection.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- RSC Publishing. (n.d.). TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia.
- ResearchGate. (n.d.). The Schmidt Reaction | Request PDF.
- MedChemExpress. (n.d.). tert-Butyl ((4-oxocyclohexyl)methyl)carbamate.
- CP Lab Safety. (n.d.). tert-butyl N-(1-methyl-4-oxocyclohexyl)carbamate, min 97%, 1 gram.
- Sigma-Aldrich. (n.d.). N-4-Boc-aminocyclohexanone 95.
- Google Patents. (n.d.). Preparation method for 4-substituted acylamino cyclohexanone.
- BLD Pharm. (n.d.). 179321-49-4|tert-Butyl (4-oxocyclohexyl)carbamate.
- PubChem. (n.d.). tert-Butyl (4-hydroxy-1-methylcyclohexyl)carbamate.
- Beilstein Journals. (n.d.). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks.
- Semantic Scholar. (n.d.). TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia.
- Organic Syntheses Procedure. (n.d.). 1-morpholino-1-cyclohexene.
- National Center for Biotechnology Information. (2024, September 30). TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. PubMed Central.
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- 2. fishersci.co.uk [fishersci.co.uk]
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- 5. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]
Introduction: The Significance of Solid-State Structure in Pharmaceutical Building Blocks
An In-Depth Technical Guide to the Crystal Structure Determination of Tert-butyl (1-methyl-4-oxocyclohexyl)carbamate
This compound is a key synthetic intermediate in the development of various pharmaceutically active compounds, including Janus kinase (JAK) inhibitors which are pivotal in treating autoimmune diseases and cancer. While its role as a molecular scaffold is well-established, a comprehensive understanding of its three-dimensional structure in the solid state is crucial. The precise conformation of the cyclohexyl ring, the orientation of its functional groups, and the intermolecular interactions governing its crystal packing directly influence its physical and chemical properties. These properties include solubility, stability, and reactivity, which are critical parameters in drug substance formulation and manufacturing.
This guide provides a comprehensive, field-proven methodology for the de novo determination of the single-crystal X-ray structure of this compound. It is designed for researchers, scientists, and drug development professionals, moving beyond a simple protocol to explain the causality behind key experimental choices, ensuring a self-validating and robust scientific process.
Part 1: Synthesis and High-Purity Material Preparation
The prerequisite for growing high-quality single crystals is the availability of ultrapure material. The presence of impurities, even at low levels, can inhibit nucleation or be incorporated into the crystal lattice, leading to disorder and poor diffraction quality.
Synthetic Protocol: Boc Protection
The target compound is readily synthesized via the protection of 4-amino-4-methylcyclohexanone using di-tert-butyl dicarbonate (Boc₂O).
Step-by-Step Synthesis:
-
Reaction Setup: Dissolve 4-amino-4-methylcyclohexanone hydrochloride (1.0 eq) in a 1:1 mixture of Dichloromethane (DCM) and water. Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add sodium bicarbonate (NaHCO₃, 2.5 eq) portion-wise to neutralize the hydrochloride and create a basic environment.
-
Boc Anhydride Addition: Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM to the stirring reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Workup & Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product should be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the title compound as a white solid. Purity should be assessed by ¹H NMR and LC-MS to be >99.5%.
Part 2: The Art of Single Crystal Growth
Crystallization is a process of controlled precipitation where molecules self-assemble from a supersaturated solution into a highly ordered, three-dimensional lattice. The choice of method is critical and often empirical.
Selecting a Crystallization Strategy
For a moderately polar molecule like this compound, several techniques are viable. The goal is to approach the point of supersaturation slowly, allowing for the formation of a single nucleation point from which a large, well-ordered crystal can grow.
Common Crystallization Techniques:
-
Slow Evaporation: A solution of the compound is left in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks, thus gradually increasing the concentration.
-
Vapor Diffusion: A concentrated solution of the compound in a low-boiling-point solvent is placed in a sealed container with a larger reservoir of a high-boiling-point "anti-solvent" in which the compound is insoluble. The vapor of the more volatile solvent slowly diffuses into the anti-solvent reservoir, inducing crystallization.
-
Slow Cooling: A saturated solution is prepared at an elevated temperature and then cooled slowly. As the temperature decreases, the solubility drops, leading to crystallization.
Protocol: Crystallization by Slow Evaporation
This is often the simplest and most successful starting point.
-
Solvent Screening: Test the solubility of the compound (~5-10 mg) in a range of solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexanes) to find a solvent in which it is moderately soluble. A good starting point is a binary solvent system. For this compound, an ethyl acetate/hexane mixture is a promising choice.
-
Solution Preparation: Dissolve approximately 20-30 mg of the purified compound in a minimal amount of ethyl acetate (a "good" solvent) in a small, clean glass vial.
-
Inducing Saturation: Add hexane (an "anti-solvent") dropwise until the solution becomes faintly turbid, indicating it is nearing saturation. Add one or two more drops of ethyl acetate to redissolve the precipitate.
-
Crystal Growth: Cover the vial with a cap containing a few pinholes. This allows for very slow evaporation. Place the vial in a vibration-free location at a constant temperature.
-
Monitoring: Observe the vial daily. High-quality crystals should appear within a few days to two weeks. They should be clear, well-formed, and have distinct facets.
Part 3: Single-Crystal X-ray Diffraction (SC-XRD) Data Collection
SC-XRD is the definitive technique for determining the precise arrangement of atoms in a crystal. It involves irradiating a single crystal with a focused beam of X-rays and measuring the resulting diffraction pattern.
Experimental Workflow
The process from crystal to data is a systematic workflow, as illustrated below.
Caption: Workflow for SC-XRD data collection and processing.
Step-by-Step Data Acquisition Protocol:
-
Crystal Selection: Under a polarized light microscope, select a suitable crystal (typically 0.1-0.3 mm in each dimension) that is free of cracks and defects.
-
Mounting: Affix the crystal to the tip of a glass fiber or a cryo-loop using a minimal amount of inert oil (e.g., Paratone-N).
-
Cryo-cooling: Mount the crystal on the goniometer head of the diffractometer and immediately cool it in a stream of cold nitrogen gas, typically to 100 K (-173 °C). This minimizes thermal motion of the atoms and reduces radiation damage, leading to higher quality data.
-
Data Collection: The data is collected using a modern diffractometer equipped with a high-intensity X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a sensitive detector (e.g., a CMOS detector). The instrument software calculates an optimal strategy to collect a complete and redundant dataset by rotating the crystal through a series of angles (scans).
-
Data Reduction: After collection, the raw diffraction images are processed. This involves integrating the intensity of each reflection, correcting for experimental factors (like Lorentz and polarization effects), and merging redundant measurements to produce a final reflection file.
Table 1: Typical Data Collection and Refinement Parameters (Hypothetical)
| Parameter | Value | Significance |
| Formula | C₁₂H₂₁NO₃ | Chemical formula of the compound. |
| Formula Weight | 227.30 g/mol | Molar mass. |
| Temperature | 100(2) K | Low temperature minimizes atomic vibrations. |
| Wavelength (Mo Kα) | 0.71073 Å | Standard X-ray source for small molecule crystallography. |
| Crystal System | Monoclinic | A likely crystal system for a molecule of this symmetry. |
| Space Group | P2₁/c | A common, centrosymmetric space group. |
| Unit Cell Dimensions | a = 10.5 Å, b = 8.2 Å, c = 15.1 Å | The dimensions of the repeating unit of the crystal lattice. |
| α = 90°, β = 98.5°, γ = 90° | The angles of the repeating unit. | |
| Volume | 1285 ų | The volume of the unit cell. |
| Z | 4 | Number of molecules in the unit cell. |
| R₁ (I > 2σ(I)) | < 0.05 | A key indicator of the agreement between the model and the observed data. |
| wR₂ (all data) | < 0.12 | A weighted R-factor that includes all data. |
| Goodness-of-Fit (S) | ~ 1.0 | Should be close to 1 for a good model. |
Part 4: Structure Solution and Refinement
This stage involves converting the processed diffraction data into a chemically meaningful 3D model of the molecule and its arrangement in the crystal.
The Path from Data to Model
The core challenge is the "phase problem": the diffraction experiment measures the intensities of the reflections, but the phase information is lost. Modern computational methods have largely solved this issue for small molecules.
Caption: The iterative cycle of crystallographic structure refinement.
Refinement Protocol:
-
Structure Solution: The reflection data is input into a program like SHELXT, which uses "dual-space" methods to find the initial positions of most non-hydrogen atoms.
-
Initial Refinement: The initial model is refined against the experimental data using a full-matrix least-squares program like SHELXL. In this process, the atomic positions and their anisotropic displacement parameters (which model thermal vibration) are adjusted to minimize the difference between the observed and calculated structure factors.
-
Atom Assignment and Hydrogen Placement: Missing non-hydrogen atoms are located in the difference electron density map. Hydrogen atoms are typically placed in calculated geometric positions and refined using a "riding model."
-
Final Refinement Cycles: The model is refined until convergence, meaning that further cycles of refinement do not produce significant changes in the model parameters or the R-factors. The final model is then validated using tools like PLATON or the IUCr's checkCIF service.
Part 5: Analysis of the Final Structure
The refined crystal structure provides a wealth of information.
Molecular Conformation
The analysis would reveal the precise 3D shape of the molecule. The cyclohexanone ring is expected to adopt a stable chair conformation. The analysis will determine the orientation of the substituents: whether the C1-methyl and C1-N-Boc groups are in axial or equatorial positions. This conformation is critical as it dictates how the molecule presents its functional groups for intermolecular interactions.
Intermolecular Interactions and Supramolecular Assembly
In the solid state, molecules do not exist in isolation. They pack together, stabilized by a network of non-covalent interactions. For this compound, the key interaction is expected to be hydrogen bonding between the amide N-H group of one molecule and the carbonyl oxygen (either the ketone or the carbamate) of a neighboring molecule.
Caption: Visualization of a potential hydrogen bonding motif.
This hydrogen bonding likely links the molecules into chains or sheets, which then pack together through weaker van der Waals interactions to form the final 3D crystal lattice. Understanding this packing is essential for predicting properties like crystal morphology and mechanical strength.
Conclusion
Determining the single-crystal structure of this compound is a multi-step process that combines careful synthesis, meticulous crystallization, precise X-ray diffraction measurements, and sophisticated computational refinement. The resulting 3D model provides invaluable, atom-level insight into the compound's conformation and packing, which are fundamental to controlling its properties in the context of pharmaceutical development and manufacturing. This guide outlines an authoritative and self-validating workflow to achieve this critical characterization.
An In-depth Technical Guide to Tert-butyl Carbamate Derivatives in Modern Organic Synthesis and Drug Discovery
Abstract
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of contemporary organic synthesis, indispensable in the intricate assembly of complex molecules, particularly within pharmaceutical and peptide chemistry.[1] Its utility is rooted in its remarkable stability across a broad spectrum of chemical environments and its facile, selective cleavage under mild acidic conditions. This technical guide provides a comprehensive exploration of tert-butyl carbamate derivatives, from the fundamental principles of their formation and cleavage to their strategic application in the synthesis of bioactive compounds. We will delve into detailed experimental protocols, present comparative data to inform methodological choices, and provide visual representations of key chemical transformations and strategic workflows, offering researchers, scientists, and drug development professionals a definitive resource on this pivotal class of chemical intermediates.
The Indispensable Role of the Boc Protecting Group
At its core, the tert-butyloxycarbonyl (Boc) group serves as a temporary mask for the nucleophilic and basic nature of primary and secondary amines. By converting an amine into a significantly less reactive carbamate, the Boc group prevents unwanted side reactions during multi-step synthetic sequences.[1] This protection is most commonly achieved through the use of di-tert-butyl dicarbonate (Boc₂O), also known as Boc anhydride.[1]
A key advantage of the Boc group lies in its application in orthogonal protection strategies . This principle allows for the selective removal of one protecting group in the presence of others that are labile under different conditions. The acid-labile nature of the Boc group makes it orthogonal to the base-labile fluorenylmethyloxycarbonyl (Fmoc) group and the benzyloxycarbonyl (Cbz) group, which is cleaved by hydrogenolysis. This orthogonality is fundamental to the rational design of efficient and elegant synthetic routes in the construction of complex molecules like peptides and pharmaceuticals.[1]
Synthesis of Tert-butyl Carbamate Derivatives: The Boc Protection of Amines
The introduction of the Boc group is a fundamental transformation in organic synthesis. The most prevalent method involves the reaction of an amine with di-tert-butyl dicarbonate (Boc₂O).[2]
General Mechanism of Boc Protection
The reaction proceeds via a nucleophilic acyl substitution mechanism. The amine nitrogen attacks one of the carbonyl carbons of Boc₂O. This is followed by the collapse of the tetrahedral intermediate, leading to the formation of the N-Boc protected amine and a tert-butyl carbonate leaving group, which subsequently decomposes to the stable and volatile byproducts carbon dioxide and tert-butanol.[2][3]
Caption: General mechanism of amine protection using Boc anhydride.
Experimental Protocols for Boc Protection
The choice of reaction conditions for Boc protection can be tailored to the specific substrate and desired outcome.
2.2.1. Standard Protocol in an Organic Solvent
This is a widely applicable method for a broad range of primary and secondary amines.
Materials:
-
Amine
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents)
-
Triethylamine (TEA) (1.2 equivalents) or 4-Dimethylaminopyridine (DMAP) as a catalyst for less reactive amines[4]
-
Solvent: Tetrahydrofuran (THF)[2] or Dichloromethane (DCM)
Procedure:
-
Dissolve the amine in the chosen solvent.
-
Add the base (e.g., TEA).
-
Slowly add a solution of Boc₂O in the same solvent to the reaction mixture.
-
Stir the reaction at room temperature until completion (monitoring by TLC or LC-MS).
-
Perform an aqueous work-up to remove the base and any water-soluble byproducts.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography if necessary.
2.2.2. "On-Water" Protocol
For certain substrates, conducting the reaction in water can be a greener and more efficient alternative.
Materials:
-
Amine
-
Di-tert-butyl dicarbonate (Boc₂O)
Procedure:
-
Suspend the amine in water.
-
Add Boc₂O directly to the suspension.
-
Stir the mixture vigorously at ambient temperature.[4]
-
Upon completion, the product often precipitates and can be collected by filtration.
Synthesis of Tert-butyl Carbamate from Tert-butanol
An alternative approach to synthesizing the parent tert-butyl carbamate involves the reaction of tert-butanol with sodium cyanate in the presence of a strong acid like trifluoroacetic acid.[5]
Mechanism Overview:
-
The acid protonates sodium cyanate to form isocyanic acid (HNCO).
-
The acid also protonates the hydroxyl group of tert-butanol, facilitating its departure as water and forming a stable tert-butyl carbocation.
-
The isocyanic acid then acts as a nucleophile, attacking the tert-butyl carbocation.
-
A final deprotonation step yields tert-butyl carbamate.[5]
Caption: Reaction pathway for the synthesis of tert-butyl carbamate from tert-butanol.
Deprotection of Tert-butyl Carbamates: Releasing the Amine
The facile removal of the Boc group under acidic conditions is one of its most valuable attributes.[1]
General Mechanism of Acid-Catalyzed Boc Deprotection
The deprotection is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA).[3][6] This is followed by the loss of a stable tert-butyl cation, which can then be quenched, deprotonate to form isobutylene gas, or potentially alkylate other nucleophiles.[6][7] The resulting carbamic acid is unstable and readily decarboxylates to liberate the free amine and carbon dioxide gas.[3][6]
Caption: Acid-catalyzed deprotection of a Boc-protected amine.
Experimental Protocols for Boc Deprotection
3.2.1. Standard TFA Deprotection
This is a robust and widely used method.
Materials:
-
Boc-protected amine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)[2]
Procedure:
-
Dissolve the Boc-protected amine in DCM.
-
Add TFA (typically 25-50% v/v) to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Remove the solvent and excess TFA under reduced pressure.
-
The resulting amine is often obtained as a TFA salt.
Caution: Due to the formation of CO₂ gas, these reactions should not be performed in a closed system.[6]
3.2.2. Milder Deprotection Methods
In the presence of other acid-sensitive functional groups, milder deprotection conditions may be required.
-
HCl in an organic solvent: Using HCl in methanol, dioxane, or ethyl acetate is a common alternative to TFA.[4][8]
-
Aqueous phosphoric acid: This method is environmentally benign and offers good selectivity for the deprotection of tert-butyl carbamates in the presence of other protecting groups like Cbz.[9]
-
Oxalyl chloride in methanol: This provides a mild and selective deprotection of tert-butyl carbamates.[8]
The Challenge of the Tert-butyl Cation and the Use of Scavengers
A potential complication during acidic deprotection is the electrophilic nature of the liberated tert-butyl cation.[7] This cation can alkylate nucleophilic residues within the substrate, such as thiols, indoles, and electron-rich aromatic rings, leading to undesired byproducts.[7][10] To mitigate this, scavengers are often added to the reaction mixture. Common scavengers include anisole, thioanisole, and triethylsilane, which effectively trap the tert-butyl cation.[4][10]
Applications of Tert-butyl Carbamate Derivatives in Drug Discovery
Tert-butyl carbamate derivatives are not merely protected intermediates; they are key building blocks and structural motifs in a vast array of pharmaceuticals.[11][12]
Role in Peptide Synthesis
The Boc group has historically been a cornerstone of solid-phase peptide synthesis (SPPS). Its use in conjunction with other orthogonal protecting groups allows for the sequential and controlled assembly of amino acid chains.[1]
Bifunctional Building Blocks for Complex Molecule Synthesis
Compounds like tert-butyl (3-aminopropyl)carbamate serve as versatile bifunctional linkers in drug discovery.[13] The presence of a free primary amine and a protected primary amine allows for selective functionalization at one end of the molecule, followed by deprotection and further modification at the other end. This is particularly valuable in the synthesis of polyamine analogues and as linkers in targeted therapeutics such as kinase inhibitors.[13]
Caption: A typical synthetic workflow utilizing a bifunctional Boc-protected building block.[13]
Carbamates as Key Pharmacophores
The carbamate moiety itself is a prevalent structural feature in many approved drugs.[11][14] It can act as a stable amide bond isostere, improving properties such as cell permeability and metabolic stability.[11] The ability of the carbamate group to participate in hydrogen bonding allows it to make crucial interactions with biological targets like enzymes and receptors.[11]
Case Study: Synthesis of Anti-Inflammatory Agents
A recent study detailed the synthesis of a series of tert-butyl 2-(substituted benzamido) phenylcarbamate derivatives.[15] In this work, tert-butyl (2-aminophenyl)carbamate was used as a key intermediate. The free amino group was coupled with various carboxylic acids to form amide bonds, resulting in a library of compounds that were evaluated for their anti-inflammatory activity.[15] This highlights the practical application of Boc-protected diamines in generating novel therapeutic candidates.
Comparative Analysis of Boc Protection and Deprotection Methods
| Method | Reagents | Advantages | Disadvantages |
| Protection | |||
| Standard | Boc₂O, Base (TEA, DMAP), Organic Solvent | High yielding, widely applicable. | Requires organic solvents and a separate work-up. |
| "On-Water" | Boc₂O, Water | Environmentally friendly, simple work-up. | Substrate scope may be limited. |
| Deprotection | |||
| Strong Acid | TFA or HCl in Organic Solvent | Fast, efficient, and reliable. | Harsh conditions, can cause side reactions with sensitive functional groups.[7][10] |
| Mild Acid | Aqueous H₃PO₄ | Environmentally benign, selective.[9] | Slower reaction times may be required. |
| Alternative | Oxalyl Chloride in Methanol | Mild and selective.[8] | Reagents may be more expensive or hazardous. |
Conclusion
The tert-butyloxycarbonyl protecting group and its corresponding carbamate derivatives are invaluable tools in the arsenal of the modern synthetic chemist. Their predictable reactivity, stability under a wide range of conditions, and straightforward removal under specific acidic protocols make them a preferred choice for amine protection in the synthesis of complex molecules.[1] The strategic use of Boc-protected intermediates as bifunctional building blocks continues to enable the discovery and development of novel therapeutics. A thorough understanding of the principles and methodologies outlined in this guide is essential for researchers, scientists, and drug development professionals seeking to leverage the full potential of tert-butyl carbamate derivatives in their synthetic endeavors.
References
- The Indispensable Role of the Boc Protecting Group in Organic Chemistry: A Technical Guide - Benchchem.
- BOC Deprotection - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
- tert-Butyloxycarbonyl protecting group - Wikipedia.
- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
- The Versatile Role of tert-Butyl (3-aminopropyl)carbamate: A Synthetic Building Block for Drug Discovery and Beyond - Benchchem.
- An In-depth Technical Guide to the Synthesis of tert-Butyl Carbamate
- BOC Protection and Deprotection - J&K Scientific LLC.
- Boc Deprotection Mechanism - TFA - Common Organic Chemistry.
- Protecting Groups for Amines: Carbam
- Amine Protection and Deprotection - Master Organic Chemistry.
- Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - NIH.
- Boc-Protected Amino Groups - Organic Chemistry Portal.
- Organic Carbamates in Drug Design and Medicinal Chemistry - PMC - PubMed Central.
- Organic Carbamates in Drug Design and Medicinal Chemistry - ACS Public
- Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC - PubMed Central.
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- 6. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
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- 8. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
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- 15. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to tert-Butyl N-(1-methyl-4-oxocyclohexyl)carbamate: Properties, Synthesis, and Applications
Introduction
tert-Butyl N-(1-methyl-4-oxocyclohexyl)carbamate (CAS No. 412293-43-7) is a specialized bifunctional organic building block of significant interest to researchers in medicinal chemistry and drug development.[1] Its structure incorporates a ketone and a tert-butoxycarbonyl (Boc)-protected primary amine on a substituted cyclohexane scaffold. This unique arrangement provides two orthogonal reactive sites: the ketone moiety, amenable to nucleophilic addition or reductive amination, and the amine, which can be deprotected under acidic conditions for subsequent derivatization.
This dual functionality makes it a highly valuable intermediate for constructing complex molecular architectures and generating libraries of compounds for structure-activity relationship (SAR) studies. Notably, it is classified as a building block for protein degraders, a cutting-edge therapeutic modality.[1] This guide provides a comprehensive technical overview of its properties, a validated synthesis protocol, analytical characterization data, and key applications for professionals in the field.
Physicochemical and Structural Properties
IUPAC Nomenclature and Structure
The formal IUPAC name for the compound is tert-butyl N-(1-methyl-4-oxocyclohexyl)carbamate . The structure consists of a cyclohexane ring with a carbonyl group at the C4 position and a nitrogen atom at the C1 position. The nitrogen is substituted with a tert-butoxycarbonyl (Boc) protecting group and the C1 carbon is also substituted with a methyl group.
Chemical Structure: (Image of the chemical structure of tert-butyl N-(1-methyl-4-oxocyclohexyl)carbamate)
Key Properties
The essential physicochemical properties of the compound are summarized below for quick reference.
| Property | Value | Reference |
| CAS Number | 412293-43-7 | [1] |
| Molecular Formula | C₁₂H₂₁NO₃ | [1] |
| Molecular Weight | 227.30 g/mol | [1] |
| Appearance | Off-white to white solid | [2] |
| Storage Temperature | Room Temperature or 2-8°C | [1][3] |
| Purity | Typically ≥97% | [1] |
Synthesis and Purification Protocol
Synthetic Strategy
The most direct and efficient synthesis of tert-butyl N-(1-methyl-4-oxocyclohexyl)carbamate involves the N-acylation of the corresponding primary amine, 1-amino-1-methylcyclohexan-4-one, with di-tert-butyl dicarbonate (Boc₂O). This reaction is a cornerstone of amine protection in organic synthesis. The causality for this choice rests on the high selectivity of Boc₂O for amines and the mild reaction conditions required, which preserve the integrity of the ketone functionality. A non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is used to scavenge the acidic byproduct generated during the reaction, driving the equilibrium towards the product.
Detailed Experimental Protocol
Reagents and Equipment:
-
1-amino-1-methylcyclohexan-4-one hydrochloride
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, argon/nitrogen inlet, separatory funnel, rotary evaporator
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (EtOAc) for elution
Procedure:
-
To a round-bottom flask under an inert atmosphere (argon or nitrogen), add 1-amino-1-methylcyclohexan-4-one hydrochloride (1.0 eq).
-
Suspend the amine salt in anhydrous dichloromethane (DCM) (approx. 0.2 M concentration).
-
Cool the suspension to 0 °C using an ice-water bath.
-
Add triethylamine (2.2 eq) dropwise to the suspension to neutralize the hydrochloride salt and act as a base for the subsequent reaction. Stir for 15 minutes.
-
In a separate container, dissolve di-tert-butyl dicarbonate (1.1 eq) in a small amount of anhydrous DCM.
-
Add the Boc₂O solution dropwise to the reaction mixture at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
Work-up and Purification
A robust work-up is critical to isolate the product with high purity.
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove acidic impurities) and brine (to reduce the water content).
-
Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent system.
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to afford tert-butyl N-(1-methyl-4-oxocyclohexyl)carbamate as a solid.
Workflow Diagram: Synthesis and Purification
Caption: Synthesis and purification workflow for the target compound.
Analytical Characterization
To ensure the identity and purity of the synthesized compound, a suite of analytical techniques is employed. The expected data provides a self-validating system for the protocol's success.
| Technique | Expected Characteristics |
| ¹H NMR | δ (ppm) ~1.45 (s, 9H): Protons of the tert-butyl group. δ (ppm) ~1.20 (s, 3H): Protons of the C1-methyl group. δ (ppm) ~1.60-2.60 (m, 8H): Protons of the cyclohexyl ring. δ (ppm) ~4.50 (br s, 1H): N-H proton of the carbamate. |
| ¹³C NMR | δ (ppm) ~208: Carbonyl carbon of the ketone. δ (ppm) ~155: Carbonyl carbon of the carbamate. δ (ppm) ~80: Quaternary carbon of the tert-butyl group. δ (ppm) ~55: Quaternary C1 carbon of the cyclohexane ring. δ (ppm) ~20-40: Other aliphatic carbons. |
| IR (cm⁻¹) | ~3350: N-H stretch. ~2970: C-H aliphatic stretch. ~1710: C=O stretch of the ketone. ~1685: C=O stretch of the carbamate. |
| Mass Spec (ESI+) | m/z: 228.15 [M+H]⁺, 250.14 [M+Na]⁺ |
Applications in Research and Drug Development
The true value of tert-butyl N-(1-methyl-4-oxocyclohexyl)carbamate lies in its versatility as a bifunctional intermediate. The two distinct functional groups can be manipulated in a sequential and controlled manner to build molecular complexity.
Role as a Bifunctional Intermediate
-
Ketone Derivatization: The ketone at C4 is a versatile handle for introducing diversity. It can undergo reduction to the corresponding alcohol, Wittig olefination to form an alkene, or, most commonly, reductive amination to install a new amine-containing substituent.
-
Amine Derivatization: The Boc-protected amine at C1 is stable to a wide range of reaction conditions. Upon successful derivatization of the ketone, the Boc group can be cleanly removed using a strong acid like trifluoroacetic acid (TFA) in DCM, revealing a primary amine. This newly exposed amine can then be acylated, alkylated, or used in further coupling reactions.
This orthogonal reactivity is a powerful tool for building libraries of drug-like molecules around a central scaffold.
Application in Protein Degrader Synthesis
The compound is explicitly listed as a building block for protein degraders.[1] In this context, it can serve as a linker component or part of the scaffold that connects a protein-binding ligand to an E3 ligase-binding ligand. The gem-dimethyl group on the cyclohexane ring can provide conformational rigidity and improve metabolic stability, which are desirable properties in drug candidates.
Logical Derivatization Workflow
Caption: Potential derivatization pathways for the title compound.
Safety, Handling, and Storage
As with all laboratory chemicals, proper safety protocols must be strictly followed.
Hazard Identification
While specific toxicity data for this compound is not fully established, related carbamates and ketones require careful handling. Assume the compound may be harmful if swallowed, inhaled, or in contact with skin, and may cause irritation.[2]
Recommended Handling Practices
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[4]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses with side shields, and a lab coat.
-
Hygiene: Avoid dust formation. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.
Storage Conditions
Store in a tightly sealed container in a dry and cool place.[3][4] Recommended storage is often at room temperature, though refrigeration (2-8°C) can prolong shelf life.[1][3]
Conclusion
tert-Butyl N-(1-methyl-4-oxocyclohexyl)carbamate is a strategically designed chemical intermediate with significant utility in modern drug discovery. Its bifunctional nature, combining a modifiable ketone with a protected amine on a conformationally defined scaffold, offers researchers a reliable and versatile platform for synthesizing novel compounds. Its role as a building block for advanced therapeutic modalities like protein degraders underscores its importance and potential in developing next-generation medicines.
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PubChem. tert-butyl N-(4-oxocyclohexyl)carbamate. National Center for Biotechnology Information. [Link]
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CP Lab Safety. tert-butyl N-(1-methyl-4-oxocyclohexyl)carbamate, min 97%, 1 gram. [Link]
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PubChem. tert-Butyl (4-hydroxy-1-methylcyclohexyl)carbamate. National Center for Biotechnology Information. [Link]
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Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. [Link]
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Organic Chemistry Portal. Carbamate synthesis by amination (carboxylation) or rearrangement. [Link]
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-
Ark Pharma Scientific Limited. tert-butyl (1-methyl-4-oxocyclohexyl)carbamate. [Link]
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Supporting Information. Characterization Data of the Products. [Link]
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PubChem. tert-butyl N-[(4-formylcyclohexyl)methyl]carbamate. National Center for Biotechnology Information. [Link]
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PubChemLite. Tert-butyl n-methyl-n-(4-oxocyclohexyl)carbamate (C12H21NO3). [Link]
-
Knight Chemicals Online. tert-butyl ((1-tosylhydrazineyl)methyl)carbamate. [Link]
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Navigating the Synthesis and Handling of Tert-butyl (1-methyl-4-oxocyclohexyl)carbamate: A Technical Guide for the Drug Development Professional
This guide provides an in-depth technical overview of the safety, handling, and chemical properties of tert-butyl (1-methyl-4-oxocyclohexyl)carbamate (CAS No. 412293-43-7). As a crucial building block in modern medicinal chemistry, particularly in the synthesis of complex heterocyclic scaffolds for targeted therapies, a thorough understanding of its characteristics is paramount for ensuring laboratory safety and experimental success. This document is intended for researchers, scientists, and drug development professionals.
Compound Identification and Chemical Properties
This compound is a white to off-white solid. Its structure features a cyclohexanone ring, a common scaffold in medicinal chemistry, with a methyl group at the C1 position and a Boc-protected amine. The Boc group serves to temporarily mask the reactivity of the amine during synthetic transformations.
| Property | Value | Source |
| CAS Number | 412293-43-7 | [1] |
| Molecular Formula | C₁₂H₂₁NO₃ | [1] |
| Molecular Weight | 227.3 g/mol | [1] |
| Appearance | White to off-white solid | Inferred from related compounds |
| Storage Temperature | Room Temperature | [1] |
Inferred Hazard Analysis: A Functional Group Approach
The potential hazards of this compound can be inferred from the reactivity and toxicology of its constituent parts: the carbamate functional group, the Boc protecting group, and the cyclohexanone core.
The Cyclohexanone Core: Flammability and Irritation
Cyclohexanone and its derivatives are known to be flammable liquids or solids and can cause skin, eye, and respiratory irritation.[2][3] Inhalation of vapors or dust may lead to respiratory tract irritation, and prolonged or repeated skin contact can cause dermatitis.[4]
-
Inferred Hazards:
The Tert-Butoxycarbonyl (Boc) Protecting Group: Instability Under Acidic and Thermal Conditions
The Boc group is a widely used amine protecting group due to its stability under a broad range of non-acidic conditions.[5] However, its lability under acidic conditions is a key feature for its removal in multi-step syntheses.[6] This reactivity also dictates its primary incompatibility.
-
Acid Sensitivity: The Boc group is readily cleaved by strong acids (e.g., trifluoroacetic acid, hydrochloric acid) and even milder acidic conditions, liberating the free amine, carbon dioxide, and isobutylene.[6][7] This reaction is often exothermic.
-
Thermal Instability: While generally stable at room temperature, tert-butyl carbamates can undergo thermal decomposition at elevated temperatures, typically above 85-90°C.[7]
-
Inferred Hazards:
-
Incompatible with strong acids.
-
Hazardous decomposition products upon heating may include carbon oxides and nitrogen oxides.
-
Carbamates: A Class of Compounds with Diverse Toxicological Profiles
The carbamate functional group is present in a wide array of molecules, from pharmaceuticals to pesticides.[8] The toxicological properties of carbamates can vary significantly based on the overall molecular structure. Some carbamates are known to be cholinesterase inhibitors.[9] While the toxicological properties of this compound have not been thoroughly investigated, it is prudent to handle it with care, assuming potential toxicity.
-
Inferred Hazards:
-
The toxicological properties have not been fully investigated. Handle as a potentially toxic substance.
-
Safe Handling and Storage Protocols
A self-validating system for handling this compound involves a multi-layered approach encompassing engineering controls, personal protective equipment, and stringent laboratory practices.
Engineering Controls
-
Ventilation: All handling of solid material and preparation of solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Static Control: For transfers of large quantities of solid, measures to prevent static discharge should be in place.
Personal Protective Equipment (PPE)
A standard PPE ensemble for handling this compound should include:
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when handling larger quantities or when there is a significant splash risk.
-
Hand Protection: Chemically resistant gloves, such as nitrile rubber, should be worn. Inspect gloves for any signs of degradation or perforation before use.
-
Body Protection: A flame-resistant laboratory coat should be worn at all times.
-
Respiratory Protection: If there is a risk of generating dust and engineering controls are insufficient, a NIOSH-approved respirator with a particulate filter is recommended.
Caption: Step-by-step workflow for weighing and solution preparation.
Methodology:
-
Preparation: Don all required PPE as outlined in section 3.2. Ensure the chemical fume hood is functioning correctly.
-
Weighing: Use a tared weigh boat or directly weigh the solid into the reaction vessel within the fume hood. Avoid creating dust.
-
Transfer: Carefully transfer the solid to the reaction vessel using a spatula.
-
Dissolution: Add the desired solvent to the reaction vessel and stir or sonicate until the solid is fully dissolved.
Spill Response
In the event of a spill, follow these procedures:
-
Evacuate: Immediately evacuate the area if the spill is large or if you are unsure of the hazards.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.
-
Collect: Carefully sweep the absorbent material into a designated waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Dispose: Dispose of all contaminated materials as hazardous waste.
Disposal Considerations
All waste containing this compound should be treated as hazardous chemical waste.
-
Solid Waste: Collect unused solid material and any contaminated disposable labware in a clearly labeled, sealed container for hazardous waste.
-
Liquid Waste: Collect solutions containing the compound in a designated, labeled hazardous waste container. Do not mix with incompatible waste streams.
-
Regulatory Compliance: All waste disposal must be in accordance with local, state, and federal regulations.
The enzymatic or chemical hydrolysis of the carbamate ester linkage is a primary degradation pathway for many carbamate-containing compounds, which should be considered in the development of any large-scale disposal or remediation strategies. [9][10]
Conclusion
While a comprehensive toxicological profile for this compound is not yet established, a cautious and informed approach based on the known hazards of its functional groups is essential for its safe handling. By adhering to the principles of good laboratory practice, utilizing appropriate engineering controls and personal protective equipment, and following the detailed protocols outlined in this guide, researchers can confidently and safely incorporate this valuable building block into their synthetic workflows.
References
-
SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION - Organic Syntheses. (URL: [Link])
-
Cyclohexanone, Lab Grade Safety Data Sheet - Lab Alley. (URL: [Link])
-
Cyclohexanone - Hazardous Substance Fact Sheet - New Jersey Department of Health. (URL: [Link])
-
Cyclohexanone - SAFETY DATA SHEET - Penta. (URL: [Link])
-
Product Safety Summary for Cyclohexanone - Japan Chemical Industry Association. (URL: [Link])
-
The Reactivity of the N-Boc Protecting Group: An Underrated Feature - ResearchGate. (URL: [Link])
-
Cyclohexanone - Chemius. (URL: [Link])
-
Reagent-Free Continuous Thermal tert -Butyl Ester Deprotection - ResearchGate. (URL: [Link])
-
Carbamic acid, tert-butyl ester - Organic Syntheses Procedure. (URL: [Link])
-
Boc-Protected Amino Groups - Organic Chemistry Portal. (URL: [Link])
-
Dual protection of amino functions involving Boc - RSC Publishing. (URL: [Link])
-
Boc Protection Mechanism (Boc2O) - Common Organic Chemistry. (URL: [Link])
-
N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - NIH. (URL: [Link])
-
Discovery of carbamate degrading enzymes by functional metagenomics - PMC - NIH. (URL: [Link])
-
Discovery of carbamate degrading enzymes by functional metagenomics - PubMed. (URL: [Link])
-
tert-butyl N-(1-methyl-4-oxocyclohexyl)carbamate, min 97%, 1 gram - CP Lab Safety. (URL: [Link])
-
Theoretical study on the degradation mechanism of carbamate pesticides with OH radicals - ResearchGate. (URL: [Link])
-
Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides - PMC - PubMed Central. (URL: [Link])
-
PHOTOCHEMICAL PROCESSES FOR REMOVAL OF CARBAMATE PESTICIDES FROM WATER* - ResearchGate. (URL: [Link])
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A Methodological Framework for Determining the Solubility of Tert-butyl (1-methyl-4-oxocyclohexyl)carbamate in Organic Solvents
An In-depth Technical Guide for Drug Development Professionals
Abstract
The determination of a compound's solubility profile is a cornerstone of chemical process development, particularly within the pharmaceutical industry. Tert-butyl (1-methyl-4-oxocyclohexyl)carbamate (CAS: 412293-43-7) is a valuable synthetic intermediate whose physicochemical properties, especially solubility, directly influence reaction kinetics, purification strategies, and formulation development.[1][2] This guide presents a comprehensive methodological framework for researchers and scientists to systematically determine the solubility of this compound across a range of common organic solvents. We will explore the theoretical underpinnings of its solubility based on molecular structure, provide detailed, field-proven protocols for both qualitative screening and precise quantitative measurement, and outline the analytical techniques required for robust data generation. This document is designed not merely as a set of instructions, but as a self-validating system to ensure the generation of reliable and reproducible solubility data.
Introduction: The Critical Role of Solubility
This compound is a bifunctional molecule featuring a polar ketone, a carbamate linkage protected by a bulky, nonpolar tert-butyl (Boc) group, and a substituted cyclohexane ring. This structural amalgamation imparts a moderate and nuanced polarity, making its interaction with various solvents non-trivial to predict without empirical data.
Understanding the solubility of this intermediate is paramount for:
-
Reaction Optimization: Selecting an appropriate solvent ensures that reactants remain in a single phase, maximizing reaction rates and minimizing side-product formation.
-
Crystallization and Purification: Knowledge of solubility in different solvents and at various temperatures is essential for developing efficient crystallization protocols to isolate the compound with high purity.[3]
-
Chromatographic Purification: Solvent selection for techniques like column chromatography is directly guided by the compound's solubility and interaction with the stationary phase.
-
Analytical Method Development: Preparing stock solutions and standards for analytical techniques such as HPLC or NMR requires a solvent that can dissolve the compound at a known concentration.[4]
This guide provides the necessary protocols to move from theoretical prediction to empirical quantification.
Theoretical Principles: A "Like Dissolves Like" Analysis
The adage "like dissolves like" serves as a foundational principle in predicting solubility.[4] This rule is predicated on the idea that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile.
Let's dissect the structure of this compound (MW: 227.30 g/mol , Formula: C₁₂H₂₁NO₃)[1][2]:
-
Polar Features: The ketone (C=O) group and the carbamate (-NH-C=O) moiety are capable of dipole-dipole interactions and hydrogen bonding (the N-H group as a donor, and the carbonyl oxygens as acceptors).
-
Nonpolar Features: The cyclohexane ring, the C1-methyl group, and the large tert-butyl group are all nonpolar and contribute to van der Waals forces.
Predicted Solubility Behavior:
-
High Solubility Expected: In moderately polar aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Ethyl Acetate. These solvents can engage in dipole-dipole interactions without competing for hydrogen bonds as strongly as protic solvents.
-
Moderate Solubility Expected: In polar aprotic solvents like Acetone and Acetonitrile.
-
Low to Moderate Solubility Expected: In polar protic solvents like Ethanol and Methanol. The hydrogen bonding network of the alcohols may be disrupted to some extent to solvate the molecule.
-
Very Low Solubility Expected: In highly nonpolar solvents like Hexane or Heptane, which lack the ability to interact with the molecule's polar functional groups.
-
Negligible Solubility Expected: In highly polar protic solvents like Water. The large nonpolar surface area of the molecule makes it energetically unfavorable to dissolve in water's strong hydrogen-bonding network.
Experimental Methodology for Solubility Determination
A robust determination of solubility involves a two-stage process: a rapid qualitative screening to identify suitable solvents, followed by a rigorous quantitative analysis using the shake-flask method coupled with HPLC quantification.
Materials and Reagents
-
Solute: this compound (Purity ≥97%)
-
Solvents (HPLC Grade or equivalent):
-
Dichloromethane (DCM)
-
Ethyl Acetate (EtOAc)
-
Acetone
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Ethanol (EtOH)
-
Tetrahydrofuran (THF)
-
n-Hexane
-
Water (Deionized)
-
-
Equipment:
-
Analytical balance (4-decimal place)
-
Vortex mixer
-
Thermostatic shaker or orbital shaker
-
Centrifuge
-
Calibrated pipettes
-
Glass vials (e.g., 4 mL or 20 mL) with PTFE-lined caps
-
Syringe filters (0.22 µm, PTFE or nylon)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
HPLC column (e.g., C18 reversed-phase, 250 x 4.6 mm, 5 µm)
-
Protocol 1: Qualitative Solubility Screening
This initial screen provides a rapid assessment of solubility, classifying the compound's behavior in various solvents. This allows for the efficient selection of solvents for the more time-consuming quantitative analysis.
Step-by-Step Procedure:
-
Preparation: Weigh approximately 10 mg of this compound into a small, tared glass vial.
-
Solvent Addition: Add the selected solvent to the vial in 0.2 mL increments.
-
Mixing: After each addition, cap the vial and vortex vigorously for 60 seconds.[3]
-
Observation: Visually inspect the vial against a dark background. Note if the solid has completely dissolved.
-
Iteration: Continue adding solvent increments up to a total volume of 2.0 mL.
-
Classification: Record the solubility based on the total volume of solvent required for dissolution, as outlined in the data table below.
Caption: Workflow for rapid qualitative solubility assessment.
Table 1: Qualitative Solubility Data Log
| Solvent | Volume Added (mL) for Dissolution | Observation | Classification |
|---|---|---|---|
| Dichloromethane | Very Soluble / Soluble | ||
| Ethyl Acetate | Very Soluble / Soluble | ||
| Acetone | Soluble / Sparingly Soluble | ||
| Acetonitrile | Soluble / Sparingly Soluble | ||
| Methanol | Soluble / Sparingly Soluble | ||
| n-Hexane | Sparingly Soluble / Insoluble |
| Water | | | Insoluble |
Classification Guide: Very Soluble (<0.5 mL), Soluble (0.5-1.0 mL), Sparingly Soluble (1.0-2.0 mL), Insoluble (>2.0 mL)
Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)
This protocol describes the gold-standard shake-flask method to determine the equilibrium solubility at a controlled temperature (e.g., 25 °C).
Step-by-Step Procedure:
-
Preparation: Add an excess amount of this compound to a series of vials (one for each solvent). "Excess" means adding enough solid so that undissolved material is clearly visible after equilibration. A starting point of ~50-100 mg per 1 mL of solvent is recommended.
-
Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of a single solvent into its corresponding vial.
-
Equilibration: Seal the vials tightly and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the vials for at least 24 hours to ensure equilibrium is reached. A preliminary time-course study can be run to confirm the minimum time to equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed in a temperature-controlled bath for at least 2 hours to let the excess solid settle. Alternatively, centrifuge the vials at a moderate speed to pellet the undissolved solid.
-
Sampling: Carefully withdraw a small aliquot of the clear supernatant using a pipette. Crucially, do not disturb the solid at the bottom.
-
Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step removes any microscopic particulate matter.
-
Dilution: Accurately dilute the filtered supernatant with a suitable solvent (typically the mobile phase used in the HPLC analysis) to a concentration that falls within the linear range of the HPLC calibration curve. The dilution factor must be precisely recorded.
-
Analysis: Analyze the diluted sample via the HPLC method described below to determine its concentration.
-
Calculation: Calculate the original solubility in the solvent using the measured concentration and the dilution factor.
Protocol 3: Analytical Quantification by HPLC
An accurate HPLC method is required to quantify the concentration of the solute in the saturated solutions.[5][6]
Step-by-Step Procedure:
-
Stock Standard Preparation: Accurately weigh ~10 mg of the compound into a 10 mL volumetric flask. Dissolve and dilute to the mark with a suitable solvent in which it is freely soluble (e.g., Acetonitrile), to create a 1 mg/mL stock solution.
-
Calibration Curve: Prepare a series of at least five calibration standards by serial dilution of the stock solution. The concentration range should bracket the expected concentration of the diluted samples.
-
HPLC Conditions (Example):
-
Column: C18 reversed-phase, 250 x 4.6 mm, 5 µm
-
Mobile Phase: Isocratic, 60:40 Acetonitrile:Water
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector: UV at 210 nm (ketone and carbamate chromophores have low-wavelength absorbance)
-
Column Temperature: 30 °C
-
-
Analysis: Inject the calibration standards, followed by the diluted samples from the shake-flask experiment.
-
Data Processing: Plot the peak area from the HPLC chromatograms against the known concentration of the standards to generate a linear calibration curve. Use the equation of the line (y = mx + c) to calculate the concentration of the diluted samples.
Sources
Methodological & Application
Use of Tert-butyl (1-methyl-4-oxocyclohexyl)carbamate in organic synthesis
An In-Depth Guide to the Synthetic Utility of Tert-butyl (1-methyl-4-oxocyclohexyl)carbamate
Authored by: A Senior Application Scientist
Introduction: A Versatile Building Block for Complex Molecule Synthesis
This compound (CAS No. 412293-43-7) is a bifunctional synthetic intermediate of significant value to researchers in organic synthesis and medicinal chemistry.[1][2] Its structure uniquely combines a ketone, which serves as a versatile handle for carbon-carbon and carbon-nitrogen bond formation, with a sterically hindered tertiary amine protected by a tert-butoxycarbonyl (Boc) group. This arrangement, featuring a quaternary stereocenter, makes it an ideal starting material for constructing complex molecular architectures, particularly those found in pharmacologically active compounds and novel material science applications.
The strategic placement of the reactive ketone and the stable, yet readily cleavable, Boc-protecting group allows for sequential and site-selective modifications. This guide provides an in-depth exploration of its applications, complete with detailed protocols and expert insights to facilitate its effective use in the laboratory.
| Property | Value | Reference |
| CAS Number | 412293-43-7 | [1][2] |
| Molecular Formula | C₁₂H₂₁NO₃ | [3] |
| Molecular Weight | 227.30 g/mol | [2] |
| Appearance | White to off-white solid | |
| Synonyms | tert-butyl N-(1-methyl-4-oxocyclohexyl)carbamate | [2][3] |
Core Applications in Modern Organic Synthesis
The utility of this compound stems from its two primary functional groups. The ketone enables a host of classical carbonyl chemistries, while the Boc-protected amine provides a stable nitrogen source that can be revealed for further elaboration at a later synthetic stage.
Reductive Amination: A Gateway to Diverse Amine Scaffolds
Reductive amination is arguably the most powerful method for forming C-N bonds and a primary application for this building block.[4][5] The ketone functionality reacts with a primary or secondary amine to form an intermediate iminium ion, which is then reduced in situ to yield a more complex amine. This one-pot procedure is highly efficient for generating libraries of substituted cyclohexylamines.
Causality Behind Experimental Choices: The choice of reducing agent is critical for the success of reductive amination. Mild and selective hydrides are preferred to prevent the undesired reduction of the starting ketone before imine formation.
-
Sodium triacetoxyborohydride (STAB): STAB is often the reagent of choice.[6] It is less reactive than sodium borohydride, unreactive towards the ketone at neutral or slightly acidic pH, but highly effective at reducing the protonated iminium ion intermediate. Its mild nature tolerates a wide variety of functional groups.
-
Reaction Conditions: The reaction is typically run in a non-protic solvent like dichloromethane (DCM) or dichloroethane (DCE). A slight excess of the amine and reducing agent is used to ensure complete consumption of the limiting ketone.[6] Reaction progress is easily monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Synthesis of Spirocyclic Systems
The quaternary carbon bearing the protected amine makes this reagent an exceptional precursor for spirocyclic compounds—molecules containing two rings connected by a single common atom.[7] Spirocyclic scaffolds are of great interest in drug discovery as they introduce three-dimensional complexity and conformational rigidity, which can lead to improved binding affinity and selectivity for biological targets.[8]
Synthetic Strategy: A common approach involves a multi-step sequence where the ketone is first converted into a tethered nucleophile or electrophile. Subsequent intramolecular cyclization then forges the second ring at the C1 position.
Precursor for Kinase Inhibitors and Bioactive Scaffolds
The substituted cyclohexyl motif is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[9] This building block is particularly relevant for the synthesis of kinase inhibitors, where the rigid ring system can effectively position substituents to interact with the ATP-binding pocket of the enzyme.[10][11][12]
Rationale in Drug Design:
-
Structural Rigidity: The cyclohexane ring restricts conformational flexibility, reducing the entropic penalty of binding to a target protein.
-
Vectorial Projection: The substituents at the 1- and 4-positions are projected in well-defined spatial vectors, allowing for precise interaction with specific amino acid residues.
-
Late-Stage Functionalization: The Boc group can be removed under acidic conditions to reveal a primary amine, which can then be acylated, alkylated, or used in other coupling reactions to build out the final molecule. This is a key advantage in creating focused libraries for structure-activity relationship (SAR) studies.
Detailed Experimental Protocols
Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. All necessary safety precautions should be taken.
Protocol 1: Reductive Amination with Benzylamine
This protocol details the synthesis of tert-butyl (1-methyl-4-(benzylamino)cyclohexyl)carbamate.
Reaction Scheme: (Ketone Starting Material) + Benzylamine --(STAB)--> (Product)
Materials and Reagents:
| Reagent | Amount (1.0 mmol scale) | Molar Eq. | Notes |
| This compound | 227 mg | 1.0 | The limiting reagent. |
| Benzylamine | 118 mg (115 µL) | 1.1 | Ensure purity. |
| Sodium Triacetoxyborohydride (STAB) | 318 mg | 1.5 | Handle in a fume hood; moisture sensitive. |
| Dichloromethane (DCM), Anhydrous | 10 mL | - | Use a dry solvent from a purification system. |
Step-by-Step Procedure:
-
To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (227 mg, 1.0 mmol).
-
Add anhydrous dichloromethane (10 mL) and stir until the solid is fully dissolved.
-
Add benzylamine (115 µL, 1.1 mmol) to the solution and stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Carefully add sodium triacetoxyborohydride (318 mg, 1.5 mmol) portion-wise to the reaction mixture over 5 minutes. The addition may cause slight effervescence.
-
Stir the reaction mixture at room temperature under a nitrogen or argon atmosphere.
-
Reaction Monitoring: Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:EtOAc) or LC-MS. The reaction is typically complete within 3-12 hours.
-
Work-up: Upon completion, quench the reaction by the slow addition of 10 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 15 minutes.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers and wash with brine (15 mL).
-
Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure product.
Protocol 2: Synthesis of a Spirocyclic Precursor via Wittig Reaction
This protocol describes the conversion of the ketone to an exocyclic alkene, a key intermediate for further cyclization reactions.
Reaction Scheme: (Ketone Starting Material) + (Ph₃P=CHCO₂Et) --> (Exocyclic Alkene Product)
Materials and Reagents:
| Reagent | Amount (1.0 mmol scale) | Molar Eq. | Notes |
| This compound | 227 mg | 1.0 | The limiting reagent. |
| Ethyl (triphenylphosphoranylidene)acetate | 418 mg | 1.2 | A stable Wittig ylide. |
| Toluene, Anhydrous | 10 mL | - | Use a dry, high-boiling point solvent. |
Step-by-Step Procedure:
-
In an oven-dried round-bottom flask, dissolve this compound (227 mg, 1.0 mmol) and ethyl (triphenylphosphoranylidene)acetate (418 mg, 1.2 mmol) in anhydrous toluene (10 mL).
-
Equip the flask with a reflux condenser and heat the reaction mixture to 100 °C under a nitrogen atmosphere.
-
Reaction Monitoring: Monitor the reaction for the disappearance of the starting material using TLC or LC-MS. The reaction is typically complete in 12-24 hours.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature and concentrate it under reduced pressure.
-
The crude residue will contain the product and triphenylphosphine oxide. Add 15 mL of hexanes and stir to precipitate the oxide.
-
Filter the mixture through a pad of silica gel, washing with 1:1 Hexanes:EtOAc to elute the product.
-
Concentrate the filtrate to yield the crude product.
-
Purification: Further purification can be achieved by flash column chromatography on silica gel if necessary.
Troubleshooting and Expert Insights
| Issue | Possible Cause | Suggested Solution |
| Reductive Amination Stalls | 1. Deactivated reducing agent (moisture).2. Sterically hindered amine. | 1. Ensure all reagents and solvents are anhydrous. Add a fresh portion of STAB.2. Increase reaction temperature to 40 °C or switch to a more potent reducing agent like NaBH₃CN with catalytic acid. |
| Low Yield in Wittig Reaction | 1. Ylide decomposition at high temperatures.2. Steric hindrance around the ketone. | 1. Maintain the temperature strictly at 100 °C, do not overheat.2. Increase reaction time or use a more reactive ylide if available. |
| Difficult Purification | Co-elution of product with byproducts. | 1. Use a different solvent system for chromatography.2. Consider derivatization (e.g., Boc-deprotection) to alter polarity, followed by purification and re-protection. |
Conclusion
This compound is a powerful and versatile building block for synthetic chemists. Its bifunctional nature allows for the strategic and controlled introduction of molecular complexity. From the straightforward synthesis of substituted amines via reductive amination to its use as a core scaffold for spirocycles and complex drug targets like kinase inhibitors, this reagent provides a reliable and efficient entry point to a wide range of valuable chemical entities. The protocols and insights provided herein serve as a comprehensive resource for researchers looking to leverage its full synthetic potential.
References
-
Organic Syntheses Procedure . Organic Syntheses. Available at: [Link]
-
Synthesis of a Family of Spirocyclic Scaffolds; Building Blocks for the Exploration of Chemical Space . National Institutes of Health (NIH). Available at: [Link]
-
Spirocyclization of 1,7‐enynes triggered by tert‐butyl perbenzoate . ResearchGate. Available at: [Link]
-
Tert-butyl n-(1-methyl-4-oxocyclohexyl)carbamate (C12H21NO3) . PubChemLite. Available at: [Link]
-
tert-butyl N-(1-methyl-4-oxocyclohexyl)carbamate, min 97%, 1 gram . CP Lab Safety. Available at: [Link]
-
Rapid and Convenient Microwave-Assisted Synthesis of Primary Amines via Reductive N-Alkylation of Methyl Carbamate with Aldehydes . Organic Chemistry Portal. Available at: [Link]
-
This compound . Ark Pharma Scientific Limited. Available at: [Link]
-
Tert-butyl n-methyl-n-(4-oxocyclohexyl)carbamate (C12H21NO3) . PubChemLite. Available at: [Link]
-
tert-butyl N-(4-oxocyclohexyl)carbamate CAS NO.179321-49-4 . T&W PHARMACEUTICAL. Available at: [Link]
- Tert-butyl carbamate derivative and preparation method and application thereof. Google Patents.
-
Reductive amination of carbonyl C–C bonds enables formal nitrogen insertion . ChemRxiv. Available at: [Link]
-
Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents . PubMed Central. Available at: [Link]
-
tert-butyl N-(4-oxocyclohexyl)carbamate . PubChem. Available at: [Link]
-
tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent . The Royal Society of Chemistry. Available at: [Link]
-
Synthesis and evaluation of 4-(1-aminoalkyl)-N-(4-pyridyl)cyclohexanecarboxamides as Rho kinase inhibitors and neurite outgrowth promoters . PubMed. Available at: [Link]
-
Amine synthesis by reductive amination (reductive alkylation) . Organic Chemistry Portal. Available at: [Link]
-
Design, synthesis and characterization of "clickable" 4-anilinoquinazoline kinase inhibitors . PubMed. Available at: [Link]
-
Enantiocontrolled Preparation of ϒ-Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohexane Nucleosides . MDPI. Available at: [Link]
-
SYNTHESIS OF NOVEL CYCLOHEXANONE DERIVATIVES AS BCR-ABL T1351 INHIBITORS . ResearchGate. Available at: [Link]
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The Strategic Application of Tert-butyl (1-methyl-4-oxocyclohexyl)carbamate in Modern Medicinal Chemistry: A Guide for Researchers
This guide provides an in-depth exploration of Tert-butyl (1-methyl-4-oxocyclohexyl)carbamate, a versatile building block in medicinal chemistry. We will delve into its synthesis, characterization, and strategic application in the construction of complex molecular architectures for drug discovery, with a particular focus on its role as a constrained scaffold for introducing aminomethylcyclohexyl moieties.
Introduction: The Value of Constrained Scaffolds in Drug Design
In the intricate dance of drug-receptor interactions, the three-dimensional conformation of a molecule is paramount. Rigid and semi-rigid scaffolds are highly sought after by medicinal chemists as they reduce the entropic penalty of binding and allow for the precise positioning of pharmacophoric elements. The cyclohexyl ring, particularly when substituted, offers a robust and tunable platform for achieving this conformational constraint. This compound (CAS No. 412293-43-7) emerges as a particularly valuable synthon, providing a strategic entry point to 4-amino-4-methylcyclohexyl derivatives. The presence of the ketone functionality allows for diverse chemical transformations, while the Boc-protected amine offers a stable yet readily cleavable handle for subsequent synthetic manipulations.[1]
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of a building block is essential for its effective use in synthesis. The key properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 412293-43-7 | [1] |
| Molecular Formula | C₁₂H₂₁NO₃ | [2] |
| Molecular Weight | 227.3 g/mol | [2] |
| Appearance | Solid (typical) | N/A |
| Storage | Room temperature | [2] |
-
¹H NMR: To confirm the presence of the tert-butyl group (singlet, ~1.4 ppm), the methyl group (singlet), and the cyclohexyl protons.
-
¹³C NMR: To identify the carbonyl carbon (~208-212 ppm), the carbamate carbonyl, the quaternary carbon of the Boc group, and the carbons of the cyclohexyl and methyl groups.
-
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To detect the characteristic stretches of the N-H bond, the C=O of the ketone, and the C=O of the carbamate.
Application Notes: A Gateway to Complex Bioactive Molecules
The strategic value of this compound lies in its dual functionality. The ketone serves as a versatile handle for introducing further complexity, most commonly through reductive amination, while the Boc-protected amine provides a latent nucleophile that can be unmasked at a later synthetic stage.
Key Applications:
-
Synthesis of Kinase Inhibitors: Many kinase inhibitors feature a substituted amine that interacts with the hinge region of the kinase domain. The 4-amino-4-methylcyclohexyl motif, accessible from this building block, can serve as a non-planar scaffold to orient substituents for optimal binding. For instance, derivatives of 4-aminocyclohexanone are utilized in the synthesis of Janus kinase (JAK) inhibitors.[3][4]
-
GPCR Modulators: The conformational rigidity of the cyclohexyl ring is advantageous in the design of ligands for G-protein coupled receptors (GPCRs), where precise spatial arrangement of functional groups is critical for activity and selectivity.
-
PROTACs and Linker Chemistry: The compound is listed as a building block for PROteolysis TArgeting Chimeras (PROTACs).[2] The cyclohexyl core can be incorporated into the linker region connecting the target-binding and E3 ligase-binding moieties, providing a degree of rigidity and influencing the overall topology of the PROTAC molecule.
-
Constrained Analogues of Bioactive Amines: The 4-amino-4-methylcyclohexyl core can be used to create conformationally restricted analogues of known bioactive primary amines, which can lead to improved potency, selectivity, and pharmacokinetic properties.
The following diagram illustrates the central role of this building block in accessing diverse molecular scaffolds.
Caption: Synthetic utility of this compound.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis and application of this compound.
Protocol 1: Proposed Synthesis of this compound
This protocol is adapted from analogous procedures for the synthesis of N-Boc protected aminocyclohexanones.[5] It follows a two-step sequence: Boc-protection of the corresponding amino alcohol, followed by oxidation.
Step 1: Synthesis of Tert-butyl (4-hydroxy-1-methylcyclohexyl)carbamate
Caption: Workflow for Boc-protection of 4-amino-1-methylcyclohexanol.
Materials:
-
trans-4-Amino-1-methylcyclohexanol hydrochloride
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator
Procedure:
-
To a round-bottom flask, add trans-4-amino-1-methylcyclohexanol hydrochloride (1.0 eq) and dissolve it in dichloromethane (DCM).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add triethylamine (2.2 eq) to the stirred solution to neutralize the hydrochloride salt.
-
Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel if necessary.
Step 2: Oxidation to this compound
Caption: Workflow for the oxidation of the Boc-protected amino alcohol.
Materials:
-
Tert-butyl (4-hydroxy-1-methylcyclohexyl)carbamate (from Step 1)
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve Tert-butyl (4-hydroxy-1-methylcyclohexyl)carbamate (1.0 eq) in DCM in a round-bottom flask.
-
Cool the solution to 0 °C.
-
Add Dess-Martin Periodinane (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously until the layers are clear.
-
Transfer to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting solid by recrystallization or column chromatography to obtain the final product.
Protocol 2: Application in Reductive Amination
This protocol details a general procedure for the reductive amination of this compound with a primary amine, a key step in elaborating this building block.[6]
Materials:
-
This compound
-
A primary amine (e.g., benzylamine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic acid (optional, catalytic)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and the primary amine (1.1 eq).
-
Dissolve the reactants in DCE or DCM. A catalytic amount of acetic acid can be added to facilitate imine formation.
-
Stir the mixture at room temperature for 30-60 minutes.
-
Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir at room temperature for 3-12 hours, monitoring the reaction by TLC or LC-MS.[6]
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired N-alkylated product.
Protocol 3: Boc-Deprotection
This protocol outlines the standard procedure for removing the Boc protecting group to reveal the primary amine, which can then undergo further reactions.[7]
Materials:
-
Boc-protected cyclohexylamine derivative
-
Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (for TFA work-up)
-
Diethyl ether (for HCl salt precipitation)
Procedure using TFA:
-
Dissolve the Boc-protected amine in DCM.
-
Add an excess of trifluoroacetic acid (TFA) (e.g., a 1:1 DCM/TFA solution).
-
Stir the mixture at room temperature for 1-4 hours, monitoring by TLC.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
For work-up, dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[7]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.
Procedure using HCl in Dioxane:
-
Dissolve the Boc-protected amine in a minimal amount of a suitable solvent, or suspend it directly in the HCl solution.
-
Add a 4M solution of HCl in 1,4-dioxane.
-
Stir the mixture at room temperature for 1 to 4 hours.[7]
-
Monitor the reaction by TLC or LC-MS. Upon completion, the product often precipitates as the hydrochloride salt.
-
The solid can be collected by filtration and washed with a solvent like diethyl ether.[7]
Conclusion
This compound is a high-value building block that provides a robust entry point to conformationally constrained 4-amino-4-methylcyclohexyl scaffolds. Its synthetic accessibility and the orthogonal reactivity of its ketone and protected amine functionalities make it a powerful tool for medicinal chemists in the design and synthesis of novel therapeutics. The protocols and application notes provided herein offer a comprehensive guide for researchers looking to incorporate this versatile synthon into their drug discovery programs.
References
- BenchChem. Experimental procedure for deprotection of Boc-protected amines.
- CP Lab Safety. tert-butyl N-(1-methyl-4-oxocyclohexyl)carbamate, min 97%, 1 gram. Accessed December 16, 2023.
- BLDpharm. tert-Butyl ((4-oxocyclohexyl)methyl)
- BenchChem. Application Notes and Protocols: Synthesis of tert-Butyl (2-(benzylamino)ethyl)carbamate via Reductive Amination.
- Coricello, A., Mesiti, F., Lupia, A., Maruca, A., & Alcaro, S. (2020).
- OUCI. Synthesis and clinical application of small-molecule inhibitors of Janus kinase. Accessed December 16, 2023.
- Ark Pharma Scientific Limited. tert-butyl (1-methyl-4-oxocyclohexyl)
- MedchemExpress. 4-Hydroxy-4-methylcyclohexanone. Accessed December 16, 2023.
- BLDpharm. tert-Butyl (4-oxocyclohexyl)
- Lednicer, D., VonVoigtlander, P. F., & Emmert, D. E. (1981). 4-amino-4-arylcyclohexanones and their derivatives: a novel class of analgesics. 2. Modification of the carbonyl function. Journal of medicinal chemistry, 24(4), 404–408.
- Ali, A., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. NIH Public Access.
- Boumoud, T., et al. (2017).
- Zarei, M., et al. (2012).
- NINGBO INNO PHARMCHEM CO.,LTD.
- Lednicer, D., VonVoigtlander, P. F., & Emmert, D. E. (1980). 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring. Journal of medicinal chemistry, 23(4), 424–430.
- ChemicalBook. tert-Butyl carbamate(4248-19-5) 1H NMR spectrum. Accessed December 16, 2023.
- Suzhou Allbio pharm Co., Ltd. tert-butyl N-(1-methyl-4-oxocyclohexyl)
- PubChem. tert-butyl N-(4-oxocyclohexyl)carbamate.
- Denard, C. A., et al. (2015). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase.
- Supporting Information for a relevant article.
- Lehmann, F., & Scobie, M. (2008). Rapid and Convenient Microwave-Assisted Synthesis of Primary Amines via Reductive N-Alkylation of Methyl Carbamate with Aldehydes. Synthesis, 2008(11), 1679-1681.
- NINGBO INNO PHARMCHEM CO.,LTD.
- CN102584618A - Preparation method for 4-substituted acylamino cyclohexanone.
- Organic Chemistry Portal.
- Sunway Pharm Ltd. tert-butyl (4-oxocyclohexyl)
- European Patent Office. EP4402276A1 - Process to produce (1 r, 4 r)-4-substituted cyclohexane-1-amines. Accessed December 16, 2023.
- PubChem. 4-Aminocyclohexanone.
- CN103694142A - Preparation method of 4-N-Boc-amino cyclohexanone.
Sources
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- 3. mdpi.com [mdpi.com]
- 4. Synthesis and clinical application of small-molecule inhibitors of Janus kinase [ouci.dntb.gov.ua]
- 5. US7737142B2 - (Thio) carbamoyl-cyclohexane derivatives as D3/D2 receptor antagonists - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
Application Note: Protocol for Boc Protection using Tert-butyl (1-methyl-4-oxocyclohexyl)carbamate
For: Researchers, scientists, and drug development professionals.
Abstract
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in peptide synthesis and the development of complex pharmaceutical intermediates.[1][2][3][4] Its widespread use stems from its stability under a variety of reaction conditions and the facility of its removal under mild acidic conditions.[1][2][5] This application note provides a comprehensive guide to the Boc protection of primary and secondary amines, with a specific focus on the synthesis of tert-butyl (1-methyl-4-oxocyclohexyl)carbamate. We will delve into the underlying reaction mechanism, provide a detailed, field-proven experimental protocol, and discuss key considerations for reaction optimization and product characterization.
Introduction to Boc Protection
The protection of amines is a critical strategy in multi-step organic synthesis to prevent unwanted side reactions.[2] The Boc group, chemically a tert-butyl carbamate, effectively masks the nucleophilicity and basicity of an amine.[1][2] This is typically achieved by reacting the amine with di-tert-butyl dicarbonate (Boc₂O or Boc anhydride) in the presence or absence of a base.[6][7][8][9] The resulting N-Boc protected amine is stable to most nucleophiles and bases, allowing for chemical transformations on other parts of the molecule.[1][8] The Boc group's orthogonality to other common protecting groups, such as Fmoc and Cbz, further enhances its utility in complex synthetic routes.[1][3]
Reaction Mechanism
The Boc protection of an amine with di-tert-butyl dicarbonate is a nucleophilic acyl substitution reaction. The reaction proceeds through the following key steps:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[2][6][7][10] This forms a tetrahedral intermediate.
-
Collapse of the Intermediate: The tetrahedral intermediate is unstable and collapses. This results in the cleavage of the carbonate leaving group.
-
Proton Transfer and Byproduct Formation: The tert-butyl carbonate anion is a relatively strong base and deprotonates the positively charged amine.[6] It then decomposes into the volatile and inert carbon dioxide gas and a tert-butoxide anion.[6][7] The tert-butoxide subsequently gets protonated to form tert-butanol.[6] The evolution of CO₂ gas provides a strong thermodynamic driving force for the reaction.[1][10]
While the reaction can proceed without a base, the addition of a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is often employed to neutralize the protonated amine and accelerate the reaction.[5][7]
Diagram: Simplified Reaction Mechanism
Caption: Simplified mechanism of Boc protection.
Experimental Protocol: Synthesis of this compound
This protocol details the synthesis of this compound, a valuable building block in medicinal chemistry.
3.1. Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| 1-methyl-4-aminocyclohexan-1-ol hydrochloride | ≥97% | Commercially Available | Starting Material |
| Di-tert-butyl dicarbonate (Boc₂O) | ≥97% | Commercially Available | Protecting Agent |
| Triethylamine (TEA) | ≥99% | Commercially Available | Base |
| Dichloromethane (DCM) | Anhydrous | Commercially Available | Solvent |
| Saturated Sodium Bicarbonate Solution | Reagent Grade | Prepared in-house | For work-up |
| Brine (Saturated NaCl Solution) | Reagent Grade | Prepared in-house | For work-up |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Commercially Available | Drying Agent |
| Silica Gel | 230-400 mesh | Commercially Available | For column chromatography |
| Ethyl Acetate | HPLC Grade | Commercially Available | Eluent for chromatography |
| Hexanes | HPLC Grade | Commercially Available | Eluent for chromatography |
3.2. Step-by-Step Procedure
-
Reaction Setup: To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-methyl-4-aminocyclohexan-1-ol hydrochloride (1.0 eq).
-
Dissolution: Add anhydrous dichloromethane (DCM) to the flask to dissolve the starting material.
-
Basification: Cool the solution to 0 °C using an ice bath. Add triethylamine (TEA) (2.2 eq) dropwise to the stirring solution. The TEA serves to both neutralize the hydrochloride salt and act as a base for the protection reaction.
-
Addition of Boc Anhydride: In a separate container, dissolve di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Work-up:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure this compound.
Diagram: Experimental Workflow
Caption: General workflow for Boc protection.
Characterization
The successful synthesis of the N-Boc protected product can be confirmed by various spectroscopic methods.
-
¹H NMR Spectroscopy: The most definitive evidence for a successful Boc protection is the appearance of a sharp singlet at approximately 1.4-1.5 ppm in the ¹H NMR spectrum, integrating to nine protons, which corresponds to the tert-butyl group.[11] The proton on the nitrogen of the carbamate (N-H) typically appears as a broad singlet.
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show characteristic signals for the quaternary carbon of the tert-butyl group around 80 ppm and the carbonyl carbon of the carbamate group around 155 ppm.
-
Infrared (IR) Spectroscopy: The formation of the carbamate can be confirmed by the presence of a strong C=O stretching vibration in the range of 1680-1720 cm⁻¹.
-
Mass Spectrometry (MS): The molecular weight of the product can be confirmed by mass spectrometry, often observing the [M+H]⁺ or [M+Na]⁺ ions.
Troubleshooting and Optimization
| Problem | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient reaction time or temperature. | Increase reaction time or gently heat the reaction mixture (e.g., to 40 °C).[9] |
| Sterically hindered amine. | Use a more potent acylation catalyst like 4-dimethylaminopyridine (DMAP) in catalytic amounts.[4][5] | |
| Formation of Di-Boc Product | Use of excess Boc anhydride and a strong base with a primary amine. | Use a stoichiometric amount of Boc anhydride.[5] |
| Low Yield | Inefficient extraction during work-up. | Ensure thorough extraction with an appropriate organic solvent. |
| Product loss during purification. | Optimize the mobile phase for column chromatography to ensure good separation. |
Conclusion
The Boc protection of amines is a robust and versatile method in organic synthesis. The protocol provided for the synthesis of this compound is a reliable procedure that can be adapted for a wide range of primary and secondary amines. Careful control of reaction conditions and appropriate analytical characterization are crucial for ensuring the successful synthesis of the desired N-Boc protected compound.
References
-
Boc Protection Mechanism (Boc2O). Common Organic Chemistry. [Link]
-
Boc Protection Mechanism (Boc2O + Base). Common Organic Chemistry. [Link]
-
Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. [Link]
-
Adding Boc Group Mechanism | Organic Chemistry. YouTube. [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Boc Protecting Group for Amines. Chemistry Steps. [Link]
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Amine Protection / Deprotection. Fisher Scientific. [Link]
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Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]
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BOC Protection and Deprotection. J&K Scientific LLC. [Link]
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BOC Protection and Deprotection. Hebei Boze Chemical Co.,Ltd. [Link]
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Dual protection of amino functions involving Boc. RSC Publishing. [Link]
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Amine Protection and Deprotection. Master Organic Chemistry. [Link]
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tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]
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Application Notes and Protocols for the Synthesis of Derivatives from Tert-butyl (1-methyl-4-oxocyclohexyl)carbamate
Introduction: A Versatile Scaffold in Medicinal Chemistry
Tert-butyl (1-methyl-4-oxocyclohexyl)carbamate is a valuable bifunctional building block in modern drug discovery and medicinal chemistry. Its rigid cyclohexyl core, substituted with a protected amine at a quaternary center and a reactive ketone, provides a versatile scaffold for the synthesis of a diverse array of complex molecules. The tert-butoxycarbonyl (Boc) protecting group offers robust protection of the amine under a variety of reaction conditions, yet it can be readily removed under acidic conditions, allowing for subsequent functionalization.[1] The strategic positioning of the methyl group and the ketone functionality allows for the introduction of various substituents with potential control over stereochemistry, leading to the generation of libraries of compounds for structure-activity relationship (SAR) studies.[2] This guide provides detailed protocols for three fundamental transformations of this keto-carbamate: reductive amination, the Wittig reaction, and Grignard addition. Each protocol is presented with an emphasis on the underlying chemical principles, expected stereochemical outcomes, and practical considerations for successful execution in a research setting.
Reductive Amination: Synthesis of Substituted Amines
Reductive amination is a powerful and widely used method for the formation of carbon-nitrogen bonds.[3] The reaction proceeds in a one-pot fashion, involving the initial formation of an iminium ion from the ketone and a primary or secondary amine, followed by in-situ reduction to the corresponding amine.[4] Sodium triacetoxyborohydride (STAB) is a commonly employed reducing agent for this transformation due to its mild nature and selectivity for iminium ions over ketones.[4]
Stereochemical Considerations
The reduction of the intermediate iminium ion can proceed via axial or equatorial attack of the hydride reagent. For the 1-methyl-4-oxocyclohexyl system, the bulky tert-butyl carbamate and methyl group at the C1 position can influence the conformational equilibrium of the cyclohexyl ring and the facial selectivity of the hydride attack. The incoming amine and the subsequent hydride delivery will preferentially approach from the less sterically hindered face. This often leads to the formation of a major diastereomer, which can be predicted based on steric arguments. The exact diastereomeric ratio will depend on the specific amine and reaction conditions used.
Protocol 1: Reductive Amination with Benzylamine
This protocol details the synthesis of tert-butyl (1-methyl-4-(benzylamino)cyclohexyl)carbamate.
Principle: The ketone is condensed with benzylamine to form an iminium ion, which is then reduced by sodium triacetoxyborohydride to yield the secondary amine.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| This compound | 227.31 | 1.00 g | 4.40 | 1.0 |
| Benzylamine | 107.15 | 0.52 g (0.51 mL) | 4.84 | 1.1 |
| Sodium triacetoxyborohydride (STAB) | 211.94 | 1.40 g | 6.60 | 1.5 |
| Dichloromethane (DCM), anhydrous | 84.93 | 20 mL | - | - |
| Acetic Acid | 60.05 | 0.25 mL | 4.40 | 1.0 |
| Saturated aqueous sodium bicarbonate | - | 20 mL | - | - |
| Brine | - | 20 mL | - | - |
| Anhydrous magnesium sulfate | 120.37 | - | - | - |
Procedure:
-
To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.00 g, 4.40 mmol).
-
Dissolve the starting material in 20 mL of anhydrous dichloromethane under an inert atmosphere (nitrogen or argon).
-
Add benzylamine (0.51 mL, 4.84 mmol) followed by acetic acid (0.25 mL, 4.40 mmol) to the solution.
-
Stir the mixture at room temperature for 1 hour to facilitate iminium ion formation.
-
Carefully add sodium triacetoxyborohydride (1.40 g, 6.60 mmol) portion-wise over 10 minutes. The reaction is exothermic and may bubble slightly.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction by the slow addition of 20 mL of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes).
Analysis and Characterization:
The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and determine the diastereomeric ratio. The relative stereochemistry of the major and minor products can often be assigned based on the coupling constants of the protons on the cyclohexane ring in the ¹H NMR spectrum.
Safety Precautions:
-
Dichloromethane is a volatile and potentially carcinogenic solvent; handle it in a well-ventilated fume hood.
-
Sodium triacetoxyborohydride is a moisture-sensitive and flammable solid. Handle with care and avoid inhalation of dust.
-
Acetic acid is corrosive. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Caption: Workflow for Reductive Amination.
Wittig Reaction: Synthesis of Methylene Derivatives
The Wittig reaction is a Nobel Prize-winning method for the synthesis of alkenes from aldehydes or ketones. It involves the reaction of a carbonyl compound with a phosphorus ylide (a Wittig reagent), which is typically prepared from a phosphonium salt and a strong base.[5] The reaction is highly regioselective, with the double bond forming specifically at the position of the former carbonyl group.[6]
Stereochemical Considerations
For the synthesis of an exocyclic methylene group, as in this case, stereochemistry is not a concern at the newly formed double bond. The reaction proceeds through a [2+2] cycloaddition to form an oxaphosphetane intermediate, which then decomposes to the alkene and triphenylphosphine oxide.[7] The use of an unstabilized ylide, such as methylenetriphenylphosphorane, generally provides good yields with ketones.[6]
Protocol 2: Synthesis of tert-butyl (1-methyl-4-methylenecyclohexyl)carbamate
This protocol describes the conversion of the ketone to its corresponding exocyclic alkene.
Principle: Methyltriphenylphosphonium bromide is deprotonated with a strong base to form the ylide, which then reacts with the ketone to form the alkene.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| Methyltriphenylphosphonium bromide | 357.23 | 1.73 g | 4.84 | 1.1 |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 1.94 mL | 4.84 | 1.1 |
| This compound | 227.31 | 1.00 g | 4.40 | 1.0 |
| Tetrahydrofuran (THF), anhydrous | 72.11 | 30 mL | - | - |
| Saturated aqueous ammonium chloride | - | 20 mL | - | - |
| Diethyl ether | 74.12 | 50 mL | - | - |
| Brine | - | 20 mL | - | - |
| Anhydrous magnesium sulfate | 120.37 | - | - | - |
Procedure:
-
To a flame-dried 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum, add methyltriphenylphosphonium bromide (1.73 g, 4.84 mmol) under an inert atmosphere.
-
Add 20 mL of anhydrous THF via syringe.
-
Cool the resulting suspension to 0 °C in an ice-water bath.
-
Slowly add n-butyllithium (1.94 mL of a 2.5 M solution in hexanes, 4.84 mmol) dropwise via syringe. A deep yellow or orange color indicates the formation of the ylide.
-
Stir the mixture at 0 °C for 1 hour.
-
In a separate dry flask, dissolve this compound (1.00 g, 4.40 mmol) in 10 mL of anhydrous THF.
-
Slowly add the ketone solution to the ylide solution at 0 °C via cannula or syringe.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction to 0 °C and quench by the slow addition of 20 mL of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 25 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes).
Analysis and Characterization:
The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of signals corresponding to the exocyclic methylene protons (typically in the range of 4.5-5.0 ppm) in the ¹H NMR spectrum is a key indicator of a successful reaction.
Safety Precautions:
-
n-Butyllithium is a pyrophoric liquid and reacts violently with water. Handle with extreme care under an inert atmosphere using proper syringe techniques.
-
Tetrahydrofuran can form explosive peroxides. Use freshly distilled or inhibitor-free anhydrous THF.
-
Handle all reagents in a well-ventilated fume hood and wear appropriate PPE.
Caption: Workflow for the Wittig Reaction.
Grignard Addition: Synthesis of Tertiary Alcohols
The Grignard reaction is a fundamental carbon-carbon bond-forming reaction that involves the addition of an organomagnesium halide (Grignard reagent) to a carbonyl group. This reaction converts ketones into tertiary alcohols.
Stereochemical Considerations
The nucleophilic addition of a Grignard reagent to the carbonyl group of a substituted cyclohexanone is subject to stereoelectronic and steric effects. The approach of the Grignard reagent can occur from either the axial or equatorial face of the carbonyl. The presence of the 1-methyl and 1-Boc-amino groups will create a sterically biased environment. According to Felkin-Anh models, the nucleophile will preferentially attack from the less hindered face, which is generally opposite to the largest substituent alpha to the carbonyl.[2] In this case, the approach of the Grignard reagent will likely be directed by the bulky substituents at the C1 position, leading to the preferential formation of one diastereomer. The size of the Grignard reagent will also play a significant role in the diastereoselectivity.[2]
Protocol 3: Grignard Addition with Methylmagnesium Bromide
This protocol details the synthesis of tert-butyl (4-hydroxy-1,4-dimethylcyclohexyl)carbamate.
Principle: Methylmagnesium bromide adds to the carbonyl group of the ketone to form a magnesium alkoxide, which is then protonated upon acidic workup to yield the tertiary alcohol.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| This compound | 227.31 | 1.00 g | 4.40 | 1.0 |
| Methylmagnesium bromide (3.0 M in diethyl ether) | 119.24 | 1.61 mL | 4.84 | 1.1 |
| Tetrahydrofuran (THF), anhydrous | 72.11 | 20 mL | - | - |
| Saturated aqueous ammonium chloride | - | 20 mL | - | - |
| Diethyl ether | 74.12 | 50 mL | - | - |
| Brine | - | 20 mL | - | - |
| Anhydrous magnesium sulfate | 120.37 | - | - | - |
Procedure:
-
To a flame-dried 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a rubber septum, add this compound (1.00 g, 4.40 mmol).
-
Dissolve the starting material in 20 mL of anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C in an ice-water bath.
-
Add methylmagnesium bromide (1.61 mL of a 3.0 M solution in diethyl ether, 4.84 mmol) to the dropping funnel.
-
Add the Grignard reagent dropwise to the stirred ketone solution at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction to 0 °C and quench by the slow, dropwise addition of 20 mL of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 25 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes).
Analysis and Characterization:
The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the ketone signal in the ¹³C NMR spectrum and the appearance of a new methyl signal and a hydroxyl proton signal in the ¹H NMR spectrum are indicative of a successful reaction. The diastereomeric ratio can be determined by integration of the corresponding signals in the ¹H NMR spectrum.
Safety Precautions:
-
Grignard reagents are highly reactive and moisture-sensitive. Ensure all glassware is thoroughly dried and the reaction is carried out under a strictly inert atmosphere.
-
Diethyl ether is extremely flammable. Work in a well-ventilated fume hood away from any sources of ignition.
-
The quenching of the Grignard reaction is exothermic. Add the aqueous solution slowly and with cooling.
Caption: Workflow for the Grignard Addition.
References
-
Chemsrc. tert-butyl(1R,3S,4S)-3-hydroxy-4-methylcyclohexyl-carbamate. Available at: [Link]
-
Organic Syntheses. Carbamic acid, tert-butyl ester. Available at: [Link]
- Google Patents. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
-
PubChem. tert-butyl cis-N-(4-amino-1-methyl-cyclohexyl)carbamate;hydrochloride. Available at: [Link]
-
Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. Available at: [Link]
-
Royal Society of Chemistry. tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Available at: [Link]
-
PubChem. tert-Butyl (4-hydroxy-1-methylcyclohexyl)carbamate. Available at: [Link]
-
Technical Disclosure Commons. Synthesis of Hexyl (amino(4-aminophenyl)methylene)carbamate or its salts. Available at: [Link]
-
ResearchGate. Synthesis of 4,4'-methylene diphenyl carbamate. Available at: [Link]
- Google Patents. CN1521162A - Process for the synthesis of p-methyl cyclohexyl isocyanate.
-
ResearchGate. Synthesis and some transformations of methyl [4-(oxoacetyl)phenyl]carbamate. Available at: [Link]
-
PubChem. tert-butyl N-(4-oxocyclohexyl)carbamate. Available at: [Link]
- Google Patents. CN102001950A - Preparation method of trans-4-methyl cyclohexylamine.
-
Journal of Organic and Pharmaceutical Chemistry. Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Available at: [Link]
-
Master Organic Chemistry. Reactions of Grignard Reagents. Available at: [Link]
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- 2. tert-Butyl (((1r,4r)-4-aminocyclohexyl)methyl)carbamate hydrochloride | 1393441-75-2 | Benchchem [benchchem.com]
- 3. tert-butyl N-[(4-formylcyclohexyl)methyl]carbamate | C13H23NO3 | CID 15408001 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 7. file.medchemexpress.com [file.medchemexpress.com]
The Versatile Scaffolding of Tert-butyl (1-methyl-4-oxocyclohexyl)carbamate for Heterocyclic Compound Synthesis
Introduction: Unlocking Molecular Complexity
In the landscape of modern drug discovery and materials science, the quest for novel molecular architectures with tailored functions is perpetual. Heterocyclic compounds, particularly those with spirocyclic junctions, represent a privileged class of structures due to their rigid three-dimensional arrangements which allow for precise spatial orientation of functional groups. This attribute is highly sought after for optimizing interactions with biological targets. Tert-butyl (1-methyl-4-oxocyclohexyl)carbamate has emerged as a valuable and versatile building block for the synthesis of a diverse array of these complex heterocyclic systems.
This technical guide provides an in-depth exploration of the applications of this compound in the synthesis of key heterocyclic scaffolds. We will delve into the mechanistic underpinnings of these transformations and provide detailed, field-proven protocols for their execution. The inherent functionality of this building block—a ketone for diverse condensation reactions and a Boc-protected amine for stability and controlled deprotection—makes it an ideal starting point for constructing spiro-hydantoins, spiro-oxindoles, and other valuable heterocyclic motifs.
Core Attributes of the Building Block
This compound possesses a unique combination of features that render it a powerful tool in synthetic chemistry:
-
Ketone Functionality : The 4-oxo group serves as a reactive handle for a multitude of carbonyl chemistry, including condensations, cycloadditions, and multicomponent reactions.
-
Quaternary Center : The methyl group at the 1-position introduces a quaternary carbon, which can be crucial for creating specific substitution patterns and influencing the pharmacokinetic properties of the final molecule.
-
Boc-Protected Amine : The tert-butoxycarbonyl (Boc) protecting group offers robust protection of the amine functionality under a wide range of reaction conditions. Its facile removal under acidic conditions provides a straightforward pathway for further derivatization.
These features will be strategically exploited in the synthetic protocols detailed below.
I. Synthesis of Spiro-Hydantoins via the Bucherer-Bergs Reaction
Spiro-hydantoins are a prominent class of heterocyclic compounds with a broad spectrum of biological activities, including anticonvulsant, antiarrhythmic, and antitumor properties. The Bucherer-Bergs reaction is a classic and efficient multicomponent reaction for the synthesis of hydantoins from carbonyl compounds, potassium cyanide, and ammonium carbonate.[1][2]
Mechanistic Rationale
The reaction proceeds through a series of equilibria. Initially, the ketone reacts with ammonium carbonate to form an imine. Concurrently, potassium cyanide and ammonium carbonate generate hydrogen cyanide and ammonia. The imine is then attacked by cyanide to form an α-aminonitrile intermediate. This intermediate undergoes cyclization with carbon dioxide (derived from ammonium carbonate) to form a carbamic acid, which then cyclizes to a 5-imino-oxazolidin-2-one. A final rearrangement yields the thermodynamically stable hydantoin product.[3]
Experimental Protocol
Reaction: Synthesis of tert-butyl (8-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione-8-yl)carbamate
Caption: Workflow for the Bucherer-Bergs synthesis of a spiro-hydantoin.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) |
| This compound | 412293-43-7 | 227.30 | 10.0 |
| Potassium Cyanide (KCN) | 151-50-8 | 65.12 | 25.0 |
| Ammonium Carbonate ((NH₄)₂CO₃) | 506-87-6 | 96.09 | 50.0 |
| Ethanol | 64-17-5 | 46.07 | 50 mL |
| Water | 7732-18-5 | 18.02 | 50 mL |
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound (2.27 g, 10.0 mmol), potassium cyanide (1.63 g, 25.0 mmol), and ammonium carbonate (4.80 g, 50.0 mmol).
-
Expertise & Experience: The excess of cyanide and carbonate salts drives the equilibrium towards the formation of the α-aminonitrile and subsequent cyclization.
-
-
Solvent Addition: Add a mixture of ethanol (50 mL) and water (50 mL) to the flask.
-
Trustworthiness: The ethanol/water co-solvent system is crucial for dissolving both the organic substrate and the inorganic reagents, ensuring a homogeneous reaction mixture.
-
-
Reaction: Heat the reaction mixture to 60-70 °C with vigorous stirring for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup and Isolation: After the reaction is complete, cool the mixture to room temperature and then in an ice bath for 1-2 hours to precipitate the product.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any unreacted inorganic salts.
-
Dry the product under vacuum to yield the desired spiro-hydantoin. Further purification can be achieved by recrystallization from ethanol or a suitable solvent mixture.
II. Synthesis of Spiro-Oxindoles
Spiro-oxindoles are a highly important class of natural and synthetic compounds, many of which exhibit significant biological activity, including potent anticancer and antimicrobial properties.[4][5] The synthesis of these complex scaffolds can be achieved through various strategies, including cycloaddition reactions or tandem processes. A plausible approach starting from our building block would involve a multi-step sequence culminating in a Pictet-Spengler type reaction or a similar cyclization.
Synthetic Strategy Overview
A potential pathway to spiro-oxindoles involves the initial conversion of the ketone to a different functional group that can then participate in a cyclization with a substituted aniline or a related precursor. For instance, a Wittig reaction could introduce an exocyclic double bond, which could then be further functionalized. A more direct, albeit challenging, approach would be a direct condensation with an isatin derivative.
Illustrative Protocol: A Tandem Approach to Spiro-oxindoles
This protocol outlines a hypothetical but chemically sound approach for the synthesis of a spiro-oxindole derivative.
Caption: A conceptual workflow for spiro-oxindole synthesis.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) |
| This compound | 412293-43-7 | 227.30 | 5.0 |
| Isatin | 91-56-5 | 147.13 | 5.0 |
| L-Proline | 147-85-3 | 115.13 | 1.0 |
| Dimethyl Sulfoxide (DMSO) | 67-68-5 | 78.13 | 20 mL |
Procedure:
-
Reaction Setup: To a solution of this compound (1.14 g, 5.0 mmol) and isatin (0.74 g, 5.0 mmol) in DMSO (20 mL) in a round-bottom flask, add L-proline (0.115 g, 1.0 mmol).
-
Expertise & Experience: L-proline acts as an organocatalyst to facilitate the initial aldol-type condensation between the ketone and the C3-carbonyl of isatin.
-
-
Reaction: Heat the mixture to 100-120 °C for 8-16 hours. Monitor the reaction by TLC.
-
Workup: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water (100 mL).
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with water and then with a cold diethyl ether/hexane mixture to remove non-polar impurities.
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford the desired spiro-oxindole.
III. Synthesis of Other Heterocyclic Systems
The versatility of this compound extends beyond the synthesis of spiro-hydantoins and spiro-oxindoles. The ketone functionality can be readily transformed into other reactive groups, opening up avenues to a wider range of heterocyclic scaffolds.
A. Synthesis of Spiro-Thiazoles and Thiazine Derivatives
Condensation of the ketone with 2-aminothiophenol can lead to the formation of a spiro-thiazole or a related thiazine derivative, depending on the reaction conditions. These sulfur- and nitrogen-containing heterocycles are of interest in medicinal chemistry.
B. Reductive Amination for Piperidine Derivatives
Reductive amination of the ketone with a primary or secondary amine, followed by intramolecular cyclization (if an appropriate functional group is present on the amine), can lead to various piperidine-containing heterocycles. The choice of reducing agent is critical for the success of this transformation.
| Reducing Agent | Typical Conditions | Notes |
| Sodium triacetoxyborohydride (STAB) | Dichloroethane (DCE) or Tetrahydrofuran (THF), room temperature | Mild and selective, tolerates a wide range of functional groups.[6] |
| Sodium cyanoborohydride (NaBH₃CN) | Methanol (MeOH), slightly acidic pH (e.g., with acetic acid) | Effective but toxic due to the use of cyanide. |
| Catalytic Hydrogenation (H₂, Pd/C) | Methanol or Ethanol, H₂ balloon or Parr apparatus | "Green" method, but may not be compatible with reducible functional groups. |
Conclusion
This compound is a highly valuable and versatile building block that provides a gateway to a rich variety of complex heterocyclic compounds. Its judicious application in well-established synthetic methodologies, such as the Bucherer-Bergs reaction, and its potential in modern catalytic processes, allows for the efficient construction of spiro-hydantoins, spiro-oxindoles, and other medicinally relevant scaffolds. The protocols and insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to harness the full synthetic potential of this remarkable molecule in their pursuit of new chemical entities with novel functions.
References
- 1. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 2. Bucherer-Bergs Reaction [organic-chemistry.org]
- 3. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. researchgate.net [researchgate.net]
- 5. Spirooxindoles as novel 3D-fragment scaffolds: Synthesis and screening against CYP121 from M. tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: The Pivotal Role of Tert-butyl Carbamates in Modern Drug Design
Abstract
In the landscape of modern medicinal chemistry and pharmaceutical development, the strategic manipulation of functional groups is paramount to the successful synthesis of complex therapeutic agents. Among the arsenal of tools available to the synthetic chemist, the tert-butoxycarbonyl (Boc) protecting group, which forms a tert-butyl carbamate, stands out for its exceptional utility and versatility. This technical guide provides an in-depth exploration of the function, application, and strategic importance of tert-butyl carbamates in drug design. We will delve into the core principles of Boc protection, present detailed, field-proven protocols for its implementation and removal, and discuss its broader implications in modulating molecular properties and enabling the construction of intricate drug architectures.
The Fundamental Chemistry of Tert-butyl Carbamates
The tert-butoxycarbonyl group is one of the most common protecting groups for amines in organic synthesis.[1][2] Its widespread adoption is due to a unique combination of stability and lability. The Boc group is introduced to temporarily shield a reactive amine, converting it into a significantly less nucleophilic carbamate.[3] This protection is robust, withstanding a wide array of non-acidic reaction conditions, including basic hydrolysis, nucleophilic attack, and catalytic hydrogenation.[4] This stability makes it orthogonal to many other protecting groups, such as the base-labile Fmoc group, a cornerstone of modern synthetic strategy.[3]
The key advantage of the Boc group lies in its facile and clean removal under mild acidic conditions.[4][5] This selective deprotection allows chemists to unmask the amine at a specific, desired point in a synthetic sequence, preventing unwanted side reactions and enabling the precise assembly of complex molecules.[5][6]
Core Advantages:
-
Stability: Resistant to bases, nucleophiles, and hydrogenation conditions.[4]
-
Orthogonality: Compatible with other common protecting groups, allowing for selective deprotection.[3][7]
-
Mild Deprotection: Easily cleaved under mild acidic conditions (e.g., trifluoroacetic acid), which preserves other sensitive functional groups in the molecule.[8][9]
-
Improved Solubility: The introduction of the bulky, nonpolar Boc group generally increases the lipophilicity of a molecule, often improving its solubility in common organic solvents.[4]
Strategic Applications in Drug Synthesis
The role of the Boc group extends beyond simple amine protection; it is a strategic tool that provides precise control over the synthetic pathway of a drug candidate.
Controlling Reactivity and Preventing Side Reactions
Amino groups are highly reactive and can participate in numerous undesired reactions, such as premature condensation or oxidation, which can derail a synthesis.[8] By converting the amine to a stable tert-butyl carbamate, its reactivity is effectively masked, ensuring that other functional groups can be manipulated without interference.[8] This is particularly crucial in peptide synthesis, where the Boc group ensures that amino acids are coupled in the correct sequence without mispairing.[8]
Enabling Complex, Multi-Step Syntheses
In the development of complex pharmaceuticals, multi-step syntheses are the norm. The Boc group's orthogonality is critical in these scenarios. A chemist can protect multiple amines with different groups (e.g., Boc, Cbz, Fmoc) and then selectively remove one at a time by choosing specific reagents, allowing for the stepwise construction of a molecule.[3][7]
Versatility as a Synthetic Building Block
Bifunctional molecules containing a Boc-protected amine are invaluable building blocks in drug discovery. For instance, N-Boc-1,3-diaminopropane provides a versatile linker for constructing more complex bioactive molecules, such as polyamine analogues and kinase inhibitors, by allowing for sequential reactions at its two distinct amino termini.[10]
Application Notes & Experimental Protocols
The following protocols provide standardized, reliable methods for the protection and deprotection of amines using Boc chemistry.
Protocol 1: General Procedure for Boc Protection of an Amine
Objective: To protect a primary or secondary amine with the tert-butoxycarbonyl (Boc) group to prevent its participation in subsequent reactions.
Materials:
-
Amine-containing substrate
-
Di-tert-butyl dicarbonate ((Boc)₂O or Boc anhydride)
-
Base: Triethylamine (TEA), Sodium Bicarbonate (NaHCO₃), or 4-Dimethylaminopyridine (DMAP)
-
Solvent: Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN), or a biphasic mixture (e.g., Chloroform/Water)[1]
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)
Procedure:
-
Dissolve the amine substrate (1.0 eq) in the chosen solvent (e.g., DCM) in a round-bottom flask.
-
Add the base (1.1 - 1.5 eq). For example, use triethylamine.
-
Add di-tert-butyl dicarbonate (1.1 - 1.2 eq) to the solution portion-wise at room temperature. Note: The reaction can be mildly exothermic.
-
Stir the reaction mixture at room temperature.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 1-4 hours).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the resulting crude product by flash column chromatography on silica gel if necessary to yield the pure N-Boc protected amine.
Mechanism of Boc Protection: The reaction proceeds via a nucleophilic acyl substitution where the amine attacks one of the carbonyl carbons of the Boc anhydride.[2] The resulting intermediate collapses, eliminating a stable tert-butyl carbonate leaving group, which subsequently decomposes into carbon dioxide and tert-butoxide. The base then neutralizes the protonated amine.[2]
Protocol 2: General Procedure for Acid-Catalyzed Boc Deprotection
Objective: To selectively remove the Boc protecting group to regenerate the free amine.
Materials:
-
N-Boc protected substrate
-
Acidic Reagent: Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an organic solvent (e.g., 4M HCl in 1,4-dioxane).[1][2]
-
Solvent: Dichloromethane (DCM) for TFA; 1,4-dioxane or Methanol for HCl solutions.
-
Optional Scavenger: Anisole or thioanisole (to trap the liberated tert-butyl cation).[7]
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Equipment for workup and isolation (rotary evaporator, diethyl ether for precipitation)
Procedure:
-
Dissolve the N-Boc protected substrate (1.0 eq) in the appropriate solvent (e.g., DCM) in a round-bottom flask.
-
If the substrate contains electron-rich aromatic rings or other nucleophilic sites prone to alkylation, add a scavenger (e.g., anisole, 1-5 eq).[11]
-
Cool the solution in an ice bath (0 °C).
-
Slowly add the acidic reagent. A common condition is 20-50% TFA in DCM.[4] Stir the mixture at 0 °C to room temperature.
-
Monitor the reaction by TLC or LC-MS. Deprotection is typically rapid, often completing within 30-60 minutes.[1]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.[7]
-
The product is typically an amine salt (e.g., trifluoroacetate or hydrochloride salt). It can often be precipitated by adding a non-polar solvent like cold diethyl ether.
-
Isolate the product salt by filtration, wash with cold diethyl ether, and dry under vacuum.[7] If the free amine is desired, a basic workup can be performed.
Mechanism of Boc Deprotection: The deprotection is initiated by the protonation of the carbamate's carbonyl oxygen.[7] This weakens the tert-butyl-oxygen bond, leading to its cleavage to form a stable tert-butyl cation and an unstable carbamic acid intermediate. The carbamic acid spontaneously decarboxylates to release carbon dioxide and the free amine, which is then protonated by the excess acid to form the final amine salt.[2][7]
Table 1: Comparison of Common Boc Deprotection Reagents
| Reagent | Typical Conditions | Advantages | Disadvantages |
| Trifluoroacetic Acid (TFA) | 20-50% in DCM, 0°C to RT | Fast, efficient, volatile (easy to remove) | Highly corrosive, can be harsh for very acid-sensitive substrates |
| HCl in Dioxane/Methanol | 2-4 M solution, 0°C to RT | Provides hydrochloride salt directly, less volatile than TFA | Dioxane is a potential carcinogen, may be slower than TFA |
| Oxalyl Chloride in Methanol | Room Temperature | Mild conditions, tolerant of many functional groups[12] | Generates HCl in situ, mechanism can be complex[12] |
Advanced Considerations in Drug Design
Carbamates as Prodrugs
While often used as a temporary protecting group, the carbamate functional group itself is a key structural motif in many approved drugs and can be used in prodrug design.[13][14] A prodrug is an inactive compound that is metabolized in the body to release the active therapeutic agent.[13] Carbamate-based prodrugs are designed to mask a hydroxyl, carboxyl, or amine group on a parent drug to improve properties like solubility, stability, or oral bioavailability.[13][15] The carbamate linkage can be engineered to be cleaved by metabolic enzymes, such as esterases or cytochrome P450s, in the liver or bloodstream.[13]
Metabolic Stability of the Tert-butyl Group
A critical consideration in late-stage drug development is metabolic stability. The tert-butyl group, while synthetically advantageous, can be a point of metabolic vulnerability.[16][17] Cytochrome P450 (CYP) enzymes in the liver can oxidize one of the methyl groups on the tert-butyl moiety, leading to rapid clearance of the drug from the body.[16] For example, studies on the drug Finasteride show that the tert-butyl group is a primary site of metabolism.[17] When this is identified as a problem, medicinal chemists may replace the tert-butyl group with a more metabolically stable bioisostere, such as a trifluoromethylcyclopropyl group, to improve the drug's pharmacokinetic profile.[16][18]
Case Studies: Boc-Carbamates in FDA-Approved Drugs
The utility of Boc-carbamates is evident in the synthesis of numerous FDA-approved drugs.
-
Daridorexant (Quviviq): In the synthesis of this insomnia medication, the amino group of (S)-2-methylpyrrolidine-2-carboxylic acid is protected by a Boc group to allow for subsequent condensation and cyclization reactions. The Boc group is later removed with hydrochloric acid to yield a key amine intermediate for the final coupling step.[19]
-
Sorafenib (Nexavar): This anticancer drug contains a urea linkage. Its synthesis involves the reaction of an aniline derivative with 4-chloro-3-(trifluoromethyl)phenyl isocyanate.[20] The isocyanate itself is a reactive intermediate that can be generated from a carbamate precursor via a Curtius rearrangement, a process where Boc-protected carboxylic acids can be utilized.[21]
-
HIV Protease Inhibitors: Several HIV protease inhibitors, such as ritonavir and atazanavir, contain a carbamate group as an integral part of their final structure.[13] This moiety often acts as a stable, proteolytically resistant peptide bond surrogate, which can form crucial hydrogen bonding interactions with the target enzyme.[14][22]
Conclusion
Tert-butyl carbamates are far more than a simple protecting group; they are an indispensable and strategic tool in the design and synthesis of modern pharmaceuticals. The reliability of Boc protection, combined with its predictable and mild cleavage, provides chemists with the precise control needed to construct highly complex molecules.[3] From enabling multi-step syntheses of anticancer agents to forming the core structure of antiviral drugs, the influence of Boc-carbamate chemistry is profound. A thorough understanding of its application, as outlined in this guide, is crucial for researchers, scientists, and drug development professionals seeking to accelerate innovation and address the therapeutic challenges of the future.
References
- Benchchem. The Versatile Role of tert-Butyl (3-aminopropyl)carbamate: A Synthetic Building Block for Drug Discovery and Beyond.
- GenScript. Terminology of Antibody Drug for Boc Chemistry.
- Jinxiang Chemical. BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs. (2025-12-29).
- Benchchem. The Indispensable Role of the Boc Protecting Group in Modern Organic Synthesis.
- Benchchem. An In-depth Technical Guide to the Physical and Chemical Properties of Boc-Protected Amines.
- Benchchem. An In-depth Technical Guide to the Synthesis of tert-Butyl Carbamate from tert-Butanol.
- Matkovic, M., et al. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC - PubMed Central.
- Talele, T. T. Organic Carbamates in Drug Design and Medicinal Chemistry. PMC - PubMed Central.
- Talele, T. T. Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. (2015-01-07).
- Fisher Scientific. Amine Protection / Deprotection.
- J&K Scientific LLC. BOC Protection and Deprotection. (2025-02-08).
- Benchchem. Application Notes and Protocols: Deprotection of the Boc Group Under Acidic Conditions.
- ACS GCI Pharmaceutical Roundtable Reagent Guides. BOC Deprotection. Wordpress.
- Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride.
- Organic Chemistry Portal. Carbamate synthesis by amination (carboxylation) or rearrangement.
- Barnes-Seeman, D., et al. Metabolically Stable tert-Butyl Replacement. PMC - NIH.
- Barnes-Seeman, D., et al. Metabolically Stable tert-Butyl Replacement. PubMed. (2013-04-22).
- The Versatility of Boc-Protected Amino Acids in Chemical Synthesis. (2025-12-29).
- Hypha Discovery Blogs. Metabolism of t-butyl groups in drugs.
- NINGBO INNO PHARMCHEM CO.,LTD. The Power of Boc-Protected Amines in Developing Cutting-Edge Pharmaceuticals.
- New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. NIH.
- Amino Acid Carbamates As Prodrugs Of Resveratrol. PMC - PubMed Central. (2015-10-14).
- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.
Sources
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- 3. benchchem.com [benchchem.com]
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- 5. genscript.com [genscript.com]
- 6. nbinno.com [nbinno.com]
- 7. benchchem.com [benchchem.com]
- 8. BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs | Nanjing Tengxiang Import & Export Co. Ltd. [jinxiangchemical.com]
- 9. nbinno.com [nbinno.com]
- 10. benchchem.com [benchchem.com]
- 11. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 12. xray.uky.edu [xray.uky.edu]
- 13. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Amino Acid Carbamates As Prodrugs Of Resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]
- 17. hyphadiscovery.com [hyphadiscovery.com]
- 18. Metabolically Stable tert-Butyl Replacement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 20. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]
- 21. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]
- 22. pubs.acs.org [pubs.acs.org]
Application Note: A Modular Approach to Kinase Inhibitor Synthesis Employing Boc-Protected Cyclohexylamine Derivatives
Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, chemical biology, and oncology.
Introduction: The Kinase Target and the Synthetic Challenge
Protein kinases are fundamental enzymes that regulate a vast array of cellular processes by catalyzing the phosphorylation of specific protein substrates.[1][2] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most critical classes of drug targets.[1][3] Small-molecule kinase inhibitors, which typically function by competing with ATP for the enzyme's active site, have revolutionized targeted therapy.[3][4]
The design of potent and selective kinase inhibitors often relies on the strategic incorporation of specific structural motifs that can engage with key regions of the ATP-binding pocket. The cyclohexylamine moiety is a valuable building block in this context. Its non-planar, bulky structure can effectively occupy hydrophobic pockets within the kinase domain, while the amine group provides a crucial hydrogen bonding point, often with the "hinge region" of the kinase, a conserved sequence of amino acids that connects the N- and C-lobes of the enzyme.
Synthesizing these complex molecules necessitates a multi-step approach where reactive functional groups must be temporarily masked. The tert-butyloxycarbonyl (Boc) group is an exemplary protecting group for amines due to its stability under a wide range of nucleophilic and basic conditions, and its clean, acid-labile removal.[5][6] This application note provides a detailed, modular synthetic strategy and step-by-step protocols for the synthesis of kinase inhibitors using Boc-protected cyclohexylamine as a key intermediate.
Caption: General kinase signaling pathway and the mechanism of ATP-competitive inhibition.
A Modular Synthetic Strategy
Our synthetic approach is designed for flexibility and robustness, allowing for the adaptation to various heterocyclic cores common in kinase inhibitor scaffolds. The strategy is broken down into three primary stages: Protection, Coupling, and Deprotection.
-
Protection: The primary amine of cyclohexylamine is protected with a Boc group. This is a critical first step to prevent the highly nucleophilic amine from engaging in undesired side reactions during the subsequent coupling step, ensuring regioselectivity.
-
Coupling: The N-Boc-cyclohexylamine is coupled to an appropriate heterocyclic core. This is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction if the core is sufficiently electron-deficient (e.g., a chloropyrimidine), or through transition-metal-catalyzed cross-coupling reactions for less activated systems.
-
Deprotection: The final step involves the acidic cleavage of the Boc group to unmask the cyclohexylamine's secondary amine. This amine is often essential for the molecule's biological activity, forming key hydrogen bonds within the kinase's hinge region.
Caption: The three-stage workflow for kinase inhibitor synthesis.
Detailed Experimental Protocols
Protocol 1: Synthesis of tert-butyl cyclohexylcarbamate (N-Boc-Cyclohexylamine)
Rationale: The Boc group is installed using di-tert-butyl dicarbonate (Boc₂O). The reaction is base-mediated and proceeds with high yield under mild conditions.[7][8] The mechanism involves the nucleophilic attack of the cyclohexylamine on a carbonyl carbon of Boc₂O.[8] A base, such as triethylamine (TEA) or sodium bicarbonate, is used to neutralize the protonated amine intermediate, driving the reaction to completion.
Materials:
-
Cyclohexylamine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add cyclohexylamine (1.0 eq).
-
Dissolve the amine in THF or DCM (approx. 0.5 M concentration).
-
Add TEA (1.2 eq) to the solution.
-
In a separate container, dissolve Boc₂O (1.1 eq) in a minimal amount of the same solvent.
-
Add the Boc₂O solution dropwise to the stirring amine solution at room temperature. Note: The reaction is often mildly exothermic.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.
-
Once complete, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Redissolve the residue in ethyl acetate or DCM and wash sequentially with 1M HCl (to remove excess TEA), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
If necessary, purify the product by flash column chromatography on silica gel.
| Reagent | Equivalents | Purpose |
| Cyclohexylamine | 1.0 | Starting Material |
| Boc₂O | 1.1 - 1.2 | Boc-group source |
| Base (TEA/NaHCO₃) | 1.2 - 1.5 | Acid Scavenger |
| Solvent (THF/DCM) | - | Reaction Medium |
| Expected Yield | >90% | Post-purification |
Table 1: Typical Reagent Stoichiometry for Boc Protection.
Protocol 2: Coupling of N-Boc-Cyclohexylamine with 2,4-dichloro-5-pyrimidinecarboxamide (SNAr)
Rationale: This step assembles the core of the inhibitor. We use an electron-deficient dichloropyrimidine as a representative heterocyclic core. The chlorine at the C4 position is more activated towards nucleophilic substitution than the one at C2. The N-Boc-cyclohexylamine, while less nucleophilic than the parent amine, is sufficiently reactive to displace the activated chlorine. A non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is used to scavenge the HCl generated during the reaction without competing as a nucleophile.
Materials:
-
N-Boc-Cyclohexylamine (from Protocol 1)
-
2,4-dichloro-5-pyrimidinecarboxamide
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)
-
Ethyl Acetate
-
Water & Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve N-Boc-cyclohexylamine (1.1 eq) and 2,4-dichloro-5-pyrimidinecarboxamide (1.0 eq) in anhydrous DMF.
-
Add DIPEA (1.5 eq) to the mixture.
-
Heat the reaction mixture to 60-80 °C and stir for 6-18 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer extensively with water (to remove DMF) and then with brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography to isolate the desired coupled product.
| Parameter | Condition | Rationale |
| Temperature | 60 - 80 °C | To overcome the activation energy of the SNAr reaction |
| Base | DIPEA | Non-nucleophilic; prevents competing side reactions |
| Atmosphere | Inert (N₂/Ar) | Prevents moisture from interfering with the reaction |
| Expected Yield | 60-85% | Varies based on substrate and specific conditions |
Table 2: Key Parameters for the SNAr Coupling Reaction.
Protocol 3: Boc Deprotection to Yield the Final Kinase Inhibitor
Rationale: The Boc group is efficiently cleaved under strong acidic conditions.[7] Trifluoroacetic acid (TFA) in DCM is a standard and highly effective method.[8][9] The mechanism proceeds via protonation of the carbamate oxygen, followed by the collapse of the intermediate to release the free amine, carbon dioxide, and the stable tert-butyl cation.[8][10] The volatile byproducts (CO₂ and isobutylene from the t-butyl cation) are easily removed.
Materials:
-
Boc-protected kinase inhibitor (from Protocol 2)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous NaHCO₃ solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve the Boc-protected intermediate (1.0 eq) in DCM (approx. 0.1 M).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add TFA (10-20 eq, often used as a 25-50% solution in DCM) to the stirring solution. Caution: Strong acid, handle in a fume hood. Gas evolution (CO₂) will occur.[8]
-
Remove the ice bath and allow the reaction to stir at room temperature for 1-4 hours. Monitor by LC-MS until the starting material is fully consumed.
-
Concentrate the reaction mixture in vacuo to remove excess TFA and DCM.
-
Redissolve the residue in an appropriate organic solvent (e.g., ethyl acetate).
-
Carefully wash with saturated aqueous NaHCO₃ solution until the gas evolution ceases and the aqueous layer is basic. This neutralizes the TFA salt of the product amine.
-
Wash with brine, dry the organic layer over Na₂SO₄, filter, and concentrate to yield the final product. Further purification by chromatography or crystallization may be necessary.
Caption: The acid-catalyzed mechanism for Boc group removal.
Conclusion and Outlook
The synthetic framework presented here provides a reliable and adaptable pathway for the synthesis of kinase inhibitors featuring a cyclohexylamine moiety. The use of Boc protection is central to the strategy's success, enabling clean and high-yielding coupling reactions. By modifying the nature of the heterocyclic core, researchers can utilize this modular approach to rapidly generate libraries of novel kinase inhibitors for screening and lead optimization, accelerating the drug discovery process.[11][12] The final compounds should be thoroughly characterized by standard analytical methods (NMR, MS) and subsequently evaluated in biochemical and cellular assays to determine their potency and selectivity against the target kinase(s).[4][13]
References
-
Title: BOC Protection and Deprotection Source: J&K Scientific LLC URL: [Link]
-
Title: Boc Deprotection - TFA - Common Organic Chemistry Source: comonorganicchemistry.com URL: [Link]
-
Title: Application of a macrocyclization strategy in kinase inhibitor development Source: ScienceOpen URL: [Link]
-
Title: Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride Source: Royal Society of Chemistry URL: [Link]
-
Title: BOC Deprotection - ACS GCI Pharmaceutical Roundtable Reagent Guides Source: acs.org URL: [Link]
-
Title: Design and synthesis of kinase inhibitors Design and synthesis of kinase inhibitors using novel heterocyclic systems Source: Vertex Pharmaceuticals Incorporated URL: [Link]
-
Title: Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy Source: National Center for Biotechnology Information (PMC) URL: [Link]
-
Title: Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis Source: ACS Publications URL: [Link]
-
Title: Step-by-Step Guide to Kinase Inhibitor Development Source: Reaction Biology URL: [Link]
-
Title: Boc-Protected Amino Groups Source: Organic Chemistry Portal URL: [Link]
-
Title: Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity Source: National Center for Biotechnology Information (PMC) URL: [Link]
-
Title: Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID Source: National Center for Biotechnology Information (PMC) URL: [Link]
-
Title: Catalytic Mechanisms and Regulation of Protein Kinases Source: National Center for Biotechnology Information (PMC) URL: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Catalytic Mechanisms and Regulation of Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
- 8. jk-sci.com [jk-sci.com]
- 9. Boc Deprotection - TFA [commonorganicchemistry.com]
- 10. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 11. Application of a macrocyclization strategy in kinase inhibitor development – ScienceOpen [scienceopen.com]
- 12. soci.org [soci.org]
- 13. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude Tert-butyl (1-methyl-4-oxocyclohexyl)carbamate
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges in the purification of crude Tert-butyl (1-methyl-4-oxocyclohexyl)carbamate. As a key intermediate in various synthetic pathways, its purity is paramount for the success of subsequent reactions. This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your purification strategy effectively.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the purification process in a direct question-and-answer format.
Q1: My final product is an oil or a waxy solid, not the expected crystalline material. What is the likely cause?
A1: This is a common issue that typically points to the presence of impurities that disrupt the crystal lattice formation or depress the melting point.
-
Residual Solvents: The most frequent cause is trapped solvent from the reaction or workup (e.g., Dichloromethane, Ethyl Acetate, THF). Even small amounts can prevent crystallization.
-
Solution: Dry the product under high vacuum for an extended period (12-24 hours), possibly with gentle heating (30-40°C) if the compound is thermally stable.
-
-
Process-Related Impurities: Unreacted starting materials or by-products from the synthesis can act as contaminants. For instance, in a typical Boc-protection reaction, residual di-tert-butyl dicarbonate ((Boc)₂O) or the starting amine can lead to an impure final product.
-
Solution: Re-purify the material. If the initial purification was recrystallization, attempt flash column chromatography. If chromatography was used, ensure proper solvent system selection to achieve better separation.
-
-
Structural Isomers: Depending on the synthetic route, you may have a mixture of cis/trans isomers which can be difficult to separate and may crystallize under different conditions.
-
Solution: Analyze the crude mixture by ¹H NMR to determine the isomeric ratio. Purification may require careful column chromatography with a shallow solvent gradient.
-
Q2: After purification by column chromatography, my yield is significantly lower than expected. Where could the product have been lost?
A2: Low recovery after chromatography can stem from several factors related to the compound's properties and the chromatographic technique itself.
-
Irreversible Adsorption: Highly polar compounds can sometimes bind irreversibly to silica gel, especially if the silica is slightly acidic. The carbamate group can interact strongly with the stationary phase.
-
Solution: Deactivate the silica gel by pre-treating it with a small amount of a polar solvent containing a base like triethylamine (e.g., flushing the column with a hexane/ethyl acetate mixture containing 0.5-1% Et₃N) before loading your sample. This is particularly useful for amines and related compounds.[1]
-
-
Product Volatility: Carbamates, including Boc-protected amines, can be volatile.[2] Aggressive removal of solvent on a rotary evaporator, especially at elevated temperatures and high vacuum, can lead to significant product loss through co-distillation with the solvent.
-
Solution: Remove the solvent at a lower temperature (e.g., 30°C) and reduced pressure.[2] For the final traces of solvent, use a high vacuum at room temperature.
-
-
Improper Fraction Collection: If the TLC analysis was not precise, it's possible that fractions containing the product were discarded.
-
Solution: When in doubt, analyze a wider range of fractions by TLC before combining them. Use a UV lamp and a staining agent (like potassium permanganate or ceric ammonium molybdate) for visualization, as Boc-protected compounds can be faint under UV.
-
Q3: My TLC shows a clean, single spot after purification, but the ¹H NMR spectrum indicates impurities. Why is TLC misleading?
A3: This discrepancy is common and highlights the limitations of Thin Layer Chromatography (TLC).
-
Co-elution: An impurity may have a very similar polarity to your product in the chosen TLC solvent system, causing their spots to overlap completely.
-
Solution: Run TLC in several different solvent systems with varying polarities (e.g., Dichloromethane/Methanol, Toluene/Acetone) to try and resolve the spots.
-
-
Non-UV Active Impurities: If you are only using a UV lamp for visualization, impurities that lack a chromophore will be invisible.
-
Solution: Always use a chemical stain in addition to UV visualization. Stains like potassium permanganate are excellent for general visualization of organic compounds.
-
-
Volatile Impurities: Residual solvents (e.g., hexane, ethyl acetate) are common impurities that are clearly visible in an NMR spectrum but will evaporate from the TLC plate before or during analysis.
-
Solution: Rely on NMR for the definitive confirmation of the removal of volatile impurities.
-
Q4: I see a white precipitate forming in my purified product upon storage. What is it and how can I prevent it?
A4: This is often observed when there is a small amount of unreacted starting amine in the purified product.
-
Reaction with Atmospheric CO₂: The free amino group of the impurity can react with carbon dioxide from the air to form a carbamate salt, which precipitates as a white solid.[1]
-
Solution: Re-purify the product to remove the amine impurity. Storing the final, pure product under an inert atmosphere (e.g., nitrogen or argon) can prevent this issue if trace impurities are unavoidable.[1]
-
Visualized Workflows
General Purification Workflow
The diagram below outlines the logical steps for purifying crude this compound.
Caption: General workflow for purification.
Troubleshooting Logic
This decision tree helps diagnose and solve common purification problems.
Caption: Troubleshooting logic for purification issues.
Experimental Protocols
Protocol 1: Purification by Recrystallization
Recrystallization is a highly effective method for purifying solid compounds, leveraging differences in solubility between the desired product and impurities.[3]
1. Solvent Selection (Critical Step):
-
The ideal solvent is one in which the crude product is sparingly soluble at room temperature but highly soluble at an elevated temperature.
-
Commonly effective solvent systems for this compound include hexane, ethyl acetate/hexane mixtures, or isopropanol/water.
-
To test solvents, place a small amount of crude material in a test tube and add a few drops of the solvent. A good solvent will not dissolve the compound at room temperature but will dissolve it upon heating. The compound should then precipitate upon cooling.
2. Step-by-Step Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to the flask.
-
Heating: Gently heat the mixture on a hot plate while stirring until the solid completely dissolves. Add more solvent in small portions if needed to achieve full dissolution. Avoid adding excessive solvent, as this will reduce recovery.[3]
-
Hot Filtration (Optional): If insoluble impurities are present (e.g., dust, inorganic salts), perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.
-
Cooling & Crystallization: Allow the clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Transfer the crystals to a watch glass or drying dish and dry under high vacuum to remove all traces of solvent.
Protocol 2: Purification by Flash Column Chromatography
This technique is ideal for purifying oils, non-crystalline solids, or for separating mixtures that cannot be resolved by recrystallization.[4]
1. Mobile Phase Selection:
-
Use TLC to determine a suitable mobile phase (eluent). The ideal system will give your product an Rf value of approximately 0.3-0.4 and show good separation from all impurities.
-
A common starting point for Boc-protected amines is a mixture of hexane and ethyl acetate. Start with a low polarity mixture (e.g., 9:1 Hexane:EtOAc) and gradually increase the polarity.
2. Step-by-Step Procedure:
-
Column Packing: Pack a glass chromatography column with silica gel as a slurry in the initial, low-polarity mobile phase. Ensure there are no air bubbles or cracks in the packed bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. If using a stronger solvent, pre-adsorb the sample onto a small amount of silica gel by adding silica, concentrating the mixture to a dry powder on a rotary evaporator, and carefully adding the resulting powder to the top of the packed column.
-
Elution: Begin eluting the column with the mobile phase. Apply gentle pressure (using a pump or inert gas) to achieve a steady flow rate.
-
Fraction Collection: Collect the eluent in a series of test tubes or flasks. Monitor the separation by collecting small, regular fractions and analyzing them by TLC.
-
Product Isolation: Combine the fractions that contain the pure product.
-
Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator, keeping the bath temperature low (~30°C) to prevent loss of the product.[2] Dry the resulting pure compound under high vacuum.
Data Summary & Purity Assessment
After purification, it is essential to confirm the identity and purity of this compound.
| Parameter | Recrystallization | Flash Column Chromatography |
| Principle | Differential solubility | Differential adsorption |
| Best For | Crystalline solids with thermally stable profiles | Oils, amorphous solids, complex mixtures |
| Typical Purity | >98% (if successful) | >95-99% (depending on separation) |
| Pros | Cost-effective, scalable, can yield very high purity | Highly versatile, separates complex mixtures |
| Cons | Not suitable for oils, solvent selection can be tedious | More time-consuming, requires more solvent, potential for product loss on column |
Methods for Purity and Identity Confirmation:
-
Thin Layer Chromatography (TLC): A quick method to check for the presence of impurities. The final product should appear as a single spot.
-
¹H and ¹³C NMR Spectroscopy: Provides detailed structural information and is the most reliable method for confirming identity and assessing purity by identifying characteristic peaks and detecting impurities.
-
Mass Spectrometry (LC-MS or GC-MS): Confirms the molecular weight of the compound and can help identify impurities.[5]
-
Melting Point: A sharp melting point range close to the literature value is a good indicator of high purity for a crystalline solid.
References
-
Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. Available from: [Link]
-
Organic Syntheses. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Available from: [Link]
-
Reyes-González, M. A., et al. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. National Institutes of Health. Available from: [Link]
-
Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Available from: [Link]
-
PubChem. (n.d.). tert-butyl N-(4-oxocyclohexyl)carbamate. Available from: [Link]
Sources
Common side products in the synthesis of Tert-butyl (1-methyl-4-oxocyclohexyl)carbamate
Welcome to the Technical Support Center for the synthesis of Tert-butyl (1-methyl-4-oxocyclohexyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this important building block. Here, we provide in-depth, experience-driven advice in a question-and-answer format to help you navigate potential challenges and optimize your synthetic protocols.
I. Synthesis Overview & Common Challenges
The synthesis of this compound typically involves a multi-step process, often starting from 4-oxocyclohexanecarboxylic acid or a related derivative. A common route involves the formation of an amide, followed by a Hofmann rearrangement to install the amine, methylation, and finally Boc protection. Another prevalent strategy is the reductive amination of a suitable keto-acid or keto-ester, followed by N-methylation and Boc protection. Each of these steps is prone to specific side reactions that can impact yield and purity.
This guide will focus on troubleshooting issues arising from two key transformations often employed in the synthesis: Reductive Amination and Boc Protection .
II. Troubleshooting Guide & FAQs
Section A: Reductive Amination & N-Methylation Issues
Reductive amination is a powerful method for C-N bond formation but can be susceptible to side reactions depending on the choice of reagents and reaction conditions.[1][2] A subsequent N-methylation, often via the Eschweiler-Clarke reaction, is then performed.[3][4]
Question 1: My reductive amination of 4-oxocyclohexanecarboxylic acid with ammonia/methylamine is low-yielding, and I see significant amounts of starting material and a hydroxylamine byproduct. What's going wrong?
Answer: This is a common issue stemming from incomplete imine formation and/or over-reduction.
-
Causality:
-
Inefficient Imine/Iminium Ion Formation: The equilibrium between the ketone and the imine might not favor the imine, especially if water is not effectively removed. Mildly acidic conditions are crucial to protonate the hydroxyl intermediate and facilitate water elimination to form the iminium ion, which is the species that is actually reduced.[2]
-
Competing Ketone Reduction: If a strong reducing agent like sodium borohydride (NaBH₄) is used, it can reduce the starting ketone to the corresponding alcohol (4-hydroxy-1-methylcyclohexanecarboxylic acid) before imine formation is complete.[5][6]
-
Hydroxylamine Formation: The presence of certain impurities or reaction conditions can lead to the formation of hydroxylamine derivatives, which are often more stable and less reactive towards reduction.
-
-
Troubleshooting & Solutions:
-
Choice of Reducing Agent: Switch to a milder, more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[1][5][6] These reagents are less likely to reduce the ketone starting material but will efficiently reduce the iminium ion.[6]
-
pH Control: Ensure the reaction is run under weakly acidic conditions (pH 4-6). This can be achieved by adding a controlled amount of acetic acid. This promotes iminium ion formation without deactivating the amine nucleophile.[2]
-
Reaction Staging: If using NaBH₄, allow sufficient time for the imine to form before adding the reducing agent. Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting amine and ketone before introducing the borohydride.[5]
-
Use of a Lewis Acid: For less reactive ketones, the addition of a Lewis acid like Ti(iPrO)₄ or ZnCl₂ can help to activate the carbonyl group and drive imine formation.[5]
-
Question 2: During the Eschweiler-Clarke N-methylation step, my reaction stalls at the secondary amine, or I observe the formation of an unexpected cyclic product. Why is this happening?
Answer: Incomplete methylation and cyclization are known side reactions in the Eschweiler-Clarke reaction, particularly with substrates possessing additional functionality.[3][7]
-
Causality:
-
Incomplete Methylation: The reaction proceeds through the formation of an iminium ion from the secondary amine and formaldehyde, which is then reduced by formic acid.[4][8][9] If the reaction conditions (temperature, concentration of reagents) are not optimal, the reaction may not go to completion, leaving the secondary amine as a major component.
-
Cyclization: If the substrate has a suitably positioned nucleophile (e.g., a hydroxyl group) or an unsaturated moiety, an intramolecular reaction can occur, leading to a cyclic product.[3][7] For instance, if there is a residual hydroxyl group on the cyclohexane ring, it could potentially participate in a cyclization reaction under the acidic conditions of the Eschweiler-Clarke reaction.
-
-
Troubleshooting & Solutions:
-
Excess Reagents: Use a sufficient excess of both formaldehyde and formic acid to drive the reaction to completion.[4]
-
Temperature: The Eschweiler-Clarke reaction is typically performed at elevated temperatures, often near the boiling point of the aqueous solution, to ensure a reasonable reaction rate.[4]
-
Purity of Starting Material: Ensure the starting secondary amine is free of impurities that could interfere with the reaction.
-
Alternative Methylating Agents: If cyclization is a persistent issue, consider alternative, milder N-methylation methods that do not employ strongly acidic conditions.
-
Section B: Boc Protection Issues
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many conditions and its ease of removal under acidic conditions.[10][11][12] However, its introduction is not without potential pitfalls.
Question 3: My Boc protection reaction with di-tert-butyl dicarbonate (Boc₂O) is sluggish, and I'm getting a significant amount of a urea byproduct. What is the cause?
Answer: This is a classic problem that points towards issues with reaction conditions and the potential for isocyanate formation.
-
Causality:
-
Sluggish Reaction: The nucleophilicity of the amine can be a factor. Sterically hindered amines or anilines with electron-withdrawing groups can react slowly with Boc₂O.
-
Urea Formation: Under certain conditions, particularly with strong bases, the initially formed carbamate can be deprotonated. This can lead to the elimination of a tert-butoxide group to form an isocyanate intermediate.[13] This highly reactive isocyanate can then react with another molecule of the starting amine to form a urea byproduct.
-
-
Troubleshooting & Solutions:
-
Optimize Base and Solvent: For standard Boc protections, a base like triethylamine or diisopropylethylamine in a solvent like dichloromethane or THF is common. If urea formation is an issue, consider using milder basic conditions, such as aqueous sodium bicarbonate.[11]
-
Catalyst: The addition of a catalytic amount of 4-(dimethylamino)pyridine (DMAP) can significantly accelerate the reaction.
-
Alternative Boc Reagents: While Boc₂O is the most common reagent, other options like 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON) can be used, which may reduce the formation of side products in some cases.
-
Temperature Control: Running the reaction at a lower temperature (e.g., 0 °C) can sometimes minimize the formation of the isocyanate intermediate.
-
Question 4: After my Boc protection workup, I see a new impurity by LC-MS with a mass corresponding to the addition of a tert-butyl group to my molecule at a different position. How is this possible?
Answer: This side product is likely the result of tert-butylation of a nucleophilic site on your molecule by the tert-butyl cation generated during the reaction or workup.
-
Causality:
-
Generation of tert-Butyl Cation: The Boc group is cleaved under acidic conditions, generating a stable tert-butyl cation.[10][12] If your workup involves an acidic quench, or if there are acidic impurities present, this cation can be formed.
-
Friedel-Crafts-type Alkylation: If your molecule contains an electron-rich aromatic ring or another nucleophilic site, the tert-butyl cation can act as an electrophile and alkylate your molecule.
-
-
Troubleshooting & Solutions:
-
Neutral Workup: Avoid acidic workup conditions. Quench the reaction with a neutral or mildly basic solution like water or saturated sodium bicarbonate.
-
Scavengers: If acidic conditions are unavoidable for other reasons, the addition of a scavenger like anisole or thioanisole can trap the tert-butyl cation and prevent it from reacting with your product.[10]
-
Purification: Careful purification by flash column chromatography can often separate the desired product from the tert-butylated impurity.
-
III. Analytical Protocols
Consistent and accurate analysis is key to successful troubleshooting. Below are standard protocols for monitoring your reactions.
Table 1: TLC Monitoring Parameters
| Analyte/Reaction Stage | Mobile Phase (Hexane:Ethyl Acetate) | Visualization Method | Expected Rf |
| Starting Keto-acid | 70:30 | UV (if chromophore present), KMnO₄ stain | ~0.1-0.2 |
| Intermediate Amine | 50:50 with 1% Et₃N | Ninhydrin stain, KMnO₄ stain | ~0.3-0.5 |
| Final Boc-protected Product | 80:20 | KMnO₄ stain | ~0.6-0.7 |
Experimental Protocol: General Procedure for Reaction Monitoring by LC-MS
-
Sample Preparation: Withdraw a small aliquot (~1-2 drops) from the reaction mixture and dilute it with 1 mL of acetonitrile or methanol.
-
Instrumentation: Use a reverse-phase C18 column.
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid) is typically effective.
-
Detection: Monitor at a suitable UV wavelength (e.g., 210 nm) and use electrospray ionization (ESI) in positive mode to detect the protonated molecular ions of your starting materials, intermediates, and products.
IV. Visualizing Reaction Pathways and Troubleshooting
Diagram 1: Key Steps in the Synthesis of this compound
Sources
- 1. benchchem.com [benchchem.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Boc-Protected Amino Groups [organic-chemistry.org]
- 11. Amine Protection / Deprotection [fishersci.co.uk]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Tert-butyl (1-methyl-4-oxocyclohexyl)carbamate
Welcome to the technical support center for the synthesis of Tert-butyl (1-methyl-4-oxocyclohexyl)carbamate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding to not only identify and solve common issues but also to proactively optimize your synthesis for higher yield and purity.
Overview of the Primary Synthetic Route
The most prevalent and scalable method for synthesizing this compound involves a two-step process starting from 4-oxocyclohexanecarboxylic acid. The first step is a reductive amination to introduce the methylamino group, followed by the protection of the amine with a Boc group. Understanding the nuances of this pathway is critical for troubleshooting.
Technical Support Center: Crystallization of Tert-butyl (1-methyl-4-oxocyclohexyl)carbamate
Welcome to the technical support center for the crystallization of tert-butyl (1-methyl-4-oxocyclohexyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As your Senior Application Scientist, my goal is to combine established scientific principles with practical, field-tested insights to help you achieve successful crystallization and purification of this compound.
Introduction to the Crystallization of this compound
This compound is a key intermediate in many synthetic pathways. Its purification by crystallization is a critical step to ensure the quality and reliability of downstream applications. However, like many Boc-protected amines and cyclic ketones, its crystallization can present challenges, including the common issue of "oiling out." This guide provides a structured approach to overcoming these obstacles.
Troubleshooting Guide
This section is formatted in a question-and-answer style to directly address the most common issues encountered during the crystallization of this compound.
Question 1: I've completed the synthesis and work-up, but my product is a persistent oil and won't solidify. What should I do?
This phenomenon, known as "oiling out," is the most frequently encountered problem with this class of compounds. It occurs when the compound separates from the solution as a supersaturated liquid phase rather than a crystalline solid.
Immediate Cause: The compound's melting point is likely below the temperature of the solution, or residual solvents from the reaction work-up are acting as impurities and inhibiting crystallization. For context, the unmethylated analog, tert-butyl N-(4-oxocyclohexyl)carbamate, has a melting point of 114-118°C. The target compound's melting point is expected to be in a similar range.
Solutions:
-
Ensure Complete Removal of Reaction Solvents: Residual solvents such as ethyl acetate, dichloromethane, or THF can significantly lower the freezing point of your product.
-
Action: Dry the crude product under high vacuum, potentially with gentle heating (e.g., 40-50°C), until it is a viscous oil or a foam.
-
-
Induce Crystallization by Trituration: This technique involves stirring the oil with a solvent in which the desired compound is insoluble or sparingly soluble.
-
Action: Add a small volume of a non-polar solvent like n-hexane or diethyl ether to the oil. Vigorously stir the mixture with a spatula, scratching the inside of the flask. This mechanical agitation can provide the energy needed for nucleation.
-
-
"Pulping" or Slurrying: This is a variation of trituration that is particularly effective for Boc-protected compounds.
-
Action: After obtaining a solidified crude product (even if amorphous), add a larger volume of a weak polar or non-polar solvent (e.g., n-hexane, diethyl ether, or a mixture of ethyl acetate/hexane) and stir the resulting slurry at room temperature for several hours. This process allows for the gradual dissolution of impurities and the formation of a more ordered crystalline solid.
-
Question 2: Crystals formed, but they are very fine, like a powder, and my yield is low. How can I improve this?
Fine crystals often result from rapid crystallization, which can trap impurities. A low yield may indicate that a significant amount of the product remains in the mother liquor.
Immediate Cause: The solution was likely too supersaturated, or an inappropriate solvent system was used, leading to rapid precipitation rather than slow crystal growth.
Solutions:
-
Optimize the Solvent System: The ideal solvent system is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.
-
Action: Experiment with different solvent systems. Based on the polarity of the target compound, good starting points for recrystallization are mixtures of a polar solvent (in which the compound is soluble) and a non-polar solvent (in which it is less soluble). See the table below for suggestions.
-
-
Slow Cooling: Rapid cooling promotes the formation of small crystals.
-
Action: Allow the hot, saturated solution to cool slowly to room temperature. Insulating the flask can help. Once at room temperature, further cooling in an ice bath can maximize the yield.
-
-
Recover Product from the Mother Liquor:
-
Action: Concentrate the mother liquor by rotary evaporation and attempt a second crystallization. Alternatively, perform column chromatography on the concentrated mother liquor to recover the remaining product.
-
Question 3: My product has "oiled out," and now it has solidified into an amorphous mass at the bottom of the flask. What's the next step?
An amorphous solid can be difficult to work with and is often impure.
Immediate Cause: The product oiled out and then solidified without forming a proper crystal lattice as the temperature dropped.
Solutions:
-
Re-dissolve and Attempt Recrystallization:
-
Action: Add a suitable solvent to dissolve the amorphous solid, gently heating if necessary. Then, attempt a controlled recrystallization by slow cooling. If it oils out again, add a small amount of additional solvent to the hot solution before cooling to reduce the level of supersaturation.
-
-
Utilize Seeding:
-
Action: If you have a small amount of pure crystalline material from a previous batch, add a single seed crystal to the cooled, supersaturated solution. This will provide a template for proper crystal growth. If no seed crystals are available, you can sometimes generate them by dissolving a small amount of the oil in a minimal amount of a volatile solvent in a separate, small vial and allowing it to evaporate slowly.
-
Troubleshooting Logic Diagram
The following diagram illustrates a decision-making workflow for troubleshooting the crystallization of this compound.
Caption: Troubleshooting workflow for crystallization.
Recommended Solvent Systems for Recrystallization
The choice of solvent is critical for successful recrystallization. The following table provides starting points for solvent systems. The ideal ratio will need to be determined empirically.
| Solvent System (Good Solvent / Poor Solvent) | Rationale |
| Ethyl Acetate / Hexane | A classic combination for moderately polar compounds. The compound should be soluble in hot ethyl acetate and precipitate upon the addition of hexane. |
| Isopropanol / Water | Isopropanol is a good solvent for many organic compounds, and the addition of water as an anti-solvent can induce crystallization. |
| Dichloromethane / Hexane | Dichloromethane is a good solvent, but its volatility can make slow crystallization challenging. Use with care. |
| Toluene / Hexane | Toluene can dissolve the compound at higher temperatures, with hexane used to induce precipitation. |
Detailed Experimental Protocol for Recrystallization
This protocol provides a step-by-step methodology for the recrystallization of this compound.
Materials:
-
Crude this compound
-
Selected solvent system (e.g., Ethyl Acetate and Hexane)
-
Erlenmeyer flask
-
Hot plate with stirring capabilities
-
Condenser (optional, but recommended)
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask with a stir bar.
-
Add a minimal amount of the "good" solvent (e.g., ethyl acetate) to just cover the solid.
-
Gently heat the mixture with stirring. Add more of the "good" solvent in small portions until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good yield.
-
-
Hot Filtration (if necessary):
-
If there are any insoluble impurities, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask.
-
-
Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask and insulating it can promote the formation of larger crystals.
-
If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of the cold "poor" solvent (e.g., hexane) to remove any remaining soluble impurities.
-
-
Drying:
-
Dry the crystals under vacuum to remove all traces of solvent.
-
Experimental Workflow Diagram
Technical Support Center: Optimization of Reaction Conditions for Boc Protection of (1-methyl-4-oxocyclohexyl)amine
Welcome to the Technical Support Center for the optimization of the tert-butoxycarbonyl (Boc) protection of (1-methyl-4-oxocyclohexyl)amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to ensure a successful and efficient reaction. The unique structure of the starting material, featuring a ketone and a sterically hindered amine on a cyclohexane ring, presents specific challenges that this guide will address.
Introduction to the Synthetic Challenge
The Boc protection of amines is a fundamental transformation in organic synthesis.[1] However, the substrate, (1-methyl-4-oxocyclohexyl)amine, introduces two key considerations that require careful optimization of reaction conditions:
-
Chemoselectivity: The presence of a ketone functionality necessitates conditions that selectively protect the amine without inducing unwanted side reactions at the carbonyl group.
-
Steric Hindrance: The amine is located on a tertiary carbon atom, which can sterically hinder the approach of the Boc anhydride, potentially leading to slow or incomplete reactions.[2]
This guide will provide a systematic approach to navigate these challenges and achieve high yields of the desired product, tert-butyl (1-methyl-4-oxocyclohexyl)carbamate.
Frequently Asked Questions (FAQs)
Q1: My Boc protection reaction is slow or incomplete. What are the likely causes?
-
Insufficient Reagent Stoichiometry: Ensure at least 1.1 to 1.5 equivalents of di-tert-butyl dicarbonate ((Boc)₂O) are used to drive the reaction to completion, especially if there is any potential for hydrolysis of the anhydride.
-
Inadequate Base: For sterically hindered amines, a non-nucleophilic base is crucial to deprotonate the amine and increase its nucleophilicity. Triethylamine (TEA) or diisopropylethylamine (DIPEA) are common choices.[2] Ensure at least 1.2 to 2.0 equivalents are used.
-
Low Reaction Temperature: While many Boc protections proceed at room temperature, sterically hindered substrates may require gentle heating (40-50 °C) to overcome the activation energy barrier.[3]
-
Poor Solvent Choice: The solubility of the starting amine and reagents is critical. Aprotic solvents like tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile are generally effective. For starting materials in salt form, a biphasic system or the use of an appropriate base to liberate the free amine is necessary.
Q2: I am observing side products in my reaction mixture. What could they be and how can I avoid them?
-
N,N-di-Boc protected amine: This can occur if the reaction conditions are too forcing or if an excessive amount of (Boc)₂O is used with a strong, unhindered base. Using a stoichiometric amount of (Boc)₂O and a hindered base can minimize this.
-
Urea formation: This can result from the decomposition of the Boc group under certain conditions, leading to the formation of an isocyanate intermediate.[2] This is less common under standard Boc protection conditions but can be promoted by high temperatures.
-
Aldol-type side reactions: The ketone functionality could potentially undergo base-catalyzed self-condensation or other side reactions. Using a non-nucleophilic, sterically hindered base and moderate temperatures can mitigate this.
Q3: Can the ketone group interfere with the Boc protection reaction?
Generally, the amine is significantly more nucleophilic than the enolate that might form from the ketone under basic conditions. Therefore, chemoselective N-Boc protection is highly favored.[4] However, to ensure selectivity:
-
Use a non-nucleophilic base.
-
Maintain a moderate reaction temperature.
-
Avoid excessively long reaction times once the starting material is consumed (monitored by TLC or LC-MS).
Q4: What is the best work-up procedure for this reaction?
A standard aqueous work-up is typically effective. After the reaction is complete, quench with water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent like ethyl acetate or DCM. Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
Q5: Is purification by column chromatography always necessary?
If the reaction goes to completion with high selectivity, the crude product may be of sufficient purity for subsequent steps. However, due to the potential for minor side products, purification by flash column chromatography on silica gel is often recommended to ensure high purity. A solvent system of ethyl acetate and hexanes is a good starting point for elution.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Incomplete Reaction | Steric hindrance of the amine. | Increase reaction temperature to 40-50 °C. Use a more potent acylation catalyst like 4-dimethylaminopyridine (DMAP) in catalytic amounts (0.1 eq).[5] |
| Low nucleophilicity of the amine. | Ensure an adequate amount of a suitable base (e.g., TEA, DIPEA) is present to deprotonate the amine. | |
| Poor solubility of starting material. | Try a different solvent or solvent mixture (e.g., THF/water, dioxane). If the starting material is a salt, ensure it is fully neutralized to the free amine. | |
| Formation of Side Products | Di-Boc protection. | Use a stoichiometric amount of (Boc)₂O (1.1-1.2 eq). |
| Ketone-related side reactions. | Use a non-nucleophilic base (e.g., DIPEA). Avoid high temperatures and prolonged reaction times. | |
| Difficult Purification | Product co-elutes with impurities. | Optimize the solvent system for column chromatography. Consider a different stationary phase if separation on silica is challenging. |
Optimized Experimental Protocols
Protocol 1: Standard Boc Protection of (1-methyl-4-oxocyclohexyl)amine
This protocol is a good starting point for the reaction and can be optimized based on the results.
Materials:
-
(1-methyl-4-oxocyclohexyl)amine (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Dissolve (1-methyl-4-oxocyclohexyl)amine in anhydrous THF.
-
Add triethylamine to the solution and stir for 5 minutes at room temperature.
-
Add di-tert-butyl dicarbonate portion-wise to the stirred solution.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS.
-
If the reaction is sluggish, gently heat the mixture to 40-50 °C.
-
Once the starting material is consumed, quench the reaction with water.
-
Extract the product with ethyl acetate (3 x volume of THF).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Boc Protection of (1-methyl-4-oxocyclohexyl)amine Hydrochloride Salt
If your starting material is the hydrochloride salt, this protocol is recommended.
Materials:
-
(1-methyl-4-oxocyclohexyl)amine hydrochloride (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq)
-
Sodium bicarbonate (NaHCO₃) (2.5 eq)
-
Tetrahydrofuran (THF) and Water (1:1 mixture)
Procedure:
-
Dissolve (1-methyl-4-oxocyclohexyl)amine hydrochloride in a 1:1 mixture of THF and water.
-
Add sodium bicarbonate to the solution and stir vigorously until the salt is neutralized and gas evolution ceases.
-
Add di-tert-butyl dicarbonate to the reaction mixture.
-
Stir the mixture at room temperature, monitoring by TLC or LC-MS.
-
Upon completion, separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2 x volume of THF).
-
Combine all organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash column chromatography.
Visualizing the Reaction Pathway and Troubleshooting
Caption: Workflow for the Boc protection of (1-methyl-4-oxocyclohexyl)amine, including troubleshooting steps.
Data Summary for Optimization
| Parameter | Condition A (Standard) | Condition B (For Hindered Amine) | Condition C (Aqueous Biphasic) | Expected Outcome |
| Base | Triethylamine (1.5 eq) | DIPEA (2.0 eq) + DMAP (0.1 eq) | Sodium Bicarbonate (2.5 eq) | B is most effective for overcoming steric hindrance. C is suitable for hydrochloride salts. |
| Solvent | THF | DCM or Acetonitrile | THF / Water (1:1) | Choice depends on starting material solubility and form. |
| Temperature | Room Temperature | 40-50 °C | Room Temperature | Elevated temperature in B can increase reaction rate for hindered substrates. |
| (Boc)₂O | 1.2 eq | 1.2 eq | 1.2 eq | A slight excess is generally beneficial. |
| Reaction Time | 4-12 hours | 2-8 hours | 6-18 hours | Condition B is expected to be the fastest. |
| Yield | Moderate to Good | Good to Excellent | Moderate to Good | Condition B is anticipated to give the highest yield. |
Conclusion
The successful Boc protection of (1-methyl-4-oxocyclohexyl)amine hinges on addressing the challenges of chemoselectivity and steric hindrance. By carefully selecting the base, solvent, and temperature, and by employing catalytic DMAP if necessary, high yields of the desired product can be achieved. This guide provides a comprehensive framework for optimizing these reaction conditions and troubleshooting common issues that may arise during your experiments.
References
- Reddy, K. L., et al. (2012). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. NIH Public Access.
- BenchChem. (2025). Overcoming steric hindrance in Acid-PEG6-C2-Boc reactions.
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.
- Yang, J. W., Pan, S. C., & List, B. (2009). Synthesis of tert-Butyl (1S,2S)-2-Methyl-3-oxo-1-phenylpropylcarbamate by Asymmetric Mannich Reaction. Organic Syntheses, 86, 182.
- BenchChem. (2025). Technical Support Center: Troubleshooting Incomplete Boc Protection of Amines.
- Sarkar, A., et al. (2011). An efficient and highly chemoselective N-Boc protection of amines, amino acids, and peptides under heterogeneous conditions. Tetrahedron Letters, 52(49), 6613-6617.
- Hebei Boze Chemical Co., Ltd. (2023). Boc Protected Compounds.
- ResearchGate. (2025).
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
- ResearchGate. (2025). ChemInform Abstract: An Efficient and Highly Chemoselective N-Boc Protection of Amines, Amino Acids, and Peptides under Heterogeneous Conditions.
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]
- Kim, D. H., et al. (1995). Preparation and Synthetic Applications of Sterically Hindered Secondary Amines.
- Chem-Impex. (n.d.). Tert-Butyl Cis-4-[(N-Methoxy-N-Methylcarbamoyl)
- Sunway Pharm Ltd. (n.d.). tert-butyl (4-oxocyclohexyl)
- StudySmarter. (2023). Protecting Groups: Boc, Cbz, Amine.
- BenchChem. (n.d.). tert-Butyl (((1r,4r)-4-aminocyclohexyl)methyl)
- Aguirre, G., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1), 23-27.
- Google Patents. (n.d.).
- Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups.
- CP Lab Safety. (n.d.). tert-butyl N-(1-methyl-4-oxocyclohexyl)
- BenchChem. (2025). Technical Support Center: Optimizing Boc Deprotection of Hindered Amino Acids.
- Master Organic Chemistry. (2018).
- PubChem. (n.d.). tert-Butyl (4-hydroxy-1-methylcyclohexyl)
- BLD Pharm. (n.d.). 179321-49-4|tert-Butyl (4-oxocyclohexyl)
- Servín, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Redalyc.
- SciELO México. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof.
- Sigma-Aldrich. (n.d.). tert-Butyl (3-bromo-4-oxocyclohexyl)
Sources
- 1. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. An efficient and highly chemoselective N-Boc protection of amines, amino acids, and peptides under heterogeneous conditions | Semantic Scholar [semanticscholar.org]
- 5. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
Preventing decomposition of Tert-butyl (1-methyl-4-oxocyclohexyl)carbamate during storage
Welcome to the technical support center for Tert-butyl (1-methyl-4-oxocyclohexyl)carbamate. This guide is designed for researchers, scientists, and professionals in drug development who utilize this critical building block. We will delve into the inherent stability of this molecule, potential degradation pathways, and provide actionable troubleshooting advice and frequently asked questions to ensure the long-term integrity of your material. Our focus is on providing not just protocols, but the scientific reasoning behind them to empower you in your experimental design.
Introduction: Understanding the Stability of a Bifunctional Molecule
This compound incorporates two key functional groups that influence its stability: a tert-butyloxycarbonyl (Boc)-protected amine and a cyclic ketone. The Boc group is a widely used amine protecting group valued for its general stability under basic and nucleophilic conditions, yet its lability in acidic environments is a critical consideration for storage and handling.[1][2] The cyclohexanone ring, while generally stable, can be susceptible to certain photochemical reactions and other transformations.[3][4] Understanding the interplay of these functionalities is paramount to preventing decomposition during storage.
Troubleshooting Guide: Addressing Common Stability Issues
This section is structured in a question-and-answer format to directly address specific problems you may encounter.
Question 1: I've observed a decrease in purity of my stored this compound over time. What are the likely causes?
Answer: A decline in purity is typically indicative of chemical decomposition. For this specific molecule, there are two primary pathways of degradation to consider:
-
Acid-Catalyzed Deprotection of the Boc Group: The tert-butyloxycarbonyl (Boc) protecting group is notoriously sensitive to acid.[1][5][6] Trace amounts of acidic impurities in your storage container, in the solvent if stored in solution, or from the atmosphere can catalyze the removal of the Boc group. This process generates the free amine, isobutylene, and carbon dioxide. The presence of the resulting free amine can potentially catalyze further degradation pathways.
-
Degradation of the Cyclohexanone Ring: While generally less reactive than the Boc group, the ketone functionality can undergo degradation, particularly through photochemical reactions if exposed to light.[3][4] Additionally, self-condensation or other side reactions can be promoted by the presence of acidic or basic impurities.
Question 2: My compound has developed a yellowish tint during storage. What does this indicate?
Answer: A color change, such as the development of a yellow tint, is often a visual indicator of decomposition. While the specific chromophore may be difficult to identify without further analysis, it likely results from the formation of minor degradation byproducts. This could stem from either the deprotection of the Boc group and subsequent reactions of the free amine, or from side-reactions involving the ketone. It is a strong signal that your storage conditions may not be optimal.
Question 3: I suspect my material has degraded. How can I confirm this and quantify the purity?
Answer: To accurately assess the purity of your this compound and identify potential degradation products, several analytical techniques are recommended:
-
High-Performance Liquid Chromatography (HPLC): This is a robust method for quantifying the main component and any non-volatile impurities.[7] A reversed-phase C18 column with a water/acetonitrile gradient containing a small amount of acid (e.g., 0.1% TFA) is a common starting point. However, be mindful that the acidic mobile phase can cause on-column degradation if the analysis is prolonged.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly effective for identifying and quantifying volatile and semi-volatile impurities.[7] It can be particularly useful for detecting byproducts from the decomposition of the Boc group.
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: qNMR is a primary method for determining the absolute purity of your compound without the need for a specific reference standard of the analyte itself.[7] By comparing the integral of a signal from your compound to that of a certified internal standard, you can obtain a highly accurate purity value.
A summary of these techniques is provided in the table below:
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) |
| Principle | Separation based on polarity and partitioning between a stationary and mobile phase.[7] | Separation of volatile compounds based on boiling point and polarity, with mass-based identification and quantification.[7] | Absolute quantification by comparing the integral of an analyte signal to that of a certified internal standard.[7] |
| Typical Column | C18 Reverse-Phase | Low-polarity capillary column (e.g., 5% phenyl polysiloxane) | Not applicable |
| Detects | Non-volatile impurities | Volatile and semi-volatile impurities | Absolute purity of the main component |
| Notes | Potential for on-column degradation if the mobile phase is acidic. | Ideal for detecting residual solvents and small molecule byproducts. | Provides a highly accurate purity assessment without a specific reference standard. |
Frequently Asked Questions (FAQs)
What are the optimal storage conditions for this compound?
To ensure the long-term stability of this compound, the following storage conditions are strongly recommended:
| Storage Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | To minimize thermal degradation and slow down the rate of any potential decomposition reactions.[1] |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | To prevent exposure to atmospheric moisture and acidic gases (like CO2) that can initiate degradation of the Boc group.[1] |
| Light | Protection from light (e.g., amber vials) | To prevent potential photolytic degradation of the cyclohexanone ring.[1] |
| Moisture | Tightly sealed containers in a desiccated environment | To minimize hydrolytic degradation of the Boc group.[1] |
While some suppliers may indicate room temperature storage is acceptable, for long-term stability and to minimize the risk of gradual decomposition, refrigerated storage under an inert atmosphere is best practice.[8][9]
Can I store this compound in solution?
Storing this compound in solution is generally not recommended for long periods. The choice of solvent is critical, as protic solvents or those containing acidic impurities can accelerate the decomposition of the Boc group. If short-term storage in solution is necessary, use a dry, aprotic solvent such as anhydrous dichloromethane or tetrahydrofuran, and store under an inert atmosphere at low temperature.
What materials should I use for storage containers?
Use high-quality, inert glass containers, such as amber glass vials with PTFE-lined caps. Avoid plastic containers unless you can verify their compatibility and lack of leachable acidic residues.
If my compound has degraded, can I repurify it?
Repurification is often possible through standard techniques like column chromatography on silica gel. The appropriate solvent system will depend on the nature of the impurities. It is crucial to thoroughly remove all solvent from the purified material and store it under the recommended conditions to prevent future degradation.
Visualizing Decomposition and Troubleshooting
To better understand the potential decomposition pathways and the troubleshooting logic, the following diagrams are provided.
Caption: Potential Decomposition Pathways.
Caption: Troubleshooting Workflow for Compound Degradation.
Experimental Protocols
Protocol 1: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for the routine purity assessment of this compound.
-
Instrumentation: HPLC system equipped with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).
-
Gradient:
-
0-20 min: 5-95% B
-
20-25 min: 95% B
-
25-26 min: 95-5% B
-
26-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in the initial mobile phase composition to a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
References
- BenchChem. (2025). Stability and Storage of Boc-Protected Diamines: A Technical Guide. BenchChem Technical Support.
- Benson, S. W., & Kistiakowsky, G. B. (n.d.). The Photochemical Decomposition of Cyclic Ketones. Journal of the American Chemical Society.
- Ley, S. V., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
- Chemistry Stack Exchange. (2025). Failure of selective Nα-Boc protection of diamino acids based on pKa difference.
- (n.d.). PHOTOCHEMISTRY OF CYCLIC KETONES IN SOLUTION.
- Scribd. (n.d.).
- Master Organic Chemistry. (2018).
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- Fisher Scientific. (n.d.). Amine Protection / Deprotection.
- CP Lab Safety. (n.d.). tert-butyl N-(1-methyl-4-oxocyclohexyl)
- Forney, F. W., & Markovetz, A. J. (1968). Oxidative Degradation of Methyl Ketones II. Chemical Pathway for Degradation of 2-Tridecanone by Pseudomonas multivorans and Pseudomonas aeruginosa. Journal of Bacteriology, 96(4), 1055–1064.
- BenchChem. (2025). analytical methods for determining the purity of tert-Butyl (3-aminopropyl)
- ResearchGate. (2017). How to Boc protect secondary amine on solid phase.
- Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry, 4(1), 1-10.
- BLDpharm. (n.d.). 809273-70-9|tert-Butyl ((4-oxocyclohexyl)methyl)
- Chem-Impex. (n.d.). Tert-Butyl Cis-4-[(N-Methoxy-N-Methylcarbamoyl)
- Sunway Pharm Ltd. (n.d.). tert-butyl (4-oxocyclohexyl)
- ResearchGate. (2025).
- Yang, J. W., Pan, S. C., & List, B. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses.
- Ark Pharma Scientific Limited. (n.d.). tert-butyl (1-methyl-4-oxocyclohexyl)
- Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Reactions of cyclic β-keto esters and other enol derivatives with 3-acetoxyamino-2-isopropylquinazolin-4(3H)-one: further oxidation of the cyclic α-(3,4-dihydro-2-isopropyl-4-oxoquinazolin-3-yl)amino ketones with lead tetraacetate leading to ring-expansion (in dichloromethane) and ring-cleavage (in methanol).
- PubChem. (n.d.). tert-Butyl (4-hydroxy-1-methylcyclohexyl)
- PubChem. (n.d.). tert-butyl N-(4-oxocyclohexyl)
- BLDpharm. (n.d.). 1188475-96-8|tert-Butyl ((4-hydroxycyclohexyl)methyl)
- Knight Chemicals Online. (n.d.). tert-butyl ((1-tosylhydrazineyl)methyl)
- MedChemExpress. (n.d.). tert-Butyl ((4-oxocyclohexyl)methyl)
Sources
- 1. benchchem.com [benchchem.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. d-nb.info [d-nb.info]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. benchchem.com [benchchem.com]
- 8. calpaclab.com [calpaclab.com]
- 9. tert-butyl (4-oxocyclohexyl)carbamate - CAS:179321-49-4 - Sunway Pharm Ltd [3wpharm.com]
Technical Support Center: Overcoming Poor Reactivity of Tert-butyl (1-methyl-4-oxocyclohexyl)carbamate
Introduction
Welcome to the technical support center for tert-butyl (1-methyl-4-oxocyclohexyl)carbamate. This guide is designed for researchers, scientists, and professionals in drug development who are encountering reactivity challenges with this sterically hindered ketone. The presence of both a bulky tert-butyloxycarbonyl (Boc) protecting group and a methyl group at the C1 position significantly impacts the reactivity of the C4-ketone. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address these specific issues and facilitate successful synthetic outcomes.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address common problems encountered during reactions with this compound.
Issue 1: Poor or No Conversion in Reductive Amination
Question: I am attempting a reductive amination with this compound and a primary/secondary amine using standard conditions (e.g., sodium triacetoxyborohydride in dichloroethane), but I am observing very low to no product formation. What is causing this and how can I resolve it?
Answer:
The poor reactivity you are observing is primarily due to steric hindrance . The axial methyl group and the bulky Boc-protected amine create a crowded environment around the ketone at the C4 position.[1][2][3] This steric congestion impedes the approach of the amine nucleophile to the carbonyl carbon, which is a critical step in forming the required iminium ion intermediate for reduction.[4]
Root Cause Analysis:
-
Steric Hindrance: The major contributing factor is the steric bulk from the substituents on the cyclohexyl ring, which hinders the nucleophilic attack of the amine.[1][2][5]
-
Slow Iminium Formation: The formation of the iminium intermediate is often the rate-limiting step in reductive aminations of hindered ketones.[6] Standard conditions may not be sufficient to drive this equilibrium towards the iminium ion.
-
Weakly Nucleophilic Amines: If your amine is weakly nucleophilic (e.g., an aniline with electron-withdrawing groups), the reaction will be even more challenging.
Troubleshooting Workflow & Recommended Protocols:
Here is a workflow to systematically troubleshoot and optimize your reductive amination reaction.
Caption: Troubleshooting workflow for reductive amination.
Protocol 1: Lewis Acid-Catalyzed Reductive Amination
This protocol utilizes a Lewis acid, such as titanium(IV) isopropoxide, to activate the ketone, thereby facilitating the nucleophilic attack by the amine.[7]
Materials:
-
This compound
-
Amine (primary or secondary)
-
Titanium(IV) isopropoxide (Ti(Oi-Pr)₄)
-
Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE))
-
Inert atmosphere (Argon or Nitrogen)
Step-by-Step Procedure:
-
To a stirred solution of this compound (1.0 equiv) and the amine (1.2 equiv) in anhydrous DCM under an inert atmosphere, add Ti(Oi-Pr)₄ (1.5 equiv) dropwise at room temperature.
-
Stir the mixture for 1-2 hours to facilitate imine formation.
-
Add the reducing agent, NaBH₃CN (1.5 equiv) or NaBH(OAc)₃ (1.5 equiv), portion-wise.
-
Monitor the reaction progress by TLC or LC-MS. The reaction may require stirring for 12-24 hours.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Filter the resulting mixture through a pad of Celite to remove titanium salts.
-
Extract the aqueous layer with DCM, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Issue 2: Failure of Wittig Reaction
Question: I am trying to perform a Wittig reaction to convert the ketone into an alkene, but the reaction is not proceeding. Is this also due to steric hindrance?
Answer:
Yes, similar to reductive amination, the steric hindrance around the carbonyl group is the primary reason for the failure of the Wittig reaction.[8] The approach of the bulky phosphonium ylide to the carbonyl carbon is sterically hindered.[8]
Root Cause Analysis:
-
Steric Congestion: The bulky substituents on the cyclohexane ring prevent the [2+2] cycloaddition between the ylide and the ketone, which is necessary for the formation of the oxaphosphetane intermediate.[9][10][11]
-
Ylide Reactivity: Stabilized ylides are less reactive and are more likely to fail with hindered ketones.
Recommended Protocol: Wittig Reaction with a Non-Stabilized Ylide
For sterically hindered ketones, it is crucial to use a more reactive, non-stabilized ylide. Methylenetriphenylphosphorane is a common choice for introducing a methylene group.[8]
Materials:
-
Methyltriphenylphosphonium bromide
-
Strong base (e.g., n-Butyllithium (n-BuLi) or Sodium hydride (NaH))
-
This compound
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Diethyl ether)
-
Inert atmosphere (Argon or Nitrogen)
Step-by-Step Procedure:
-
In a flame-dried flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.5 equiv) in anhydrous THF.
-
Cool the suspension to 0 °C and add n-BuLi (1.4 equiv) dropwise.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours, during which the color should turn deep orange or yellow, indicating ylide formation.
-
Cool the ylide solution to 0 °C and add a solution of this compound (1.0 equiv) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC or LC-MS.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product via column chromatography.
Issue 3: Unwanted Boc Deprotection
Question: During my reaction, which is run under acidic conditions, I am observing significant removal of the Boc protecting group. How can I avoid this?
Answer:
The tert-butyloxycarbonyl (Boc) group is known to be labile under acidic conditions.[12][13] The mechanism involves protonation of the carbamate's carbonyl oxygen, followed by cleavage to form a stable tert-butyl cation and the free amine.[12][14]
Root Cause Analysis:
-
Acidic Conditions: Many reactions, including some reductive aminations, are carried out in the presence of acid, which can lead to Boc deprotection.[12][15]
-
Reaction Temperature: Higher temperatures can also promote the cleavage of the Boc group, even under mildly acidic conditions.[14]
Strategies to Prevent Boc Deprotection:
-
Use Non-Acidic or Mildly Acidic Conditions: Whenever possible, choose reaction conditions that are neutral or only very mildly acidic. For reductive amination, using sodium triacetoxyborohydride without an additional acid catalyst can sometimes be effective, although it may be slow for this substrate.[7][16]
-
Lower Reaction Temperature: Running the reaction at a lower temperature can help to minimize deprotection.
-
Alternative Protecting Groups: If acidic conditions are unavoidable for a particular transformation, consider replacing the Boc group with a more acid-stable protecting group, such as the carboxybenzyl (Cbz) group.
Sources
- 1. youtube.com [youtube.com]
- 2. youtube.com [youtube.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. reddit.com [reddit.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Wittig reaction - Wikipedia [en.wikipedia.org]
- 9. Wittig Reaction [organic-chemistry.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. benchchem.com [benchchem.com]
- 13. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 14. m.youtube.com [m.youtube.com]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Scalable Synthesis of Tert-butyl Carbamate Derivatives
Welcome to the technical support center for the scalable synthesis of tert-butyl carbamate (Boc) derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, scale-up, and purification of Boc-protected compounds. Here, we provide in-depth, field-proven insights in a question-and-answer format to troubleshoot specific experimental issues, ensuring scientific integrity and technical accuracy.
Section 1: Troubleshooting Boc Protection Reactions
The introduction of the tert-butoxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in peptide and pharmaceutical chemistry.[1] However, scaling up this seemingly straightforward transformation can present a unique set of challenges. This section addresses the most frequently encountered problems during the Boc protection of amines.
Q1: My Boc protection reaction is sluggish or shows low conversion, especially on a larger scale. What are the likely causes and how can I improve the reaction rate and yield?
Low conversion is a common issue when scaling up Boc protection reactions.[2] Several factors, often interconnected, can contribute to this problem. A systematic approach to troubleshooting is crucial.
Causality and Remediation:
-
Insufficient Mixing: On a larger scale, inadequate agitation can lead to localized concentration gradients of reactants and base, resulting in incomplete reaction. Ensure your reactor is equipped with an appropriate overhead stirrer that provides vigorous mixing to maintain a homogeneous suspension or solution.
-
Poor Solubility of the Amine Starting Material: Many amines, especially amino acids or their salts, have limited solubility in common organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF).[3] This is often exacerbated at higher concentrations required for scale-up.
-
Solvent Optimization: Consider using a co-solvent system. A mixture of THF and water, or dioxane and water, can significantly improve the solubility of amine salts.[2][4] For free amines, acetonitrile (ACN) or even performing the reaction in a biphasic system with a mild aqueous base can be effective.
-
Use of a Phase-Transfer Catalyst: In biphasic systems, a phase-transfer catalyst can facilitate the reaction between the water-soluble amine and the organic-soluble di-tert-butyl dicarbonate ((Boc)₂O).
-
-
Inadequate Stoichiometry of Reagents: While a slight excess of (Boc)₂O (typically 1.1-1.2 equivalents) is common, a larger excess may be necessary for weakly nucleophilic or sterically hindered amines.[2] However, excessive amounts can complicate purification.
-
Choice and Amount of Base: The base plays a critical role in deprotonating the amine (or its salt) to generate the nucleophilic free amine.
-
For amine salts, a stoichiometric amount of a base like triethylamine (TEA) or sodium bicarbonate is required.
-
For free amines, a catalytic amount of a stronger base like 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction, especially for hindered or weakly nucleophilic amines.[2] Be cautious, as DMAP can also promote side reactions.[2]
-
Troubleshooting Workflow for Low Conversion in Boc Protection
Caption: A step-by-step decision-making process for troubleshooting low conversion in Boc protection reactions.
Q2: I am observing significant by-product formation in my large-scale Boc protection. What are the common side reactions and how can I mitigate them?
By-product formation can significantly impact yield and purification efficiency. The most common by-products in Boc protection reactions are di-Boc protected amines and urea derivatives.
-
Di-Boc Formation: Primary amines can sometimes undergo double addition of the Boc group, especially with a large excess of (Boc)₂O and a strong base.
-
Mitigation: Carefully control the stoichiometry of (Boc)₂O. Use the minimum effective excess. Slower, portion-wise addition of the (Boc)₂O can also help to minimize its instantaneous concentration.
-
-
Urea Formation: This is more prevalent with sterically hindered amines and when using strong bases.[2] The isocyanate intermediate, formed from the decomposition of an activated (Boc)₂O species, can react with the starting amine to form a urea by-product.
-
Mitigation: If urea formation is significant, consider using a milder base (e.g., NaHCO₃) or even catalyst-free conditions if the amine is sufficiently nucleophilic.[5] Running the reaction at a lower temperature can also disfavor this side reaction.
-
-
Over-alkylation with Catalysts: While DMAP is an excellent catalyst, it can be nucleophilic itself and lead to by-products if not used in catalytic quantities.
Q3: The work-up and purification of my Boc-protected product are proving difficult at scale. What are some robust and scalable purification strategies?
A scalable work-up and purification protocol is essential for an efficient process. Standard laboratory-scale extractive work-ups can become cumbersome and lead to product loss in large-scale operations.[2]
-
Aqueous Work-up Challenges:
-
Emulsion Formation: Large-scale extractions are prone to emulsion formation. Using brine washes can help break emulsions. If the product is stable, consider a filtration through a pad of celite.
-
Product Solubility in Aqueous Layers: For more polar, water-soluble Boc-protected products, extractive work-up can lead to significant yield loss.[2] In such cases, consider salting out the product from the aqueous layer by saturating it with NaCl before extraction.
-
-
Removal of Excess (Boc)₂O and t-Butanol:
-
Distillation/Evaporation: Both t-butanol and unreacted (Boc)₂O are volatile. For thermally stable products, concentration under reduced pressure is effective.[4] Co-evaporation with a suitable solvent like toluene can aid in the removal of residual t-butanol.
-
Sublimation: Residual (Boc)₂O can be removed by sublimation under high vacuum, which is a clean, albeit slower, method suitable for solid products.[4]
-
Scavenger Resins: For smaller scale-up or high-value products, using a scavenger resin (e.g., a trisamine resin) can effectively remove excess (Boc)₂O.
-
-
Crystallization vs. Chromatography:
-
Crystallization: This is the preferred method for purification at scale. A thorough screen of crystallization solvents is a worthwhile investment of time.
-
Chromatography: While effective, column chromatography is often not economically viable for large-scale production. It should be considered a last resort or for the purification of very high-value intermediates.
-
| Parameter | Lab Scale (grams) | Pilot/Process Scale (kilograms) | Key Considerations for Scale-up |
| Reagent Addition | Syringe/dropping funnel | Metering pump for controlled addition | Exotherm control is critical. Slow addition prevents temperature spikes and by-product formation. |
| Mixing | Magnetic stirrer | Overhead mechanical stirrer | Ensure efficient mixing to maintain homogeneity and heat transfer. |
| Work-up | Separatory funnel extraction | Jacketed reactor with bottom outlet valve | Minimize manual handling. Emulsion formation is a greater risk. |
| Purification | Flash chromatography | Crystallization, distillation, or slurry wash | Chromatography is generally not scalable. Focus on developing a robust crystallization protocol. |
Table 1: Comparison of key operational parameters for Boc protection at different scales.
Section 2: Troubleshooting Boc Deprotection
The removal of the Boc group is typically achieved under acidic conditions. While generally efficient, scaling up this process can introduce challenges related to selectivity, by-product formation, and product isolation.[6]
Q4: My Boc deprotection is incomplete. How can I drive the reaction to completion without causing degradation of my product?
Incomplete deprotection is often a kinetic issue.[6] The stability of the Boc group can vary depending on the electronic and steric environment of the protected amine.
Strategies for Complete Deprotection:
-
Increase Acid Concentration/Strength: The rate of Boc cleavage often shows a second-order dependence on the acid concentration.[7] If using a standard condition like 20% trifluoroacetic acid (TFA) in DCM, consider increasing the TFA concentration to 50% or switching to a stronger acid system like 4M HCl in 1,4-dioxane.[6]
-
Extend Reaction Time: Monitor the reaction closely by an appropriate analytical method (TLC, LC-MS, NMR). Some sterically hindered Boc groups may require significantly longer reaction times.[6]
-
Increase Reaction Temperature: Gentle warming (e.g., to 30-40 °C) can often accelerate a sluggish deprotection. However, be mindful of potential side reactions or degradation of sensitive functional groups at elevated temperatures.
-
Solvent Choice: Ensure the Boc-protected starting material is fully soluble in the reaction medium.[6] If solubility is an issue in DCM, consider alternative solvents like ethyl acetate or 1,4-dioxane for HCl-mediated deprotection.
Q5: I'm observing the formation of unexpected by-products during Boc deprotection. What is the likely cause and how can I prevent this?
The primary culprit for by-product formation during acidic Boc deprotection is the generation of a reactive tert-butyl cation (t-Bu⁺).[8] This carbocation can alkylate nucleophilic functional groups within the substrate or solvent.
-
Common Nucleophiles Prone to t-Butylation: Electron-rich aromatic rings (e.g., in tryptophan or tyrosine), thioethers (e.g., in methionine), and other heteroatoms can be alkylated by the t-butyl cation.[8]
-
Use of Scavengers: To prevent unwanted alkylation, it is crucial to include a scavenger in the reaction mixture. The scavenger's role is to trap the t-butyl cation.
-
Common Scavengers: Triisopropylsilane (TIS), anisole, thioanisole, and water are frequently used scavengers.[6] TIS is particularly effective as it reduces the t-butyl cation to isobutane.
-
A typical "deprotection cocktail" might consist of 95% TFA, 2.5% water, and 2.5% TIS.
-
Boc Deprotection Mechanism and Side Reaction
Caption: The acid-catalyzed Boc deprotection mechanism, highlighting the formation of the problematic tert-butyl cation and its subsequent quenching by either a nucleophilic substrate (side reaction) or an added scavenger.
Q6: How should I handle the work-up of a large-scale TFA-mediated deprotection? Neutralization and removal of TFA salts can be challenging.
Handling large volumes of corrosive TFA and isolating the free amine product requires a well-designed work-up procedure.
-
Removal of Excess TFA: TFA is volatile (boiling point ~72 °C) and can be removed under reduced pressure. To ensure complete removal, co-evaporation with a solvent like toluene or DCM is highly recommended.[6]
-
Neutralization and Isolation: The crude product is typically an amine trifluoroacetate salt.
-
Aqueous Basic Wash: The most common method to obtain the free amine is to dissolve the residue in a suitable organic solvent (e.g., ethyl acetate, DCM) and wash with a mild aqueous base such as saturated sodium bicarbonate or sodium carbonate solution.[9] Caution: This neutralization is highly exothermic and generates a large volume of CO₂ gas. Ensure the vessel is adequately vented and the base is added slowly and with vigorous stirring to avoid dangerous pressure build-up.
-
Ion-Exchange Chromatography: For valuable or water-soluble amines, using a basic ion-exchange resin can be an effective method to neutralize the salt and isolate the free amine without a biphasic work-up.
-
Precipitation/Crystallization: In some cases, the free amine can be crystallized directly from the neutralized organic layer. Alternatively, if the hydrochloride salt is desired, the reaction can be performed with HCl in dioxane, and the product often precipitates directly from the reaction mixture.[10]
-
Section 3: FAQs on Reagent Handling and Stability
Q7: Di-tert-butyl dicarbonate ((Boc)₂O) has a low melting point (~23 °C). How should I handle it on a large scale, especially in warmer climates?
(Boc)₂O is a solid at temperatures below 23°C, but it can melt into a liquid at ambient temperatures. This can make handling difficult.
-
Storage: Store (Boc)₂O in a refrigerated, well-ventilated area (+2°C to +8°C is recommended).
-
Handling as a Liquid: If the ambient temperature is above its melting point, it can be handled as a liquid. This can simplify addition to a reactor via a pump. However, be aware of its flammability and ensure all equipment is properly grounded to prevent static discharge.[11]
-
Handling as a Solution: Using a solution of (Boc)₂O in a suitable solvent (e.g., THF, ACN) can simplify handling and allow for a more controlled addition to the reaction vessel.
-
Stability: (Boc)₂O is sensitive to moisture and can decompose in the presence of acids or bases.[1] Always store it in a tightly sealed container. It is generally stable at room temperature but can decompose at elevated temperatures.
Q8: Are there any "greener" or more sustainable alternatives for Boc protection and deprotection?
The trend towards more sustainable chemistry is driving the development of alternative methods.
-
Boc Protection:
-
Boc Deprotection:
-
Solid Acids: Using recyclable solid acid catalysts like Amberlyst 15 can simplify work-up and reduce acidic waste streams.[5]
-
Thermal Deprotection: In some cases, the Boc group can be removed thermally, avoiding the use of any acid. This is often performed at high temperatures in a high-boiling solvent or in a continuous flow reactor.[13][14]
-
Alternative Acidic Media: Deep eutectic solvents (DES) composed of choline chloride and p-toluenesulfonic acid have been reported as effective and more environmentally benign media for Boc deprotection.[15]
-
Section 4: Experimental Protocols
Protocol 1: General Procedure for Scalable Boc Protection of a Primary Amine
-
Reactor Setup: Charge a suitably sized, clean, and dry reactor equipped with an overhead stirrer, temperature probe, and nitrogen inlet with the primary amine (1.0 equivalent) and a suitable solvent (e.g., THF, DCM, or a THF/water mixture) to achieve a concentration of 0.5-1.0 M.
-
Base Addition: If starting from an amine salt, add a base such as triethylamine (1.1 equivalents) or aqueous sodium bicarbonate (1.5 equivalents) and stir until the amine has fully dissolved.
-
Cooling: Cool the reaction mixture to 0-5 °C using an appropriate cooling bath.
-
(Boc)₂O Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.2 equivalents) portion-wise or via a dropping funnel/pump over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the bulk of the solvent.
-
Dilute the residue with an organic solvent (e.g., ethyl acetate) and wash sequentially with a mild acid (e.g., 1 M citric acid or 5% NaHSO₄), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude Boc-protected amine.
-
-
Purification: Purify the crude product by crystallization or, if necessary, column chromatography.
Protocol 2: General Procedure for Scalable Acid-Mediated Deprotection of a Boc-Protected Amine
-
Dissolution: In a reactor equipped with a stirrer, temperature probe, and gas outlet (vented to a scrubber), dissolve the Boc-protected amine (1.0 equivalent) in dichloromethane (DCM). If scavengers are required, add them at this stage (e.g., triisopropylsilane, 2.5-5% v/v).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Acid Addition: Slowly add trifluoroacetic acid (TFA, 5-10 equivalents, or to a final concentration of 20-50% v/v) via a dropping funnel. CAUTION: The addition can be exothermic, and gas evolution (isobutylene) will occur. Maintain the temperature below 10 °C during the addition.
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).
-
TFA Removal: Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA.
-
Neutralization:
-
Dissolve the resulting amine TFA salt in an appropriate organic solvent (e.g., ethyl acetate).
-
Cool the solution to 0 °C and slowly add a saturated aqueous solution of sodium bicarbonate with vigorous stirring until gas evolution ceases and the pH of the aqueous layer is >8. CAUTION: Significant CO₂ evolution. Ensure adequate venting.
-
-
Isolation: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free amine.
References
-
E. A. Englund, H. N. Gopi, J. Org. Chem., 2021 , 86, 8538-8543.
-
Ataman Kimya, DIBOC (DI-TERT-BUTYL CARBONATE).
-
Echemi, A Better Understanding of Di Tert Butyl Dicarbonate.
-
BenchChem, Technical Support Center: Improving the Yield of Boc Protection Reactions.
-
The thermal decompositions of carbamates. I. Ethyl N-Methyl-N-phenylcarbamate.
-
DI-tert-BUTYL DICARBONATE - Organic Syntheses Procedure.
-
Carbamic acid, tert-butyl ester - Organic Syntheses Procedure.
-
BenchChem, An In-depth Technical Guide to the Boc Protection Mechanism for Amines.
-
Carl ROTH, Safety Data Sheet: Di-tert-butyl dicarbonate.
-
Sigma-Aldrich, SAFETY DATA SHEET - Di-tert-butyl dicarbonate.
-
ResearchGate, Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration.
-
Chemtips, Reactions that Work: Boc Protection.
-
BenchChem, An In-depth Technical Guide to the Synthesis of tert-Butyl Carbamate from tert-Butanol.
-
BenchChem, Technical Support Center: Troubleshooting Boc Deprotection Failures.
-
Organic Chemistry Portal, Boc-Protected Amino Groups.
-
ACS Publications, Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development.
-
Google Patents, CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
-
Sigma-Aldrich, Application Note – N-Boc protection.
-
MDPI, A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection.
-
BenchChem, Experimental procedure for deprotection of Boc-protected amines.
-
ResearchGate, How to do work-up of a BOC deprotection reaction by TFA?.
-
Semantic Scholar, Efficient solventless technique for Boc-protection of hydrazines and amines.
-
Master Organic Chemistry, Amine Protection and Deprotection.
-
NIH, Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
-
Reddit, Having great trouble with a Boc-protection reaction : r/chemhelp.
-
NIH, N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions.
-
J&K Scientific LLC, BOC Protection and Deprotection.
-
ACS GCI Pharmaceutical Roundtable Reagent Guides, BOC Deprotection.
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Technical Support Center: Purification of Tert-butyl (1-methyl-4-oxocyclohexyl)carbamate
Welcome to the technical support center for Tert-butyl (1-methyl-4-oxocyclohexyl)carbamate (CAS 412293-43-7). This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Here, we address common challenges encountered during its purification, offering field-proven troubleshooting advice and detailed protocols to ensure you achieve the desired purity for your critical applications.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found after the synthesis of this compound?
A1: Impurities are typically residuals from the synthetic route, which commonly involves the reaction of 1-amino-1-methyl-4-cyclohexanone with di-tert-butyl dicarbonate ((Boc)₂O). The most prevalent impurities include:
-
Unreacted Starting Amine: 1-amino-1-methyl-4-cyclohexanone.
-
Boc Anhydride Byproducts: Residual di-tert-butyl dicarbonate and its breakdown product, tert-butanol.
-
Over-alkylation or Side-reaction Products: Depending on the specific synthetic conditions, minor related substances may form.
-
Residual Solvents: Acetonitrile, dichloromethane, or tetrahydrofuran are common reaction solvents that can be carried through the workup.
Q2: How stable is the Boc protecting group on this molecule during purification?
A2: The tert-butoxycarbonyl (Boc) group is a robust protecting group but is sensitive to acidic conditions, which can cause its cleavage.[1] Standard silica gel for column chromatography is slightly acidic and can lead to partial or complete deprotection, resulting in the formation of the free amine as an impurity. This degradation is often accelerated by prolonged exposure to the stationary phase or the use of protic solvents like methanol in the mobile phase.[1]
Q3: What analytical methods are recommended for assessing the purity of the final product?
A3: A multi-technique approach is recommended for comprehensive purity analysis.
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the main component and non-volatile impurities. A C18 reverse-phase column with a water/acetonitrile gradient is typically effective.[2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Best suited for identifying and quantifying volatile impurities, such as residual solvents (e.g., tert-butanol).[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and can detect impurities with distinct signals. Quantitative NMR (qNMR) can be used to determine absolute purity against a certified internal standard.[2]
Q4: What are the optimal storage conditions for the purified compound?
A4: this compound is generally a stable solid. For long-term storage, it is recommended to keep it in a tightly sealed container at room temperature in a dry, well-ventilated area.[3] To prevent potential hydrolysis or reaction with atmospheric components, storage under an inert atmosphere (e.g., nitrogen or argon) can be beneficial, especially for high-purity reference standards.[4]
Section 2: Troubleshooting Guide for Purification
This section addresses specific experimental issues in a problem-cause-solution format to help you rapidly diagnose and resolve purification challenges.
Issue 1: Final product is contaminated with the starting amine (1-amino-1-methyl-4-cyclohexanone).
-
Potential Cause:
-
Incomplete Reaction: The Boc-protection reaction did not proceed to completion.
-
Inefficient Workup: The aqueous workup was insufficient to remove the basic starting amine.
-
Co-elution during Chromatography: The mobile phase used was too polar, causing the product and starting amine to elute together.
-
-
Expert Solution:
-
Optimize Reaction: Before purification, ensure the reaction is complete by monitoring with Thin Layer Chromatography (TLC) or LC-MS.[4]
-
Acidic Wash: During the aqueous workup, wash the organic layer with a dilute, weak acid such as 1% aqueous HCl or 5% aqueous sodium bisulfate.[5][6] The basic amine will be protonated to form a water-soluble salt that partitions into the aqueous phase, while the neutral Boc-protected product remains in the organic layer.
-
Chromatography Optimization: If using column chromatography, start with a less polar eluent system (e.g., hexane/ethyl acetate) and gradually increase polarity. The more polar starting amine will have a much lower Rf value on silica gel.
-
Issue 2: Significant product loss or low recovery after column chromatography.
-
Potential Cause:
-
On-Column Degradation: The acidic nature of the silica gel is cleaving the Boc group, as described in FAQ 2.[1] The resulting free amine often binds strongly to the silica, leading to streaking and poor recovery.
-
Irreversible Adsorption: The ketone functional group can interact strongly with the silica gel, especially if the mobile phase is not sufficiently polar to facilitate elution.
-
Improper Fraction Collection: The product may have eluted earlier or later than expected.
-
-
Expert Solution:
-
Deactivate Silica Gel: Before packing the column, prepare a slurry of the silica gel in the mobile phase containing 0.5-1% triethylamine. This neutralizes the acidic sites on the silica surface, preventing Boc-deprotection.[7]
-
Use Alternative Stationary Phase: Consider using neutral alumina as the stationary phase if silica-induced degradation is severe.
-
Meticulous Fraction Analysis: Collect smaller fractions and analyze them carefully by TLC to ensure no product is discarded.
-
Consider Non-Chromatographic Methods: If losses remain high, recrystallization or trituration may be more suitable purification methods.[5]
-
Issue 3: The purified product is an oil or waxy solid instead of a crystalline material.
-
Potential Cause:
-
Residual Solvents: Trace amounts of organic solvents from the purification process are trapped in the product.
-
Presence of Oily Impurities: Contamination with non-crystalline impurities (e.g., tert-butanol, grease from glassware) can inhibit crystallization.
-
-
Expert Solution:
-
High-Vacuum Drying: Dry the product under high vacuum for an extended period (several hours to overnight), possibly with gentle heating (e.g., 30-40°C) if the compound is thermally stable, to remove volatile residues.
-
Trituration: Add a non-polar solvent in which the product is poorly soluble (e.g., hexane or pentane) to the oily residue.[8] Stir or sonicate the mixture. The desired product should precipitate as a solid, while the oily impurities remain dissolved. The solid can then be collected by filtration.
-
Recrystallization: Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethyl acetate, isopropyl alcohol) and allow it to cool slowly.[9] This is a highly effective method for obtaining crystalline, high-purity material.
-
Section 3: Detailed Experimental Protocols
Protocol 1: Purification via Flash Column Chromatography
This protocol is designed to separate the title compound from less polar impurities (e.g., (Boc)₂O) and more polar impurities (e.g., starting amine).
Methodology:
-
Mobile Phase Selection: Using TLC, determine an appropriate solvent system. A good starting point is a mixture of Hexane and Ethyl Acetate. Aim for an Rf value of ~0.3 for the product.
-
Column Preparation:
-
Prepare a slurry of silica gel in the chosen mobile phase. For every 1g of crude material, use approximately 50g of silica gel.
-
To prevent degradation, add 0.5% (v/v) triethylamine to the mobile phase.[7]
-
Pack the column with the slurry.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase.
-
Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin elution with the selected mobile phase, applying positive pressure.
-
Collect fractions and monitor their composition by TLC.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.
-
| Parameter | Recommended Condition | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard, cost-effective choice for this polarity range.[6] |
| Mobile Phase | Hexane:Ethyl Acetate (e.g., 7:3 to 1:1 v/v) | Provides good separation of carbamates from common impurities.[10] |
| Additive | 0.5% Triethylamine (optional) | Neutralizes silica to prevent Boc-group cleavage.[7] |
| Typical Rf | ~0.3 | Optimal for good separation and reasonable elution time. |
Protocol 2: Purification via Recrystallization
This method is highly effective for removing impurities when the crude product is already of moderate purity (>85%).
Methodology:
-
Solvent Selection: The ideal solvent is one in which the product is highly soluble at elevated temperatures but poorly soluble at room temperature or below.[5] Impurities should remain soluble at low temperatures. Good candidates include hexane/ethyl acetate mixtures, isopropyl alcohol, or acetonitrile.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel to remove them.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. To maximize crystal formation, the flask can then be placed in an ice bath or refrigerator.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[4]
-
Washing: Wash the crystals on the filter with a small amount of cold solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Section 4: Visual Workflows
The following diagrams illustrate the decision-making process and experimental flow for purifying this compound.
Caption: Decision tree for selecting a purification strategy.
Sources
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- 2. benchchem.com [benchchem.com]
- 3. calpaclab.com [calpaclab.com]
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Validation & Comparative
A Comparative Guide to HPLC and GC-MS Methods for the Analysis of Tert-butyl (1-methyl-4-oxocyclohexyl)carbamate
For researchers, scientists, and drug development professionals engaged in syntheses involving protected amines, the accurate and robust analysis of intermediates like Tert-butyl (1-methyl-4-oxocyclohexyl)carbamate is of paramount importance. This pivotal compound, often utilized in the construction of complex molecules and PROTAC linkers, presents unique analytical challenges stemming from its dual chemical nature: a thermally sensitive carbamate and a reactive ketone.[1][2] This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative and qualitative analysis of this molecule, offering expert insights into methodology, experimental design, and data interpretation.
The Analytical Dichotomy: Navigating Thermal Lability and Volatility
The core challenge in analyzing this compound lies in its Boc-protecting group. Carbamates, in general, are known to be thermally labile, susceptible to degradation at the elevated temperatures typically employed in GC inlets.[3] This thermal instability can lead to the cleavage of the Boc group, resulting in the formation of byproducts and an inaccurate representation of the sample's composition.
Conversely, the molecule's ketone functionality and overall structure lend it sufficient volatility for GC analysis, provided the thermal degradation issue can be circumvented. This dichotomy places HPLC, with its ambient temperature separation, as the prima facie method of choice. However, the unparalleled chromatographic resolution and definitive mass spectral identification offered by GC-MS warrant a thorough investigation into strategies that mitigate thermal degradation, such as derivatization.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Carbamate Analysis
HPLC is the cornerstone for the analysis of non-volatile and thermally sensitive compounds, making it exceptionally well-suited for the direct analysis of this compound.[] A reversed-phase HPLC (RP-HPLC) method is the most logical approach, separating the analyte based on its hydrophobicity.
Proposed HPLC Methodology
The following protocol is a robust starting point for the analysis of this compound, designed for optimal resolution and peak shape.
Experimental Protocol: HPLC
| Parameter | Condition | Rationale |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) | Provides excellent retention and separation for moderately polar compounds like the target analyte. |
| Mobile Phase | A: Deionized water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid | Formic acid aids in protonating the analyte, leading to sharper peaks and improved chromatographic performance. It is also MS-compatible. |
| Gradient | 70% A to 30% A over 15 minutes, followed by a 5-minute hold at 30% A, and a 5-minute re-equilibration at 70% A. | A gradient elution ensures the efficient elution of the analyte while also cleaning the column of any less polar impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and chromatographic efficiency. |
| Column Temperature | 30 °C | Maintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak shape. |
| Detection | UV at 210 nm or Mass Spectrometry (LC-MS) | The carbamate group provides some UV absorbance at lower wavelengths. For higher sensitivity and specificity, coupling to a mass spectrometer is recommended. |
| Injection Volume | 10 µL | A typical injection volume for standard analytical HPLC. |
Visualization of the HPLC Workflow
Caption: Workflow for the HPLC analysis of the target compound.
Expertise & Experience Insights for HPLC
The primary advantage of this HPLC method is its directness and the avoidance of high temperatures, which preserves the integrity of the Boc group. The choice of a C18 column is standard for compounds of this polarity. The inclusion of formic acid in the mobile phase is a critical detail; it helps to suppress the ionization of any free amine impurities and ensures a consistent interaction with the stationary phase, leading to symmetrical peak shapes. For quantitative analysis, UV detection at a low wavelength is feasible, but for complex matrices or trace-level analysis, coupling the HPLC to a mass spectrometer (LC-MS) is highly recommended for its superior sensitivity and selectivity.
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Alternative with Derivatization
While direct GC-MS analysis of this compound is fraught with the risk of thermal degradation, a well-designed method incorporating a derivatization step can transform it into a highly effective analytical tool. Derivatization serves a dual purpose: it protects the thermally labile ketone group and increases the volatility of the analyte, often leading to improved chromatographic performance.[5]
Proposed GC-MS Methodology with Derivatization
A two-step derivatization involving methoximation followed by silylation is a proven strategy for the GC-MS analysis of ketones.[5]
Experimental Protocol: GC-MS with Derivatization
| Step | Procedure | Rationale |
| 1. Methoximation | Dissolve the sample in pyridine and add methoxyamine hydrochloride. Heat at 60 °C for 1 hour. | This step converts the ketone to a more stable methoxime derivative, preventing enolization and improving thermal stability. |
| 2. Silylation | To the cooled reaction mixture, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS. Heat at 70 °C for 30 minutes. | The silylating agent will react with the N-H of the carbamate, increasing its volatility and thermal stability. |
| 3. GC-MS Analysis | ||
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane (e.g., DB-5ms or equivalent) | A general-purpose, low-polarity column that provides excellent separation for a wide range of derivatized compounds. |
| Inlet Temperature | 250 °C | A lower inlet temperature is recommended to minimize any potential on-column degradation, even after derivatization. |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min | An inert carrier gas that is standard for GC-MS applications. |
| Oven Program | Initial temperature of 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes. | This temperature program allows for the separation of the derivatized analyte from any reaction byproducts or impurities. |
| MS Detector | Electron Ionization (EI) at 70 eV. Scan range of m/z 50-550. | EI provides reproducible fragmentation patterns for structural elucidation and library matching. |
Visualization of the GC-MS Workflow with Derivatization
Caption: Workflow for the GC-MS analysis of the target compound with derivatization.
Expertise & Experience Insights for GC-MS
The derivatization step is the linchpin of a successful GC-MS analysis for this compound. While it adds to the sample preparation time, the benefits in terms of peak shape, thermal stability, and chromatographic resolution are substantial. The mass spectrum of the derivatized compound will be significantly different from the parent molecule, and a key aspect of method development will be the identification of characteristic fragment ions for selective ion monitoring (SIM) for enhanced sensitivity in quantitative applications. It is crucial to run a derivatization blank to ensure that no interfering peaks arise from the reagents themselves.
Head-to-Head Comparison: HPLC vs. GC-MS
| Feature | HPLC | GC-MS with Derivatization |
| Sample Preparation | Simple dilution and filtration. | Multi-step derivatization required. |
| Analysis Time | Typically 15-25 minutes per sample. | Longer due to derivatization, but GC run time can be shorter. |
| Thermal Stability | No issue, analysis at or near ambient temperature. | Potential for degradation is mitigated by derivatization. |
| Selectivity | Good, significantly enhanced with MS detection (LC-MS). | Excellent, especially with mass spectral data. |
| Sensitivity | Good with UV, excellent with MS. | Excellent, particularly in SIM mode. |
| Identification Power | Retention time and UV spectrum. Definitive with MS. | Retention time and highly specific mass spectral fragmentation patterns. |
| Throughput | Higher due to simpler sample preparation. | Lower due to the derivatization step. |
| Robustness | Generally very robust and reproducible. | Derivatization efficiency can be a source of variability if not well-controlled. |
| Cost | Lower for a standard HPLC-UV system. | Higher initial instrument cost. |
Conclusion and Recommendations
For routine, high-throughput quantitative analysis of this compound, HPLC-UV or HPLC-MS is the recommended method . Its simplicity, robustness, and direct analysis of the intact molecule without the risk of thermal degradation make it the more practical choice in a drug development or quality control environment.
GC-MS with derivatization , on the other hand, excels as a confirmatory technique and for impurity profiling . The high chromatographic efficiency of capillary GC columns can resolve closely related impurities that may co-elute in HPLC. Furthermore, the detailed fragmentation patterns obtained from electron ionization mass spectrometry are invaluable for the structural elucidation of unknown byproducts.
Ultimately, the choice of analytical method will depend on the specific requirements of the study. For process monitoring where speed and simplicity are key, HPLC is the clear winner. For in-depth characterization and impurity identification, the investment in developing a robust GC-MS method with derivatization will yield invaluable structural information.
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Comparison of Tert-butyl (1-methyl-4-oxocyclohexyl)carbamate with other Boc-protecting agents
In the landscape of modern organic synthesis, particularly within the realms of pharmaceutical research and drug development, the strategic masking and unmasking of reactive functional groups is a cornerstone of success. Among the arsenal of protective groups, the tert-butoxycarbonyl (Boc) group stands as a preeminent tool for the temporary shielding of amines. Its widespread adoption is a testament to its robust stability across a diverse range of reaction conditions and its facile, selective removal under mild acidic treatment.[1][2]
This guide provides an in-depth, objective comparison of common Boc-protecting agents, offering experimental insights to inform the selection process for researchers, scientists, and drug development professionals. We will delve into the performance of standard reagents such as Di-tert-butyl dicarbonate (Boc₂O), 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON), and 1-(tert-Butoxycarbonyl)imidazole (Boc-imidazole). Furthermore, we will examine the role of the substrate through a case study of Tert-butyl (1-methyl-4-oxocyclohexyl)carbamate , a functionalized building block whose synthesis exemplifies the careful considerations required in protecting group strategy.
The Mechanism of Boc Protection and Deprotection: A Fundamental Overview
The Boc protection of an amine proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the Boc-protecting agent. This results in the formation of a tetrahedral intermediate, which subsequently collapses to yield the N-Boc protected amine and byproducts. The thermodynamic driving force for this reaction is often the formation of stable, volatile byproducts like carbon dioxide.[3]
Deprotection is typically achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[4] The mechanism involves protonation of the carbamate's carbonyl oxygen, followed by cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. This intermediate readily decarboxylates, liberating the free amine.[5]
Comparative Analysis of Common Boc-Protecting Agents
The choice of a Boc-protecting agent is dictated by factors such as the nucleophilicity of the amine, the presence of other sensitive functional groups, and the desired reaction conditions.
| Feature | Di-tert-butyl dicarbonate (Boc₂O) | 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON) | 1-(tert-Butoxycarbonyl)imidazole (Boc-imidazole) |
| Reactivity | High | Moderate to High | Moderate |
| Common Substrates | Primary and secondary aliphatic and aromatic amines | Amino acids, less nucleophilic amines | Primary and secondary amines, sensitive substrates |
| Typical Byproducts | tert-Butanol, CO₂ | 2-Oxo-2-phenylacetonitrile oxime | Imidazole, CO₂ |
| Advantages | Widely available, cost-effective, high yields | Crystalline solid, stable, good for sensitive substrates | High selectivity, mild reaction conditions |
| Disadvantages | Can be overly reactive, potential for di-Boc protection | More expensive than Boc₂O | Can be less reactive towards hindered amines |
Di-tert-butyl dicarbonate (Boc₂O)
Di-tert-butyl dicarbonate, colloquially known as Boc anhydride, is the most common and versatile reagent for Boc protection.[4] Its high reactivity allows for the efficient protection of a wide array of amines, often in high yields.[6] It can be employed under various conditions, including aqueous and solvent-free systems.[5] However, its high reactivity can sometimes lead to the formation of over-protected, di-Boc species, particularly with primary amines.
2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON)
Boc-ON is a crystalline, stable solid that offers a milder alternative to Boc₂O.[3] It is particularly useful for the protection of amino acids and other sensitive substrates where the high reactivity of Boc₂O might lead to side reactions.[7] The byproduct of the reaction, 2-oxo-2-phenylacetonitrile oxime, is generally easy to remove.
1-(tert-Butoxycarbonyl)imidazole (Boc-imidazole)
N-Boc-imidazole is another effective reagent for the introduction of the Boc group, valued for its high selectivity.[8][9] The reaction proceeds under mild conditions and the imidazole byproduct is readily removed by aqueous workup.[10] Its reactivity is generally lower than that of Boc₂O, which can be advantageous when dealing with multifunctional compounds where chemoselectivity is a concern.[11]
The Substrate as a Deciding Factor: A Case Study of this compound
The compound this compound is not a Boc-protecting agent, but rather a Boc-protected amine that serves as a valuable building block in medicinal chemistry. Its synthesis highlights the importance of selecting the appropriate protection strategy based on the nature of the substrate.
The synthesis of this compound would likely start from 1-methyl-4-aminocyclohexanone. The challenge in the Boc protection of this substrate lies in the presence of a ketone functionality and a tertiary amine precursor. A highly reactive and non-selective protecting agent could potentially lead to side reactions involving the ketone.
In this scenario, a milder and more selective reagent such as Boc-ON or N-Boc-imidazole might be preferable to Boc₂O. The use of these reagents would minimize the risk of undesired side reactions and allow for a cleaner conversion to the desired product. The choice between Boc-ON and N-Boc-imidazole would then depend on factors such as the desired reaction kinetics and the ease of byproduct removal in the specific synthetic scheme.
Experimental Protocols
General Protocol for Boc Protection of a Primary Amine using Di-tert-butyl dicarbonate (Boc₂O)
-
Dissolve the amine (1.0 equiv) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add triethylamine (1.1 equiv) to the solution.
-
Add Di-tert-butyl dicarbonate (1.1 equiv) portion-wise to the reaction mixture at room temperature.
-
Stir the reaction for 2-12 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.[4]
Workflow for Boc protection using Boc₂O.
General Protocol for Boc Deprotection using Trifluoroacetic Acid (TFA)
-
Dissolve the Boc-protected amine in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (typically 25-50% v/v) to the solution at room temperature.
-
Stir the reaction mixture for 30 minutes to 2 hours, monitoring the progress by TLC.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.[4]
Acid-catalyzed Boc deprotection mechanism.
Conclusion
The tert-butoxycarbonyl (Boc) protecting group is an indispensable tool in modern organic synthesis. While Di-tert-butyl dicarbonate (Boc₂O) remains the most widely used reagent for its introduction, a nuanced understanding of the available alternatives, such as Boc-ON and N-Boc-imidazole, allows for a more tailored and efficient synthetic strategy. The choice of protecting agent should always be guided by the specific characteristics of the substrate, as exemplified by the case of this compound. A thoughtful selection of the Boc-protecting agent can significantly enhance reaction yields, minimize side products, and ultimately streamline the path to complex target molecules.
References
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- The Crucial Role of N-Boc-imidazole in Modern Peptide Synthesis. (URL not available)
- N-Boc-Imidazole: A Comprehensive Technical Guide - Benchchem. (URL not available)
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- The Reactivity of the N-Boc Protecting Group: An Underrated Feature - ResearchG
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- Application Notes and Protocols: N-Protection of Imidazole with Boc Anhydride - Benchchem. (URL not available)
- Boc-Protected Amino Groups - Organic Chemistry Portal. (URL not available)
- Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH - ark
- Tert-Butyl Cis-4-[(N-Methoxy-N-Methylcarbamoyl)
- Dynamic Kinetic Control Enables Nickel-Catalyzed Enantioconvergent C(sp3)
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- The Journal of Organic Chemistry Ahead of Print - ACS Public
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tert-butyl N-(4-oxocyclohexyl)carbamate | C11H19NO3 | CID 1512535 - PubChem. (URL: [Link])
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- Chemoselective Boc protection of phenols and amino alcohols - ResearchG
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- 809273-70-9|tert-Butyl ((4-oxocyclohexyl)methyl)
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- tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent - The Royal Society of Chemistry. (URL not available)
- 179321-49-4|tert-Butyl (4-oxocyclohexyl)
- tert-Butyl (3-bromo-4-oxocyclohexyl)
- Di-tert-butyl Dicarbonate (Boc-anhydride, Boc2O)
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- (PDF)
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Navigating the Synthesis of Tert-butyl (1-methyl-4-oxocyclohexyl)carbamate: A Comparative Guide to Synthetic Strategies
In the landscape of pharmaceutical research and development, the efficient and scalable synthesis of key intermediates is paramount. Tert-butyl (1-methyl-4-oxocyclohexyl)carbamate, a valuable building block in the synthesis of various biologically active molecules, presents a synthetic challenge that necessitates a careful evaluation of available methodologies. This guide provides a comprehensive comparison of two primary synthetic routes to this target molecule, offering detailed experimental protocols, comparative data, and an analysis of the strategic advantages and disadvantages of each approach. Our objective is to equip researchers, scientists, and drug development professionals with the critical information needed to make informed decisions in their synthetic endeavors.
Introduction to this compound
This compound (CAS No. 412293-43-7) is a protected amine derivative of a substituted cyclohexanone. The presence of a Boc (tert-butyloxycarbonyl) protecting group on the tertiary amine and a ketone functionality within the cyclohexyl ring makes it a versatile intermediate. The Boc group offers robust protection under a variety of reaction conditions while being readily removable under acidic conditions, a crucial feature in multi-step syntheses.[1] The ketone moiety provides a reactive handle for further chemical transformations, such as reductive amination or olefination, enabling the construction of more complex molecular architectures.
This guide will dissect two principal synthetic pathways to this important molecule:
-
Route A: Oxidation of a Precursor Alcohol
-
Route B: Curtius Rearrangement of a Carboxylic Acid
Each route will be evaluated based on factors such as yield, reagent availability and cost, reaction conditions, scalability, and safety considerations.
Route A: Oxidation of the Precursor Alcohol, Tert-butyl (4-hydroxy-1-methylcyclohexyl)carbamate
This is arguably the most direct and commonly employed route, leveraging the commercially available precursor alcohol, tert-butyl (4-hydroxy-1-methylcyclohexyl)carbamate. The core of this strategy lies in the selective oxidation of the secondary alcohol to a ketone without affecting the acid-labile Boc protecting group. Several oxidation protocols are amenable to this transformation, each with its own set of advantages and limitations.
Diagram of Route A: Oxidation Pathway
Sources
A Comparative Guide to the Structural Validation of Tert-butyl (1-methyl-4-oxocyclohexyl)carbamate: NMR Spectroscopy vs. X-ray Crystallography
For: Researchers, scientists, and drug development professionals.
Introduction: The Imperative of Unambiguous Structure Determination
In the realm of drug discovery and development, the precise three-dimensional structure of a molecule is not merely an academic detail; it is the very foundation upon which its biological activity, safety profile, and therapeutic potential are built. The carbamate-protected cyclohexanone, tert-butyl (1-methyl-4-oxocyclohexyl)carbamate, serves as a valuable building block in medicinal chemistry. Its conformational flexibility and the presence of key functional groups necessitate a rigorous and multi-faceted approach to structural validation. This guide provides an in-depth comparison of two cornerstone analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray crystallography—for the unequivocal structure determination of this important synthetic intermediate. We will delve into the theoretical underpinnings, practical experimental workflows, and the complementary nature of the data generated by each method.
The Subject Molecule: this compound
-
Molecular Formula: C₁₂H₂₁NO₃
-
Molecular Weight: 227.30 g/mol
-
CAS Number: 412293-43-7[1]
This molecule features a cyclohexane ring, a common scaffold in pharmacologically active compounds, substituted with a ketone, a methyl group at a quaternary center, and a bulky tert-butoxycarbonyl (Boc) protecting group on a nitrogen atom. The interplay of these groups dictates the conformational preferences of the six-membered ring, which in turn can influence how the molecule interacts with biological targets.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - Unraveling the Structure in Solution
NMR spectroscopy is an unparalleled technique for elucidating the structure of organic molecules in the solution state, providing a dynamic picture of the molecule's conformation and connectivity.[2] The fundamental principle of NMR lies in the interaction of nuclear spins with an external magnetic field. Different chemical environments around atomic nuclei lead to distinct resonance frequencies (chemical shifts), and interactions between neighboring nuclei (spin-spin coupling) reveal the connectivity of the molecular framework.
Experimental Workflow for NMR Analysis
The journey from a sample to a fully assigned structure involves a series of logical steps, each building upon the last.
Caption: A streamlined workflow for the structural elucidation of an organic molecule using a suite of NMR experiments.
Step-by-Step Protocol for NMR Data Acquisition
-
Sample Preparation: A small quantity (5-10 mg) of this compound is dissolved in approximately 0.6 mL of a deuterated solvent, typically chloroform-d (CDCl₃), which is NMR-silent for protons. A trace amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm). The solution is then filtered into a 5 mm NMR tube.
-
1D ¹H NMR Spectroscopy: This is the initial and most fundamental NMR experiment. It provides information about the number of different types of protons, their chemical environments, their relative numbers (through integration), and their neighboring protons (through spin-spin splitting patterns).
-
1D ¹³C NMR and DEPT Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. To differentiate between CH, CH₂, and CH₃ groups, a Distortionless Enhancement by Polarization Transfer (DEPT) experiment is performed.
-
2D ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. Cross-peaks in the 2D spectrum connect coupled protons, allowing for the tracing of proton networks within the molecule.
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This is a powerful tool for assigning carbon signals based on their attached, and often more easily assigned, protons.
-
2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for connecting molecular fragments and identifying quaternary carbons that are not observed in the HSQC spectrum.
Illustrative NMR Data and Interpretation
Due to the absence of publicly available experimental data for this compound, the following data is illustrative and based on predictions and analysis of analogous structures.
| ¹H NMR (CDCl₃, 500 MHz) | ¹³C NMR (CDCl₃, 125 MHz) |
| δ (ppm) | Multiplicity |
| 4.52 | br s |
| 2.45-2.35 | m |
| 1.95-1.85 | m |
| 1.45 | s |
| 1.25 | s |
Interpretation:
-
¹H NMR: The broad singlet at 4.52 ppm is characteristic of the carbamate N-H proton. The singlet at 1.45 ppm integrating to 9 protons is indicative of the tert-butyl group. The singlet at 1.25 ppm corresponds to the methyl group at the C-1 position. The multiplets in the 2.45-2.35 and 1.95-1.85 ppm regions are assigned to the methylene protons of the cyclohexane ring. The protons adjacent to the carbonyl group (H₂-3 and H₂-5) are expected to be downfield compared to the other ring protons.
-
¹³C NMR: The signal at 209.5 ppm is characteristic of a ketone carbonyl carbon. The carbamate carbonyl appears at 154.8 ppm. The quaternary carbon of the tert-butyl group is at 80.1 ppm, and the C-1 quaternary carbon is at 52.3 ppm. The remaining signals correspond to the methylene carbons of the ring and the methyl groups.
-
2D NMR:
-
COSY: Would show correlations between the methylene protons at δ 2.45-2.35 ppm and 1.95-1.85 ppm, confirming their positions on the cyclohexane ring.
-
HSQC: Would correlate the proton signals of the methylene groups to their corresponding carbon signals, and the methyl and tert-butyl proton signals to their respective carbon signals.
-
HMBC: Crucially, HMBC would show correlations from the methyl protons (δ 1.25 ppm) to the C-1, C-2, and C-6 carbons, confirming the position of the methyl group. Correlations from the N-H proton to the C-1 and carbamate carbonyl carbons would also be expected.
-
Part 2: Single-Crystal X-ray Crystallography - A Definitive View in the Solid State
While NMR provides an excellent picture of a molecule's structure and dynamics in solution, single-crystal X-ray crystallography offers an unparalleled, high-resolution snapshot of the molecule's structure in the solid state. This technique can definitively determine bond lengths, bond angles, and the absolute configuration of chiral centers. The fundamental principle involves diffracting a beam of X-rays off a single, well-ordered crystal. The resulting diffraction pattern is then mathematically analyzed to generate a three-dimensional electron density map, from which the atomic positions can be determined.[3]
Experimental Workflow for X-ray Crystallography
Caption: The systematic process of determining a molecule's crystal structure, from crystal growth to final validation.
Step-by-Step Protocol for Single-Crystal X-ray Diffraction
-
Crystal Growth: This is often the most challenging step. High-quality single crystals, free of defects, are required. Common methods include:
-
Slow Evaporation: A saturated solution of the compound is allowed to slowly evaporate, leading to the formation of crystals.
-
Vapor Diffusion: A solution of the compound is placed in a vial, which is then placed in a sealed jar containing a more volatile solvent in which the compound is less soluble. Slow diffusion of the anti-solvent vapor into the vial induces crystallization.
-
Slow Cooling: A saturated solution at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.
-
-
Crystal Mounting and Data Collection: A suitable crystal is selected under a microscope and mounted on a goniometer head. The crystal is then placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and placed in the X-ray beam of a diffractometer. The diffractometer rotates the crystal while collecting thousands of diffraction spots.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using computational methods (e.g., direct methods). This initial model is then refined by adjusting atomic positions and thermal parameters to achieve the best fit between the observed and calculated diffraction patterns.
-
Structure Validation: The final structure is validated using various crystallographic metrics to ensure its quality and accuracy.
Illustrative Crystallographic Data
As no crystal structure has been deposited in public databases for this compound, the following is a representation of the type of data that would be obtained.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | [Hypothetical Value] |
| b (Å) | [Hypothetical Value] |
| c (Å) | [Hypothetical Value] |
| β (°) | [Hypothetical Value] |
| Volume (ų) | [Hypothetical Value] |
| Z | 4 |
| R-factor | [Hypothetical Value, e.g., 0.045] |
Interpretation:
The X-ray data would provide the precise coordinates of every non-hydrogen atom in the crystal lattice. This allows for the direct measurement of all bond lengths and angles. For this compound, the crystal structure would definitively show:
-
The conformation of the cyclohexane ring (e.g., chair, boat, or twist-boat). In the solid state, a chair conformation is most likely.
-
The orientation of the substituents (axial vs. equatorial). For instance, it would be possible to determine if the bulky Boc-amino group occupies an equatorial position to minimize steric strain.
-
Intermolecular interactions, such as hydrogen bonding between the N-H group of one molecule and the carbonyl oxygen of another, which can influence the crystal packing.
Comparison and Synergy of NMR and X-ray Crystallography
| Feature | NMR Spectroscopy | X-ray Crystallography |
| Sample State | Solution | Solid (single crystal) |
| Information | Connectivity, conformation in solution, dynamic processes | 3D structure in the solid state, bond lengths, bond angles, absolute configuration |
| Strengths | Non-destructive, provides information on molecular dynamics, relatively fast for routine analysis | Provides a definitive, high-resolution structure |
| Limitations | Structure is an average of conformations in solution, can be complex to interpret for large molecules | Requires high-quality single crystals, which can be difficult to grow; structure may not be representative of the solution-state conformation |
The true power in structural validation comes from the synergistic use of both NMR and X-ray crystallography. The crystal structure provides a highly accurate and detailed model of the molecule's solid-state conformation. This can then be used as a starting point for understanding the NMR data. For example, the conformation observed in the crystal can help to rationalize the observed chemical shifts and coupling constants in the NMR spectrum. Conversely, NMR can reveal information about the molecule's behavior in solution, which may be more biologically relevant than its solid-state structure. Discrepancies between the solid-state and solution-state structures can provide valuable insights into the molecule's conformational flexibility.
Conclusion
The structural validation of this compound, a key building block in drug discovery, is a critical step in its characterization. NMR spectroscopy and X-ray crystallography are powerful, complementary techniques that provide a comprehensive understanding of the molecule's structure in both the solution and solid states. While NMR reveals the connectivity and dynamic conformational landscape in solution, X-ray crystallography offers a definitive, high-resolution snapshot of the molecule's solid-state architecture. For researchers, scientists, and drug development professionals, the integrated application of both techniques provides the highest level of confidence in a molecule's structure, paving the way for its successful application in the synthesis of novel therapeutic agents.
References
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-
CP Lab Safety. tert-butyl N-(1-methyl-4-oxocyclohexyl)carbamate, min 97%, 1 gram. [Link]
-
Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]
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-
Creative Biostructure. Understanding 2D NMR Spectra: How to Read and Interpret Them. [Link]
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Comparative study of the reactivity of different carbamate protecting groups
In the landscape of modern organic synthesis, particularly within pharmaceutical and peptide chemistry, the judicious use of protecting groups is a cornerstone of success.[1][2][3] Among these, carbamates stand out as the most prevalent choice for the temporary masking of amine functionalities.[4][5][6] Their widespread adoption is attributable to their ability to be readily installed, their stability across a diverse range of reaction conditions, and, most importantly, their predictable and selective removal.[4]
This guide offers an in-depth comparative analysis of the most commonly employed carbamate protecting groups. It is designed for researchers, scientists, and drug development professionals, providing not just a recital of facts, but a deeper understanding of the causality behind their reactivity. We will explore the nuances of their stability and cleavage, supported by experimental data and detailed protocols, to empower you to make informed, strategic decisions in your synthetic endeavors.
The Principle of Orthogonal Protection
A key concept in multi-step synthesis is "orthogonality," which refers to the ability to selectively remove one protecting group in the presence of others using specific, non-interfering reaction conditions.[1][2] The diverse cleavage mechanisms of carbamate protecting groups make them ideal tools for implementing orthogonal protection strategies.[5][7] For instance, an acid-labile Boc group can be removed without affecting a base-labile Fmoc group or a Cbz group that is cleaved by hydrogenolysis.[4][7][8]
Comparative Analysis of Common Carbamate Protecting Groups
The selection of a suitable protecting group is contingent upon the overall synthetic strategy, taking into account the stability of other functional groups within the molecule and the desired deprotection method.[1]
Boc (tert-butoxycarbonyl)
The Boc group is arguably the most common amine protecting group in non-peptide chemistry, prized for its ease of introduction and removal.[9][10]
-
Protection: Typically introduced using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine or sodium hydroxide.[7][10][11] The reaction is generally high-yielding and proceeds under mild conditions.[9]
-
Deprotection/Cleavage: The Boc group is labile to acidic conditions.[7][11] Strong acids such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in methanol are commonly used for its removal.[11][12][13]
-
Mechanism: The deprotection mechanism is initiated by the protonation of the carbamate's carbonyl oxygen by the acid. This is followed by the fragmentation of the protonated intermediate to generate a stable tert-butyl cation, carbon dioxide, and the free amine.[8][10][13][14]
-
Stability: It is stable to basic conditions, catalytic hydrogenation, and many nucleophiles.[7][13]
Cbz (Carboxybenzyl)
The Cbz group is a classic protecting group, particularly valuable in solution-phase synthesis.[3][15]
-
Protection: The Cbz group is typically introduced by reacting the amine with benzyl chloroformate (Cbz-Cl) under basic conditions.[15]
-
Deprotection/Cleavage: Its primary mode of cleavage is catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst).[4][15][16] This method is exceptionally mild and clean.[16]
-
Mechanism: During hydrogenolysis, the benzyl C-O bond is cleaved by hydrogen in the presence of the catalyst, releasing toluene and the unstable carbamic acid, which then decarboxylates to the free amine.[15]
-
Stability: The Cbz group is stable to acidic and basic conditions.
Fmoc (9-fluorenylmethoxycarbonyl)
The Fmoc group is a cornerstone of solid-phase peptide synthesis (SPPS) due to its unique cleavage conditions.[17][18][19]
-
Protection: It is introduced using Fmoc-Cl or Fmoc-OSu under basic conditions.[17][18]
-
Deprotection/Cleavage: The Fmoc group is base-labile and is rapidly removed by treatment with a mild base, most commonly a 20% solution of piperidine in DMF.[19][20][21]
-
Mechanism: The deprotection occurs via a two-step mechanism: removal of the acidic proton at the 9-position of the fluorene ring by the base, followed by a β-elimination that releases the highly reactive dibenzofulvene (which is trapped by the amine base) and the free amine.[21]
-
Stability: It is stable under acidic conditions, making it orthogonal to the acid-labile Boc group.[17][18][19]
Alloc (allyloxycarbonyl)
The Alloc group offers a distinct advantage with its removal under neutral conditions using transition metal catalysis.[22]
-
Protection: Introduced via reaction with allyl chloroformate (Alloc-Cl) or diallyl dicarbonate (Alloc₂O).[22]
-
Deprotection/Cleavage: The Alloc group is cleaved using a palladium(0) catalyst, such as Pd(PPh₃)₄, in the presence of a scavenger.[22][23]
-
Mechanism: The deprotection involves the formation of a π-allylpalladium intermediate through oxidative addition of the Pd(0) catalyst. This complex then reacts with a nucleophilic scavenger, leading to the release of the free amine after decarboxylation.[22][24]
-
Stability: It is stable to both acidic and basic conditions, making it orthogonal to many other protecting groups.[22][24]
Teoc (2-(trimethylsilyl)ethoxycarbonyl)
The Teoc group provides another layer of orthogonality, being cleaved by fluoride ions.[25]
-
Protection: Typically introduced using Teoc-OSu in the presence of a base.[25][26]
-
Deprotection/Cleavage: It is removed by treatment with a fluoride source, such as tetrabutylammonium fluoride (TBAF).[24][25]
-
Mechanism: The cleavage is initiated by the attack of the fluoride ion on the silicon atom, which triggers a β-elimination and subsequent decarboxylation to yield the free amine.[25]
-
Stability: The Teoc group is stable to a wide range of conditions, including hydrolysis, most acidic and reductive conditions, and catalytic hydrogenation.[25][27]
Troc (2,2,2-trichloroethoxycarbonyl)
The Troc group is removed under reductive conditions, offering a unique deprotection strategy.[28][29]
-
Protection: Introduced by reacting the amine with 2,2,2-trichloroethyl chloroformate (Troc-Cl) in the presence of a base.[28][29]
-
Deprotection/Cleavage: It is cleaved by reduction, commonly with zinc dust in acetic acid.[28][29][30]
-
Mechanism: The deprotection proceeds via a reductive β-elimination mechanism.[28]
-
Stability: The Troc group is stable under hydrolytic, strongly acidic, and mild reductive conditions.[29][30]
Data Summary: Comparative Reactivity
| Protecting Group | Structure | Common Protection Reagent | Deprotection Conditions | Stability |
| Boc | Boc₂O | Strong Acid (e.g., TFA, HCl)[7][12] | Base, Hydrogenolysis[7] | |
| Cbz | Cbz-Cl | Catalytic Hydrogenolysis (e.g., H₂, Pd/C)[4][15] | Acid, Base | |
| Fmoc | Fmoc-Cl, Fmoc-OSu | Mild Base (e.g., 20% Piperidine in DMF)[19][20] | Acid, Hydrogenolysis[17][19] | |
| Alloc | Alloc-Cl | Pd(0) Catalyst + Scavenger[22] | Acid, Base[24] | |
| Teoc | Teoc-OSu | Fluoride Ion (e.g., TBAF)[25] | Acid, Base, Hydrogenolysis[25][27] | |
| Troc | Troc-Cl | Reduction (e.g., Zn/AcOH)[28][29] | Acid, Base[29] |
Visualizing Orthogonal Deprotection
The power of using multiple, orthogonal carbamate protecting groups is best illustrated in a synthetic workflow.
Caption: Orthogonal deprotection of a molecule with three different carbamate protecting groups.
Experimental Protocols
To provide a practical context, here are detailed, step-by-step methodologies for the protection and deprotection of a model amine, benzylamine.
Protocol 1: Boc Protection and Deprotection of Benzylamine
Protection
-
Dissolution: Dissolve benzylamine (1.0 equiv) in a suitable solvent such as a mixture of water and tetrahydrofuran (THF).[31]
-
Base and Reagent Addition: Add sodium hydroxide (1.5 equiv) followed by di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv).[31]
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Deprotection
-
Dissolution: Dissolve the Boc-protected benzylamine in dichloromethane (DCM).
-
Acid Addition: Add trifluoroacetic acid (TFA) (typically a 25-50% solution in DCM).[12]
-
Reaction: Stir the mixture at room temperature for 1-2 hours.[9]
-
Work-up: Remove the solvent and excess TFA under reduced pressure. Dissolve the residue in an appropriate organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Dry the organic layer and concentrate to obtain the deprotected amine.[13]
Protocol 2: Cbz Protection and Deprotection of Benzylamine
Protection
-
Dissolution: Dissolve benzylamine (1.0 equiv) in a suitable solvent like dichloromethane (DCM).
-
Base and Reagent Addition: Add a base such as triethylamine (1.2 equiv) followed by the slow addition of benzyl chloroformate (Cbz-Cl) (1.1 equiv) at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.
-
Work-up: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
Deprotection
-
Dissolution: Dissolve the Cbz-protected benzylamine in a solvent such as methanol or ethanol.[16]
-
Catalyst Addition: Add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).[16]
-
Hydrogenation: Place the reaction mixture under an atmosphere of hydrogen (H₂), using either a balloon or a hydrogenation apparatus.[16]
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to yield the deprotected amine.
Experimental Workflow Visualization
Caption: A general experimental workflow for a carbamate deprotection reaction.
Conclusion
The selection of an appropriate carbamate protecting group is a critical decision in the design of a synthetic route. Understanding the distinct reactivity profiles, stability, and cleavage mechanisms of groups like Boc, Cbz, Fmoc, Alloc, Teoc, and Troc is paramount. This guide has provided a comparative framework, supported by mechanistic insights and practical protocols, to aid in the strategic implementation of these indispensable tools in organic synthesis. By leveraging the principles of orthogonality and carefully considering the chemical environment of a multi-step synthesis, researchers can navigate complex molecular architectures with greater efficiency and precision.
References
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Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. [Link]
-
Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]
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Total Synthesis. Troc Protecting Group: Troc Protection & Deprotection Mechanism. [Link]
-
Total Synthesis. Alloc Protecting Group: Alloc Protection & Deprotection Mechanism. [Link]
-
Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]
-
Chem-Station. Troc Protecting Group. [Link]
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Hebei Boze Chemical Co.,Ltd. BOC Protection and Deprotection. [Link]
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Wikipedia. Fluorenylmethyloxycarbonyl protecting group. [Link]
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Chem-Station. Teoc Protecting Group. [Link]
-
Fisher Scientific. Amine Protection / Deprotection. [Link]
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GenScript. Terminology of Antibody Drug for Fmoc Deprotection. [Link]
-
Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]
-
J&K Scientific LLC. BOC Protection and Deprotection. [Link]
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YouTube. Troc Deprotection Mechanism | Organic Chemistry. [Link]
-
YouTube. Teoc Group Protection Mechanism | Organic Chemistry. [Link]
-
Master Organic Chemistry. Protecting Groups for Amines: Carbamates. [Link]
-
Organic Chemistry Portal. Protective Groups. [Link]
-
Master Organic Chemistry. Amine Protection and Deprotection. [Link]
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Lokey Lab Protocols - Wikidot. Protecting Groups. [Link]
-
ScienceDirect. Cleavage of alkoxycarbonyl protecting groups from carbamates by t-BuNH2. [Link]
-
National Institutes of Health. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. [Link]
-
ACS Publications. Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. [Link]
-
Organic Chemistry Data. Cbz Protection - Common Conditions. [Link]
-
Wikipedia. Protecting group. [Link]
-
Organic Chemistry Portal. Amine synthesis by carbamate cleavage. [Link]
-
Chem-Station. Carbamate Protective Groups. [Link]
-
Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
National Institutes of Health. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. [Link]
-
Wiley Online Library. Deprotection of the alloc group of peptide 1 with Pd or Ru complexes under NCL conditions. [Link]
-
YouTube. Mastering Carbamate Protecting Groups - The Ultimate Resource!. [Link]
-
Chemrxiv. An Open-flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis.. [Link]
-
ResearchGate. Photochemical Protection of Amines with Cbz and Fmoc Groups. [Link]
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A Researcher's Guide to the Characterization of Tert-butyl (4-oxocyclohexyl)carbamate and Its Analogs
This guide provides an in-depth comparative analysis of tert-butyl (4-oxocyclohexyl)carbamate, a pivotal building block in medicinal chemistry, and its structurally related analogs. We will explore the nuances of their physicochemical properties, delve into their spectroscopic signatures, and provide robust, field-tested protocols for their characterization. This document is intended for researchers, scientists, and drug development professionals who utilize these scaffolds in their synthetic endeavors.
Introduction: The Versatile Cyclohexyl Carbamate Scaffold
Tert-butyl (4-oxocyclohexyl)carbamate serves as a crucial intermediate in the synthesis of a wide array of biologically active molecules. Its structure features a cyclohexane ring, a ketone functional group, and a Boc-protected amine, offering multiple reaction sites for chemical modification. The Boc (tert-butoxycarbonyl) group is a widely used protecting group for amines due to its stability under various conditions and its facile removal under acidic conditions. The 4-oxo position provides a handle for reactions such as reductive amination, Wittig reactions, and aldol condensations, making this compound a versatile starting material for creating diverse chemical libraries.
Understanding the precise characterization of this parent molecule is fundamental to distinguishing it from its analogs, which may be intermediates, byproducts, or desired final products in a synthetic sequence. This guide will compare the parent compound with key analogs where the ketone or carbamate functionalities have been modified.
Comparative Physicochemical Properties
The functional groups present on the cyclohexyl ring significantly influence the molecule's physical properties, such as polarity, melting point, and molecular weight. These differences are critical for purification (e.g., chromatography, recrystallization) and for predicting downstream reactivity.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Differentiator |
| Tert-butyl (4-oxocyclohexyl)carbamate | C(C)(C)OC(=O)NC1CCC(=O)CC1 | C₁₁H₁₉NO₃ | 213.27[1] | 114-118[2] | Parent ketone |
| Tert-butyl (4-hydroxycyclohexyl)carbamate | C(C)(C)OC(=O)NC1CCC(O)CC1 | C₁₁H₂₁NO₃ | 215.29[3] | N/A | Reduced alcohol |
| Tert-butyl ((4-oxocyclohexyl)methyl)carbamate | C(C)(C)OC(=O)NCC1CCC(=O)CC1 | C₁₂H₂₁NO₃ | 227.30 | N/A | Homologated side chain |
| Tert-butyl (3-bromo-4-oxocyclohexyl)carbamate | C(C)(C)OC(=O)NC1CC(Br)C(=O)CC1 | C₁₁H₁₈BrNO₃ | 292.17[4] | N/A | α-Halogenation |
| trans-Tert-butyl (4-aminocyclohexyl)carbamate | C(C)(C)OC(=O)NC1CCC(N)CC1 | C₁₁H₂₂N₂O₂ | 214.31 | N/A | Reductive amination product |
Data sourced from PubChem and commercial supplier documentation where available.[1][2][3][4]
Spectroscopic Characterization: A Comparative Overview
Spectroscopic methods are the cornerstone of molecular characterization. Here, we dissect the key spectral features of tert-butyl (4-oxocyclohexyl)carbamate and contrast them with its analogs.
Infrared (IR) Spectroscopy
IR spectroscopy is exceptionally useful for identifying key functional groups. The causality behind this technique lies in the principle that molecular bonds vibrate at specific, quantized frequencies. When infrared light matching a bond's vibrational frequency is absorbed, it provides a signature for that bond.[5]
-
Tert-butyl (4-oxocyclohexyl)carbamate : The spectrum is dominated by two key carbonyl stretching vibrations. The ketone (C=O) stretch appears as a strong, sharp peak around 1710-1725 cm⁻¹ . The carbamate (N-C=O) carbonyl stretch is also strong and typically appears around 1680-1700 cm⁻¹ . Additionally, a prominent N-H stretch from the carbamate is observed around 3300-3400 cm⁻¹ .[6]
-
Tert-butyl (4-hydroxycyclohexyl)carbamate : The most significant change is the disappearance of the ketone peak (~1715 cm⁻¹) and the appearance of a broad O-H stretch from the alcohol group, typically in the 3200-3600 cm⁻¹ region. The carbamate peaks (C=O and N-H) remain.
-
Tert-butyl (3-bromo-4-oxocyclohexyl)carbamate : The presence of an electron-withdrawing halogen atom on the carbon alpha to the ketone often shifts the ketone C=O stretching frequency to a higher wavenumber (e.g., 1730-1745 cm⁻¹ ), a phenomenon known as the field effect.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[5]
-
Tert-butyl (4-oxocyclohexyl)carbamate :
-
~1.45 ppm (singlet, 9H) : This is the characteristic signal for the nine equivalent protons of the tert-butyl (Boc) group. Its integration value of 9H is a key identifier.
-
~2.0-2.5 ppm (multiplets) : These signals correspond to the protons on the cyclohexyl ring, particularly those adjacent (alpha) to the ketone.
-
~3.5-3.8 ppm (multiplet, 1H) : This is the proton on the carbon bearing the carbamate (CH-N).
-
~4.5-5.0 ppm (broad singlet, 1H) : The N-H proton of the carbamate. This peak can be broad and its chemical shift is often solvent-dependent; it will exchange with D₂O.
-
-
Tert-butyl (4-hydroxycyclohexyl)carbamate :
-
The signals for the protons alpha to the former ketone (~2.0-2.5 ppm) will shift upfield.
-
A new signal for the proton on the carbon bearing the hydroxyl group (CH-OH) will appear, typically around 3.6-4.0 ppm .
-
A new, often broad signal for the hydroxyl proton (O-H) will appear, which also exchanges with D₂O.
-
-
Tert-butyl (4-oxocyclohexyl)carbamate :
-
~210 ppm : The signal for the ketone carbonyl carbon is highly deshielded and is a definitive marker for this compound.
-
~155 ppm : The carbamate carbonyl carbon.
-
~80 ppm : The quaternary carbon of the tert-butyl group.
-
~28 ppm : The three equivalent methyl carbons of the tert-butyl group.
-
Other signals for the cyclohexyl ring carbons will appear between 30-50 ppm.
-
-
Comparative Notes : For the hydroxy analog, the ketone signal at ~210 ppm will be absent, and a new signal for the carbon bearing the alcohol (CH-OH) will appear around 65-75 ppm .
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation patterns of a compound. For tert-butyl (4-oxocyclohexyl)carbamate (MW = 213.27), one would expect to see a molecular ion peak [M+H]⁺ at m/z 214.14 in ESI-MS.[7] A characteristic fragmentation pattern for Boc-protected amines is the loss of isobutylene (56 Da) or the entire tert-butoxy group to give prominent fragment ions.
Experimental Protocols: A Self-Validating Approach
The trustworthiness of any characterization rests on robust and reproducible experimental protocols. The following methods are designed for clarity and accuracy.
Characterization Workflow
The logical flow for characterizing a newly synthesized batch of tert-butyl (4-oxocyclohexyl)carbamate or its analogs is outlined below. Each step provides data that validates the next.
Caption: Standard workflow for synthesis and characterization.
Protocol 1: NMR Sample Preparation and Analysis
This protocol is designed for acquiring high-quality ¹H and ¹³C NMR spectra.
-
Rationale : The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common choice for its excellent solubilizing power for moderately polar organic compounds. For quantitative ¹³C NMR, a long relaxation delay is essential to ensure that all carbon nuclei, especially quaternary and carbonyl carbons, have fully relaxed before the next pulse, ensuring accurate integration.[8]
-
Materials :
-
Sample (~10-20 mg for ¹H, ~30-50 mg for ¹³C)
-
Deuterated solvent (e.g., CDCl₃)
-
NMR tube (5 mm)
-
Pipette and vial
-
-
Instrumentation :
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
-
Step-by-Step Procedure :
-
Accurately weigh the sample into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the deuterated solvent to the vial and gently swirl to dissolve the sample completely.
-
Transfer the solution into the NMR tube using a pipette.
-
Place the NMR tube in the spinner turbine and adjust the depth correctly.
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire ¹H Spectrum : Use standard single-pulse acquisition parameters. A typical experiment takes 1-5 minutes.
-
Acquire ¹³C Spectrum : Use a standard proton-decoupled pulse program. For quantitative data, set the relaxation delay (d1) to at least 5 times the longest T₁ of the carbons of interest (a d1 of 30 seconds is often a safe starting point for carbamates).[8]
-
Process the spectra (Fourier transform, phase correction, and baseline correction) and integrate the signals.
-
Protocol 2: FTIR Analysis using Attenuated Total Reflectance (ATR)
-
Rationale : ATR-FTIR is a rapid and non-destructive technique that requires minimal sample preparation, making it ideal for quick functional group analysis of solid or liquid samples.
-
Instrumentation :
-
FTIR Spectrometer with an ATR accessory (e.g., diamond crystal).
-
-
Step-by-Step Procedure :
-
Background Scan : Ensure the ATR crystal is clean by wiping it with isopropanol and allowing it to dry. Acquire a background spectrum. This is crucial as it subtracts the absorbance of the ambient atmosphere (e.g., CO₂, water vapor).[8]
-
Sample Application : Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply Pressure : Use the pressure arm to ensure firm contact between the sample and the crystal. Consistent pressure is key for reproducibility.
-
Acquire Sample Spectrum : Collect the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.
-
Clean Up : Thoroughly clean the crystal with a suitable solvent after analysis.
-
Protocol 3: Chromatographic Purity Analysis
-
Rationale : While NMR can give an estimate of purity, chromatographic methods like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are required for accurate quantification of purity and detection of minor impurities. For a relatively volatile and thermally stable compound like tert-butyl (4-oxocyclohexyl)carbamate, GC-MS is an excellent choice.[9]
-
Instrumentation :
-
Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Appropriate GC column (e.g., a non-polar or mid-polar capillary column like DB-5ms).
-
-
Step-by-Step Procedure :
-
Sample Preparation : Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like ethyl acetate or dichloromethane.
-
Method Development :
-
Injector Temperature : Set to ~250 °C.
-
Oven Program : Start at a low temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of ~280 °C.
-
Detector Temperature : Set to ~280 °C (for FID) or use a standard MS source temperature.
-
-
Injection : Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
-
Data Analysis : Integrate the area of all peaks in the resulting chromatogram. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
-
Applications in Drug Discovery and Synthesis
The strategic importance of tert-butyl (4-oxocyclohexyl)carbamate and its analogs lies in their role as versatile intermediates. For instance, the hydroxy analog, tert-butyl (4-hydroxycyclohexyl)carbamate, is a common linker used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are novel therapeutic agents designed to degrade specific target proteins.[3] The parent ketone can be elaborated through various C-C bond-forming reactions to build complex molecular architectures.
Conclusion
The robust characterization of tert-butyl (4-oxocyclohexyl)carbamate and its analogs is essential for ensuring the quality and success of synthetic chemistry programs. A multi-technique approach, combining NMR for structural elucidation, IR for functional group confirmation, MS for molecular weight verification, and chromatography for purity assessment, provides a comprehensive and self-validating dataset. By understanding the distinct spectroscopic signatures of each analog, researchers can confidently track reaction progress, identify byproducts, and confirm the structure of their target molecules with a high degree of certainty.
References
- BenchChem. (2025). Application Notes and Protocols for the Analysis of Carbamic Acids by NMR and IR Spectroscopy. Benchchem.
-
PubChem. (n.d.). tert-butyl N-(4-oxocyclohexyl)carbamate. National Center for Biotechnology Information. [Link]
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ResearchGate. (2014). A Headspace gas chromatographic method for the analysis of cyclohexanone and cyclohexanol in a system involving metalloporphyrin. [Link]
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Sunway Pharm Ltd. (n.d.). tert-butyl (4-oxocyclohexyl)carbamate. [Link]
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PubChemLite. (n.d.). Tert-butyl n-(4-oxocyclohexyl)carbamate (C11H19NO3). [Link]
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Kwan, E. E. (2011). Lecture 13: Experimental Methods. Harvard University. [Link]
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Royal Society of Chemistry. (n.d.). Supporting Information. [Link]
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PubMed. (2019). Cyclohexane-1,3-dione as a derivatizing agent for the analysis of aldehydes by micelar electrokinetic chromatography with diode array detection. [Link]
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Pharmaffiliates. (n.d.). tert-Butyl [cis-4-(2-oxoethyl)cyclohexyl]carbamate. [Link]
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Moorpark College. (n.d.). Experiment #16 – Introduction to IR and NMR Spectroscopy. [Link]
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A Comparative Guide to Cis and Trans Isomers of Boc-Amino Methylcyclohexanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug discovery, the precise control of molecular geometry is not merely an academic exercise but a critical determinant of pharmacological activity, metabolic stability, and toxicity. Substituted cyclohexanes are ubiquitous scaffolds in pharmaceuticals, and the spatial arrangement of their functional groups can profoundly alter their interaction with biological targets. This guide provides an in-depth comparison of the cis and trans isomers of Boc-protected amino methylcyclohexanol derivatives, focusing on their synthesis, conformational analysis, and characterization. By understanding the fundamental stereochemical differences, researchers can make more informed decisions in the design and development of novel therapeutics.
The Decisive Role of Stereochemistry
The cyclohexane ring is not a flat hexagon; it predominantly adopts a strain-free "chair" conformation. In this conformation, substituents can occupy two distinct types of positions: axial (perpendicular to the general plane of the ring) and equatorial (in the approximate plane of the ring). The interplay between these positions, the energetic penalties of placing bulky groups in axial positions (a phenomenon known as 1,3-diaxial strain), and the relative orientation of substituents (cis or trans) dictates the molecule's three-dimensional shape and, consequently, its biological properties.
The tert-butyloxycarbonyl (Boc) protecting group is frequently employed in peptide synthesis and the construction of complex molecules due to its stability and ease of removal. When attached to an amino group on a methylcyclohexanol scaffold, it introduces a bulky substituent that significantly influences the conformational equilibrium of the ring.
Synthesis and Stereocontrol
The stereoselective synthesis of specific isomers of substituted cyclohexanols is a well-established field in organic chemistry. A common strategy to obtain both cis and trans isomers is the reduction of a corresponding cyclohexanone precursor. The choice of reducing agent and reaction conditions determines the stereochemical outcome, often governed by the principles of kinetic versus thermodynamic control.
A representative synthetic approach to obtain cis- and trans-4-(Boc-aminomethyl)cyclohexanol is outlined below. The synthesis would typically start from 4-oxocyclohexanecarboxylic acid, which can be converted to the Boc-protected aminomethyl ketone. The crucial step is the stereoselective reduction of the ketone.
Experimental Protocol: Stereoselective Reduction of tert-butyl (4-oxocyclohexyl)methylcarbamate
-
Preparation of the Ketone Precursor:
-
Begin with 4-oxocyclohexanecarboxylic acid.
-
Convert the carboxylic acid to an amide, for instance, through the formation of an acid chloride followed by reaction with ammonia.
-
Reduce the amide to the corresponding amine, (4-oxocyclohexyl)methanamine.
-
Protect the amino group with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base like triethylamine in a suitable solvent such as dichloromethane to yield tert-butyl (4-oxocyclohexyl)methylcarbamate.
-
-
Diastereoselective Reduction:
-
For the trans isomer (thermodynamic product): Dissolve the ketone in a protic solvent like ethanol or methanol. Add a less sterically hindered reducing agent, such as sodium borohydride (NaBH₄), in portions at 0 °C and allow the reaction to warm to room temperature. The hydride will preferentially attack from the axial face to avoid steric hindrance with the ring, leading to the equatorial alcohol, which is the more stable trans product.
-
For the cis isomer (kinetic product): Dissolve the ketone in an aprotic solvent like tetrahydrofuran (THF). Use a bulky, sterically demanding reducing agent, such as L-Selectride® (lithium tri-sec-butylborohydride), at a low temperature (e.g., -78 °C). The bulky reagent will approach from the less hindered equatorial face, resulting in the formation of the axial alcohol, the less stable cis product.[1]
-
-
Work-up and Purification:
-
Quench the reaction carefully with water or a mild acid.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the isomers by column chromatography on silica gel. The two isomers will have different polarities and thus different retention factors (Rf).
-
Conformational Analysis: A Tale of Two Chairs
The key to understanding the different properties of the cis and trans isomers lies in their conformational preferences. The bulky Boc-aminomethyl group will strongly prefer an equatorial position to avoid energetically unfavorable 1,3-diaxial interactions.
trans-4-(Boc-aminomethyl)cyclohexanol
In the trans isomer, the hydroxyl and the Boc-aminomethyl groups are on opposite sides of the ring. This allows for a conformation where both bulky substituents occupy equatorial positions, leading to a highly stable chair conformation.
Caption: Stable diequatorial conformation of the trans isomer.
cis-4-(Boc-aminomethyl)cyclohexanol
For the cis isomer, the substituents are on the same side of the ring. This forces one of the groups into an axial position if the other is equatorial. Given the significant steric bulk of the Boc-aminomethyl group, it will dominate the conformational equilibrium, forcing itself into the equatorial position. Consequently, the smaller hydroxyl group will be in an axial position.
Caption: Preferred conformation of the cis isomer.
Comparative Physicochemical and Spectroscopic Properties
The differences in conformation lead to distinct and measurable properties for the two isomers.
| Property | cis-4-(Boc-aminomethyl)cyclohexanol | trans-4-(Boc-aminomethyl)cyclohexanol | Rationale |
| Thermodynamic Stability | Less stable | More stable | The trans isomer can adopt a low-energy diequatorial conformation, while the cis isomer must have one axial substituent. |
| Melting Point | Generally lower | Generally higher | The more symmetrical structure of the trans isomer often allows for better packing in the crystal lattice. |
| Polarity (TLC) | More polar (lower Rf) | Less polar (higher Rf) | The axial hydroxyl group in the cis isomer is more exposed and can lead to stronger interactions with the stationary phase (e.g., silica gel). |
| ¹H NMR: H1 Proton | Broader multiplet, smaller coupling constants | Sharper multiplet, larger coupling constants (axial-axial coupling) | In the cis isomer, the H1 proton is equatorial, leading to smaller equatorial-axial and equatorial-equatorial couplings. In the trans isomer, H1 is axial, showing large (8-12 Hz) couplings to the adjacent axial protons.[2] |
| ¹H NMR: H4 Proton | Multiplet at a lower field | Multiplet at a higher field | The chemical shift of the proton attached to the carbon bearing the substituent is dependent on its axial or equatorial position. |
| ¹³C NMR: C1 Carbon | Shifted upfield | Shifted downfield | An axial substituent causes a shielding (upfield shift) of the carbon to which it is attached and the gamma-carbons due to the gamma-gauche effect. |
¹H NMR Data for cis- and trans-4-(Boc-amino)cyclohexanol (in CD₃OD)[3]:
| Proton | cis Isomer (ppm) | trans Isomer (ppm) |
| H1 (CH-OH) | ~3.82 (m) | ~3.54 (m) |
| H4 (CH-NHBoc) | ~3.41 (m) | ~3.23 (m) |
| Cyclohexyl H's | 1.65 (m) | 1.15 - 1.35 (m) and 1.90 (m) |
| Boc (CH₃)₃ | 1.43 (s) | 1.42 (s) |
The distinct patterns in the NMR spectra, particularly the chemical shift and coupling constants of the protons on the carbons bearing the hydroxyl and amino groups, provide an unambiguous method for distinguishing between the two isomers.[2]
Workflow for Isomer Identification
Caption: A typical workflow for the separation and identification of cis/trans isomers.
Conclusion
The cis and trans isomers of Boc-amino methylcyclohexanol derivatives, while constitutionally identical, are distinct chemical entities with different shapes, stabilities, and spectroscopic signatures. The trans isomer is generally the thermodynamically more stable of the two, as it can adopt a low-energy diequatorial conformation. This difference in stability and conformation translates into different physicochemical properties, which can be exploited for their separation and is readily apparent in their NMR spectra. A thorough understanding of these principles is crucial for synthetic chemists and drug designers who utilize these scaffolds to create molecules with precisely defined three-dimensional structures for targeted biological applications.
References
- O'Hagan, D. (2000). Stereoelectronics: a practical guide for the aspiring organic chemist.
- BenchChem. (2025). Distinguishing Cis and Trans 4-Aminocyclohexanol Isomers Using 1H and 13C NMR Spectroscopy. BenchChem Technical Guides.
- Sviatenko, O. (2020). Combining ketoreductase and amine transaminase for 4-aminocyclohexanol synthesis. Publication Server of the University of Greifswald.
- Novak, M., Gung, B. W., Hershberger, J. W., Taylor, R. T., Emenike, B., Chakraborty, M., ... & Daka, P. (2009). Reduction of 4-tert-Butylcyclohexanone: a Laboratory Class Project in Diastereoselectivity and Thermodynamic vs. Kinetic Control.
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Efficacy Showdown: A Comparative Guide to Carbamate Derivatives in Key Biological Assays
This guide provides an in-depth, objective comparison of the efficacy of various carbamate derivatives in critical biological assays. Designed for researchers, scientists, and drug development professionals, this document moves beyond mere data presentation to explore the causal relationships behind experimental choices and the interpretation of results. We will dissect the performance of these versatile compounds in assays central to their application, from neurotherapeutics to pest control, grounded in established scientific protocols and comparative data.
The Core Mechanism: Reversible Inhibition of Serine Hydrolases
Carbamate derivatives owe their broad spectrum of biological activity to a common mechanism of action: the inhibition of serine hydrolases.[1][2][3] These enzymes, which include vital targets like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and other proteases, utilize a highly reactive serine residue in their active site for catalysis.[1][2]
Carbamates act as "pseudo-substrates." They bind to the enzyme's active site where the carbamate ester moiety is attacked by the catalytic serine. This results in the transfer of the carbamoyl group to the serine residue, forming a transient covalent bond, and the release of the "leaving group" (the alcohol or phenol portion of the original ester).[4][5] Unlike the rapid hydrolysis of the acetylated enzyme in the case of acetylcholine, the carbamoylated enzyme is much more stable. Water molecules hydrolyze this bond at a very slow rate, effectively taking the enzyme out of commission for a prolonged period. This inhibition is considered reversible because the enzyme can eventually be regenerated.[4][6][7] The duration and potency of inhibition are dictated by the chemical structure of the specific carbamate derivative, influencing both the rate of carbamylation and the stability of the carbamoylated enzyme.[8]
Caption: Mechanism of reversible AChE inhibition by carbamates.
Assay I: Cholinesterase Inhibition for Neurodegenerative Disease
The inhibition of cholinesterases, particularly AChE and BChE, is a cornerstone strategy for the symptomatic treatment of Alzheimer's disease.[9] By preventing the breakdown of the neurotransmitter acetylcholine, these inhibitors can temporarily improve cognitive function.[9] Carbamates like rivastigmine are well-established drugs in this class.[8] The efficacy of novel carbamate derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀).
Experimental Protocol: Ellman's Method for Cholinesterase Activity
The Ellman method is the gold standard for measuring cholinesterase activity.[10] It is a simple, reliable, and reproducible colorimetric assay.[10]
Causality Behind the Method: This assay leverages the enzymatic activity of cholinesterase on a synthetic substrate, acetylthiocholine (ATCh). The enzyme hydrolyzes ATCh to produce thiocholine. Thiocholine then reacts with Ellman's reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), to produce a yellow-colored anion (5-thio-2-nitrobenzoate), which can be quantified spectrophotometrically at 412 nm. The rate of color development is directly proportional to the enzyme's activity. When an inhibitor is present, this rate decreases, allowing for the calculation of inhibitory potency.
Caption: Workflow for determining cholinesterase inhibition via Ellman's method.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a 0.1 M phosphate buffer (pH 7.4). Prepare stock solutions of the cholinesterase enzyme, acetylthiocholine iodide (ATCh), DTNB, and the carbamate inhibitors in appropriate solvents.
-
Assay Plate Setup: In a 96-well microplate, add the phosphate buffer to each well.
-
Inhibitor Addition: Add various concentrations of the carbamate derivative to the test wells. Include control wells with no inhibitor.
-
Enzyme Addition: Add the cholinesterase enzyme solution to all wells and pre-incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: To start the reaction, add a mixture of ATCh and DTNB to all wells.
-
Spectrophotometric Measurement: Immediately begin reading the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Comparative Efficacy Data: Cholinesterase Inhibitors
The following table summarizes the inhibitory potency of various carbamate derivatives against human cholinesterases. Lower IC₅₀ values indicate higher potency.
| Carbamate Derivative | Target Enzyme | IC₅₀ (µM) | Comments |
| Rivastigmine | human BuChE | 3.70 ± 0.96 | An established drug for Alzheimer's disease.[11] |
| Compound D40 | human BuChE | 0.59 ± 0.03 | A novel bifunctional inhibitor with potent BuChE inhibition and anti-inflammatory activity.[11] |
| Compound 16 | BuChE | 2.00 | A novel derivative with significant activity against BuChE.[12] |
| DHEA-Carbamate D1 | AChE | 0.09 | A rationally designed derivative showing high selectivity for AChE. |
| DHEA-Carbamate D8 | BuChE | 0.1 | A derivative demonstrating the strongest BuChE inhibition in its series. |
| DHEA-Carbamate D9 | AChE / BuChE | 0.15 / 0.7 | A dual-action inhibitor targeting both cholinesterases. |
| Compound 6q | AChE (housefly) | 12 | A novel carbamate heterodimer showing potent inhibition of insect AChE.[13] |
Assay II: Insecticidal Bioassays for Pest Management
Carbamates have been widely used as broad-spectrum insecticides in agriculture and public health for decades.[6][14] Their primary mode of action is the inhibition of AChE in the insect nervous system, leading to paralysis and death.[5][15] The standard metric for comparing the acute toxicity of these compounds is the median lethal dose (LD₅₀), which represents the dose required to kill 50% of a test population.[16]
Experimental Protocol: LD₅₀ Determination (Topical Application)
This protocol outlines a standard method for assessing the contact toxicity of carbamate insecticides against a model insect, such as the housefly (Musca domestica).
Causality Behind the Method: This direct-application method ensures a precise dose is administered to each insect, minimizing variability from environmental factors. By testing a range of doses, a dose-response relationship can be established. Probit analysis is then used to model this relationship and accurately estimate the LD₅₀, providing a robust, statistically validated measure of toxicity.
Step-by-Step Protocol:
-
Insect Rearing: Rear adult houseflies of a known susceptible strain under controlled conditions (temperature, humidity, photoperiod).
-
Compound Preparation: Prepare serial dilutions of the carbamate insecticide in a suitable volatile solvent, such as acetone.
-
Application: Anesthetize the adult flies (e.g., with CO₂ or by chilling). Using a calibrated micro-applicator, apply a small, precise volume (e.g., 1 µL) of the insecticide solution to the dorsal thorax of each fly. Control groups receive the solvent only.
-
Observation: Place the treated flies in clean cages with access to food and water. Hold them under controlled environmental conditions.
-
Mortality Assessment: Assess mortality at a specified time point, typically 24 hours post-application. Flies that are unable to move are considered dead.
-
Data Analysis: Correct the observed mortality for any control mortality using Abbott's formula. Analyze the dose-response data using probit analysis to calculate the LD₅₀ value and its 95% confidence limits.[16]
Comparative Efficacy Data: Carbamate Insecticides
This table presents comparative acute contact toxicity (LD₅₀) data for several carbamate insecticides against the housefly. Lower LD₅₀ values indicate higher toxicity.
| Carbamate Insecticide | LD₅₀ (µg/g of body weight) | Reference |
| Pyrolan | 1.5 | [16] |
| Methomyl | 1.3 | [16] |
| Carbofuran | 0.4 | [16] |
| Carbaryl | 4.3 | [16] |
Disclaimer: Data are compiled from various sources and may not be directly comparable due to potential differences in experimental methodologies.[16]
Assay III: In Vitro Cytotoxicity Evaluation
Evaluating the cytotoxicity of carbamate derivatives is essential for both therapeutic development and toxicological risk assessment. For potential drugs, it helps establish a therapeutic window. For pesticides, it informs on potential risks to non-target organisms, including humans. The MTT assay is a widely used colorimetric method to assess cell viability.
Experimental Protocol: MTT Cell Viability Assay
Causality Behind the Method: The assay's principle lies in the metabolic activity of living cells. Viable cells possess mitochondrial reductase enzymes that can cleave the tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into formazan, an insoluble purple-colored product.[17] The amount of formazan produced is directly proportional to the number of viable cells. By dissolving the formazan crystals and measuring the absorbance, one can quantify the reduction in cell viability caused by a cytotoxic compound.
Caption: Workflow for the MTT cell viability assay.
Step-by-Step Protocol:
-
Cell Culture: Seed a human cell line (e.g., HepG2, a human liver cancer cell line) into a 96-well plate at a specific density (e.g., 1x10⁴ cells/well) and allow them to attach overnight.[17]
-
Treatment: Remove the culture medium and replace it with fresh medium containing increasing concentrations of the carbamate derivative. Include untreated control wells.
-
Incubation: Incubate the cells for a defined exposure time (e.g., 24 hours) at 37°C in a CO₂ incubator.[17]
-
MTT Addition: After incubation, add MTT solution to each well and incubate for another 4 hours, allowing formazan crystals to form.[17]
-
Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[17]
-
Measurement: Measure the absorbance of the solution in each well using a microplate reader at the appropriate wavelength (typically ~570 nm).
-
Analysis: Express the viability of treated cells as a percentage relative to the untreated control cells.
Comparative Efficacy Data: Cytotoxicity of Ethyl Carbamate
The following data show the dose-dependent cytotoxic effect of ethyl carbamate on human HepG2 cells after 24 hours of exposure.[17]
| Ethyl Carbamate Conc. (mM) | Cell Viability (%) |
| 0 (Control) | 100 |
| 12.5 | ~100 |
| 25 | ~90 |
| 50 | ~75 |
| 100 | ~60 |
Expert Insights: The data indicate that ethyl carbamate induces a concentration-dependent decrease in the viability of HepG2 cells.[17] Such studies are crucial for understanding the potential hepatotoxicity of carbamates. Further investigation revealed that this cytotoxicity was linked to cell cycle arrest and oxidative stress.[17][18] This highlights the importance of complementing primary efficacy assays with toxicological evaluations to build a comprehensive profile of any carbamate derivative under investigation.
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Li, W., et al. (2025). A novel carbamate-based hybrid derivative with anti-neuroinflammatory properties as a selective butyrylcholinesterase inhibitor for Alzheimer's disease therapy. European Journal of Medicinal Chemistry. Available at: [Link]
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Rodgers, K. E., et al. (1987). Rapid in vitro screening assay for immunotoxic effects of organophosphorus and carbamate insecticides on the generation... Journal of Toxicology and Environmental Health. Available at: [Link]
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Purdue University. (2011). 9. Carbamate Insecticide Action. YouTube. Available at: [Link]
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Acar, C. E., et al. (2025). DHEA-carbamate derivatives as dual cholinesterase inhibitors: Integration of enzymatic and biomolecular interactions in Alzheimer's disease. Journal of Steroid Biochemistry and Molecular Biology. Available at: [Link]
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Franić, M., et al. (2022). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Current Medicinal Chemistry. Available at: [Link]
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Valente, C., et al. (2023). Carbamates: Are they “Good” or “Bad Guys”? Journal of the Brazilian Chemical Society. Available at: [Link]
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Jurjević, I., et al. (2024). Comparative analysis of organophosphorus versus carbamate pesticide poisoning: a case study. Arhiv za higijenu rada i toksikologiju. Available at: [Link]
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Safety Operating Guide
Navigating the Disposal of Tert-butyl (1-methyl-4-oxocyclohexyl)carbamate: A Guide for Laboratory Professionals
This guide provides a detailed framework for the safe and compliant disposal of tert-butyl (1-methyl-4-oxocyclohexyl)carbamate (CAS No. 412293-43-7). As a responsible scientist, it is imperative to manage chemical waste not only to ensure personal and environmental safety but also to adhere to strict regulatory standards. This document is structured to provide actionable, step-by-step procedures rooted in established safety protocols and chemical knowledge.
Pre-Disposal Hazard Assessment
Key Considerations:
-
Aquatic Toxicity: A closely related compound, tert-butyl N-(4-oxocyclohexyl)carbamate, is classified as very toxic to aquatic life[1]. Therefore, it is crucial to prevent this chemical from entering drains or waterways[2][3].
-
Inhalation and Contact: While specific data is limited, some carbamates may cause respiratory irritation upon inhalation of dust[2]. Standard laboratory procedure dictates avoiding the formation and inhalation of dust when handling solid chemical compounds[2][3].
-
Thermal Decomposition: When heated to decomposition, carbamates can release hazardous gases such as nitrogen oxides (NOx) and carbon monoxide (CO)[3][4].
Personal Protective Equipment (PPE):
Before beginning any disposal-related activities, the following minimum PPE must be worn:
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical splash goggles | To protect eyes from potential splashes of contaminated solvents or dust particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact with the chemical. |
| Body Protection | A standard laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood | To avoid inhalation of any dust or vapors, especially during spill cleanup or packaging for disposal. |
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash[3].
Step 1: Waste Segregation
Proper segregation is critical to prevent dangerous chemical reactions. This compound should be collected in a designated hazardous waste container.
-
Action: Collect all solid waste of this compound, including any contaminated items such as weighing paper or disposable spatulas, in a dedicated, properly labeled hazardous waste container.
-
Causality: Storing incompatible chemicals together can lead to violent reactions, gas evolution, or fire. Carbamates should be stored separately from strong oxidizing agents[4].
Step 2: Container Selection and Labeling
The integrity and clear identification of the waste container are mandated by regulatory bodies like the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA)[3].
-
Action: Use a container that is chemically compatible with the waste and has a secure, leak-proof lid. The container must be clearly labeled with the words "Hazardous Waste," the full chemical name: "this compound," and an indication of its hazards (e.g., "Aquatic Toxin").
-
Causality: Proper labeling ensures that anyone handling the container is aware of its contents and the associated risks, preventing accidental exposure or improper disposal.
Step 3: Storage in a Satellite Accumulation Area (SAA)
Laboratories that generate hazardous waste must have designated SAAs for the temporary storage of waste.
-
Action: Store the sealed and labeled waste container in a designated SAA that is near the point of generation and under the control of laboratory personnel.
-
Causality: SAAs are a regulatory requirement to ensure that hazardous waste is stored safely and does not pose a risk to the laboratory environment before it is collected by trained disposal personnel.
Step 4: Arranging for Disposal
The final step is to coordinate with your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.
-
Action: Follow your institution's specific procedures for requesting a hazardous waste pickup. Do not attempt to transport the waste off-site yourself.
-
Causality: The transportation and ultimate disposal of hazardous waste are governed by strict regulations to protect public health and the environment. Only trained and licensed professionals should handle this process.
Emergency Procedures: Spill Management
In the event of a spill, a prompt and safe response is crucial.
1. Evacuate and Alert:
- Alert personnel in the immediate area of the spill.
- If the spill is large or in a poorly ventilated area, evacuate the laboratory and contact your institution's EHS.
2. Control and Contain:
- Wearing appropriate PPE, control the spread of the solid material. Avoid creating dust.
3. Cleanup:
- Carefully sweep up the spilled solid and place it into the designated hazardous waste container[2][3].
- Decontaminate the area with a suitable solvent and absorbent pads. Dispose of all cleanup materials as hazardous waste.
Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Conclusion
The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. By adhering to the principles of hazard assessment, proper PPE usage, and systematic waste management, researchers can ensure a safe and compliant laboratory environment. Always consult your institution's specific safety protocols and the chemical's Safety Data Sheet for the most accurate and comprehensive guidance.
References
-
Capot Chemical. (2025, December 17). MSDS of tert-Butyl methyl(4-oxocyclohexyl)carbamate. Retrieved from
- Aaron Chemicals LLC. (2024, January 11). Safety Data Sheet: tert-Butyl ((trans-4-hydroxycyclohexyl)methyl)
- Fisher Scientific. (2025, December 19).
- Fisher Scientific. (2023, September 22).
- Sigma-Aldrich. (2023, July 24).
- BRW-CH. (2018, December 6).
- Sigma-Aldrich. (2024, September 7).
- BIOCIDE CLEANING SOLUTION. (2012, March 21).
- Thermo Fisher Scientific. (2025, September 24).
- Covestro Solution Center.
-
CP Lab Safety. tert-butyl N-(1-methyl-4-oxocyclohexyl)carbamate, min 97%, 1 gram. Retrieved from [Link]
-
PubChem. tert-butyl N-(4-oxocyclohexyl)carbamate. Retrieved from [Link]
Sources
A Comprehensive Guide to the Safe Handling of Tert-butyl (1-methyl-4-oxocyclohexyl)carbamate
In the landscape of pharmaceutical research and drug development, the meticulous handling of chemical reagents is paramount to ensuring both personnel safety and experimental integrity. This guide provides essential, immediate safety and logistical information for the handling of Tert-butyl (1-methyl-4-oxocyclohexyl)carbamate (CAS No. 412293-43-7), a key building block in synthetic chemistry.[1] As your dedicated partner in scientific advancement, we aim to furnish you with the critical knowledge necessary to navigate the operational and disposal plans for this compound with confidence and precision.
Chemical and Physical Properties
A foundational understanding of a compound's properties is the first step in a robust safety protocol.
| Property | Value |
| Molecular Formula | C12H21NO3 |
| Molecular Weight | 227.3 g/mol [1] |
| Purity | ≥97% |
| Storage | Room temperature[1] |
While a comprehensive, experimentally verified safety profile for this compound is not extensively documented, data from structurally analogous carbamate compounds can provide valuable insights into potential hazards. For instance, similar carbamate derivatives are known to cause skin and eye irritation.[2][3] Therefore, a cautious and proactive approach to handling is warranted.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable for minimizing exposure risks. The following PPE is mandatory when handling this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles meeting OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4] | Protects against potential splashes and airborne particles that could cause serious eye irritation. |
| Hand Protection | Appropriate chemical-resistant gloves (e.g., nitrile rubber).[5] | Prevents direct skin contact, which can lead to irritation.[6] |
| Body Protection | A lab coat or other protective clothing to prevent skin exposure.[4] | Minimizes the risk of accidental skin contact with the compound. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator if dusts are generated or if working outside of a fume hood.[4] | Protects against inhalation of airborne particles, which may cause respiratory irritation. |
Operational Plan: From Receipt to Reaction
A systematic workflow is essential for the safe and efficient handling of any chemical reagent. The following step-by-step guide outlines the key procedures for working with this compound.
Preparation and Inspection
-
Work Area: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[4]
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible.[4]
-
Container Inspection: Upon receipt, carefully inspect the container for any signs of damage or leakage.
Handling and Transfer
-
Donning PPE: Before opening the container, put on all required personal protective equipment as detailed in the table above.
-
Dispensing: When weighing or transferring the solid material, do so in a manner that minimizes the generation of dust.
-
Reaction Setup: If the compound is to be used in a reaction, add it to the reaction vessel within the fume hood.
Post-Handling Procedures
-
Decontamination: After handling, thoroughly wash your hands and any exposed skin with soap and water.[3]
-
Clothing: Remove any contaminated clothing and launder it before reuse.[4]
-
Work Area Cleanup: Clean the work area to remove any residual chemical contamination.
Emergency Procedures and Disposal Plan
Preparedness for unexpected events and a clear disposal strategy are critical components of a comprehensive safety protocol.
Spill Response
-
Small Spills: For minor spills, carefully sweep up the solid material, avoiding dust generation, and place it into a designated, sealed container for disposal.[7]
-
Large Spills: In the event of a larger spill, evacuate the area and follow your institution's established emergency procedures.
First Aid
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[7]
-
Skin Contact: Wash the affected area with soap and water for at least 15 minutes. If irritation persists, seek medical advice.[3][7]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[7]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7]
Disposal
-
Waste Collection: All waste material containing this compound should be collected in a clearly labeled, sealed container.
-
Disposal Method: Dispose of the chemical waste through a licensed professional waste disposal service, in accordance with all local, state, and federal regulations.[8] Do not dispose of it down the drain or in the general trash.
Conclusion
By adhering to the guidelines outlined in this document, researchers, scientists, and drug development professionals can handle this compound with a high degree of safety and confidence. A proactive approach to laboratory safety, grounded in a thorough understanding of the potential hazards and the implementation of robust handling protocols, is the cornerstone of successful and responsible scientific research.
References
- Personal protective equipment for handling Methyl carbamate-d3. Benchchem.
- SAFETY DATA SHEET - tert-Butyl carbamate. Fisher Scientific.
- SAFETY DATA SHEET - tert-Butyl ((trans-4-hydroxycyclohexyl)methyl)carbamate. Aaron Chemicals LLC.
- SAFETY DATA SHEET - tert-Butyl ((2-oxocyclohexyl)methyl)carbamate. Aaron Chemicals LLC.
- tert-butyl N-(1-methyl-4-oxocyclohexyl)carbamate, min 97%, 1 gram. CP Lab Safety.
- MSDS of tert-butyl N-(1-methyl-3-oxocyclopentyl)carbamate.
- SAFETY DATA SHEET - tert-Butyl carbamate. Fisher Scientific.
- SAFETY DATA SHEET - 4-tert-Butylcyclohexyl Acetate (cis- and trans- mixture). TCI Chemicals.
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
